molecular formula C5H9NO<br>CH3(CH2)3NCO<br>C5H9NO B149574 Butyl isocyanate CAS No. 111-36-4

Butyl isocyanate

Cat. No.: B149574
CAS No.: 111-36-4
M. Wt: 99.13 g/mol
InChI Key: HNHVTXYLRVGMHD-UHFFFAOYSA-N
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Description

N-butyl isocyanate appears as a clear, colorless liquid with a pungent odor. Very toxic by ingestion, and may also be toxic by skin absorption and inhalation. Vapors heavier than air. Less dense than water and insoluble in water. Produces toxic oxides of nitrogen during combustion.
N-butyl isocyanate is an isocyanate having a butyl group attached to the nitrogen. It has a role as an allergen.

Properties

IUPAC Name

1-isocyanatobutane
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InChI

InChI=1S/C5H9NO/c1-2-3-4-6-5-7/h2-4H2,1H3
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InChI Key

HNHVTXYLRVGMHD-UHFFFAOYSA-N
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Canonical SMILES

CCCCN=C=O
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Molecular Formula

C5H9NO, Array
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Related CAS

25067-04-3
Record name Butane, 1-isocyanato-, homopolymer
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DSSTOX Substance ID

DTXSID6026872
Record name Butyl isocyanate
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Molecular Weight

99.13 g/mol
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Physical Description

N-butyl isocyanate appears as a clear, colorless liquid with a pungent odor. Very toxic by ingestion, and may also be toxic by skin absorption and inhalation. Vapors heavier than air. Less dense than water and insoluble in water. Produces toxic oxides of nitrogen during combustion., Colorless liquid;, COLOURLESS LIQUID.
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Boiling Point

115 °C
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Flash Point

66 °F (NFPA, 2010), 66 °F (19 °C) (Closed cup), 11 °C c.c.
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Solubility

SLIGHTLY SOL IN WATER, Solubility in water: reaction
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Density

0.880 g/cu cm at 20 °C, Isocyanates...are highly reactive and undergo addition reactions across the carbon-nitrogen double bond of the NCO group. Reactions with alcohols, carboxylic acids, and amines have been widely exploited...The basis for the high reactivity of the isocyanates is the low electron density of the central carbon...Electron withdrawing or donating substituents alter the electrophilic nature of the isocyanate...The reactivity of the isocyanates is also manifested in their tendency to react with themselves to form dimers, trimers, or higher oligomers and polymers. /Isocyanates/, 0.9 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.05
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Vapor Density

3.00 (Air= 1), Relative vapor density (air = 1): 3.4
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Vapor Pressure

17.6 [mmHg], Vapor pressure, kPa at 20 °C: 2.1
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Color/Form

Colorless liquid

CAS No.

111-36-4
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Melting Point

-75 °C
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Foundational & Exploratory

Physical properties of n-butyl isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of n-Butyl Isocyanate

This technical guide provides a comprehensive overview of the core physical properties of n-butyl isocyanate, tailored for researchers, scientists, and professionals in drug development. The information is presented in a structured format to facilitate easy access and comparison of data.

Chemical Identity

n-Butyl isocyanate is an organic compound with the chemical formula C5H9NO. It is a colorless to yellowish liquid with a pungent odor.[1][2]

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name1-Isocyanatobutane
SynonymsButyl isocyanate, n-BIC, NBI, Isocyanic acid, butyl ester
CAS Number111-36-4[1]
Molecular FormulaC5H9NO[1]
Molecular Weight99.13 g/mol [1]
Structural FormulaCH3(CH2)3NCO

Physical Properties

The physical characteristics of n-butyl isocyanate are crucial for its handling, application, and safety in a laboratory and industrial setting.

Table 2: Key Physical Properties

PropertyValueConditions
Appearance Colorless to yellowish liquid[1]Ambient
Odor Pungent, lachrymatory[1]-
Boiling Point 115 - 116 °C[2][3][4]1013 hPa
Melting Point -75 °C[1][2][4]-
Density 0.88 - 0.89 g/cm³[1][3][4]20 °C
Refractive Index 1.4060[1][2]20 °C
Vapor Pressure 17.6 - 25 hPa20 - 21 °C
Vapor Density 3.0 - 3.4 (Air = 1)[2]-
Viscosity 0.04973 Pa·s[1]20 °C

Safety and Hazard Properties

Understanding the safety parameters of n-butyl isocyanate is critical for ensuring safe handling and storage.

Table 3: Safety and Hazard Data

PropertyValue
Flash Point 11 - 19 °C (closed cup)[1][3][4]
Autoignition Temperature 425 °C[1][4]
Explosion Limits 1.3 - 10 % (v/v)[3][4][5]
Solubility in Water Reacts violently[1][6]

Experimental Protocols

Detailed methodologies for determining key physical properties are outlined below.

Determination of Boiling Point (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for this determination is distillation.[7]

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle or oil bath

  • Boiling chips

Procedure:

  • Place a small volume of n-butyl isocyanate and a few boiling chips into the distillation flask.

  • Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

  • Begin heating the flask gently.

  • Record the temperature when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This constant temperature is the boiling point.[7]

  • The process should be monitored to ensure the temperature remains constant during distillation.[7]

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance.

Apparatus:

  • Pycnometer (a flask with a specific, accurately known volume)

  • Analytical balance

  • Constant temperature water bath

Procedure:

  • Clean and dry the pycnometer and weigh it accurately (m1).

  • Fill the pycnometer with n-butyl isocyanate, ensuring no air bubbles are trapped.

  • Place the filled pycnometer in a constant temperature water bath (e.g., 20°C) until it reaches thermal equilibrium.

  • Adjust the volume of the liquid to the calibration mark on the pycnometer.

  • Dry the outside of the pycnometer and weigh it again (m2).

  • The density (ρ) is calculated using the formula: ρ = (m2 - m1) / V, where V is the volume of the pycnometer.

Determination of Refractive Index (Abbe Refractometer)

The refractive index measures how much the path of light is bent, or refracted, when entering a material.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper

Procedure:

  • Calibrate the Abbe refractometer using a standard liquid with a known refractive index.

  • Ensure the prism surfaces are clean and dry.

  • Using a dropper, place a few drops of n-butyl isocyanate onto the lower prism.

  • Close the prisms and allow the sample to reach the desired temperature by circulating water from the constant temperature bath.

  • Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

  • Read the refractive index directly from the instrument's scale.

Logical Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a chemical substance like n-butyl isocyanate.

G Workflow for Physical Property Characterization of n-Butyl Isocyanate cluster_0 Initial Assessment cluster_1 Primary Physical Properties cluster_2 Safety-Related Properties cluster_3 Advanced Characterization cluster_4 Final Documentation A Obtain Pure Sample B Preliminary Safety Data Review A->B C Determine Boiling Point B->C D Determine Melting Point B->D E Measure Density B->E F Measure Refractive Index B->F G Determine Flash Point C->G D->G I Measure Vapor Pressure E->I K Determine Solubility Profile F->K H Determine Autoignition Temperature G->H L Compile Technical Data Sheet H->L I->L J Measure Viscosity J->L K->L

Caption: Logical workflow for the physical characterization of n-butyl isocyanate.

References

A Comprehensive Technical Guide to the Synthesis of n-Butyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

n-Butyl isocyanate is a pivotal intermediate in organic synthesis, finding extensive application in the pharmaceutical and agrochemical industries. Its reactive isocyanate group allows for the facile formation of ureas, carbamates, and other derivatives, making it a valuable building block for a diverse range of molecules. This technical guide provides an in-depth overview of the primary synthesis routes for n-butyl isocyanate, encompassing both traditional phosgene-based methods and more contemporary non-phosgene alternatives. Detailed experimental protocols, quantitative data, and visual representations of the reaction pathways are presented to equip researchers and professionals with a thorough understanding of the available synthetic strategies.

Phosgene-Based Synthesis

The reaction of n-butylamine with phosgene (B1210022) is the most established and widely used industrial method for the production of n-butyl isocyanate.[1] This process is highly efficient but necessitates stringent safety measures due to the extreme toxicity of phosgene.[2] Modern industrial adaptations of this method often employ continuous flow reactors and multi-stage temperature control to optimize yield and purity while minimizing risks.[3][4]

General Reaction

The synthesis proceeds through the formation of an intermediate N-butylcarbamoyl chloride, which is subsequently dehydrochlorinated at elevated temperatures to yield n-butyl isocyanate.

Reaction: CH₃(CH₂)₃NH₂ + COCl₂ → CH₃(CH₂)₃NCO + 2HCl

Tabulated Quantitative Data for Phosgene-Based Synthesis
ParameterEmbodiment 1[4]Embodiment 2[3]Embodiment 3[3]Traditional Method[5]
Solvent m-Dichlorobenzenem-Dichlorobenzenem-Dichlorobenzeneo-Dichlorobenzene
n-Butylamine:Solvent (w/w) 1:31:41:5Not Specified
Reaction Temperature (°C) 0 to 150 (5 stages)-5 to 130 (5 stages)-5 to 140 (5 stages)110 to 160
Yield (%) 96.396.183.9< 80
Purity (%) 99.299.194.7Low
Experimental Protocol: Continuous Phosgenation in a Reaction Tower[3][4]
  • A solution of n-butylamine in m-dichlorobenzene (mass ratio of 1:3) is prepared.

  • The n-butylamine solution is continuously fed into the top of a phosgenation reaction tower at a controlled flow rate (e.g., 500 kg/hour ).

  • Excess phosgene gas is continuously introduced from the bottom of the reaction tower.

  • The temperature within the tower is controlled in multiple stages, gradually increasing from top to bottom (e.g., Stage 1: 0-5°C, Stage 2: 10-20°C, Stage 3: 80-90°C, Stage 4: 110-120°C, Stage 5: 140-150°C).

  • The reaction mixture flows from the bottom of the tower and is subjected to rectification.

  • The n-butyl isocyanate product is collected by distillation.

Logical Workflow for Phosgene-Based Synthesis

cluster_reactants Reactant Preparation cluster_reaction Continuous Reaction cluster_purification Purification n_butylamine n-Butylamine solution n-Butylamine Solution n_butylamine->solution m_dichlorobenzene m-Dichlorobenzene m_dichlorobenzene->solution phosgene Phosgene tower Phosgenation Tower (-5 to 160°C, 5-10 stages) phosgene->tower Feed from bottom solution->tower Feed from top rectification Rectification tower->rectification product n-Butyl Isocyanate rectification->product

Caption: Continuous phosgenation workflow.

Non-Phosgene Synthesis Routes

Growing concerns over the hazards associated with phosgene have spurred the development of alternative, safer synthesis methods.[2] These routes often involve the rearrangement of carboxylic acid derivatives or the thermal decomposition of carbamates.

Curtius Rearrangement

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate.[6] This method offers a phosgene-free pathway from carboxylic acids or their derivatives. A specific protocol for n-butyl isocyanate synthesis starts from n-valeric acid.[7]

Reaction Pathway:

  • Acyl Chloride Formation: CH₃(CH₂)₃COOH + SOCl₂ → CH₃(CH₂)₃COCl + SO₂ + HCl

  • Acyl Azide Formation: CH₃(CH₂)₃COCl + NaN₃ → CH₃(CH₂)₃CON₃ + NaCl

  • Rearrangement: CH₃(CH₂)₃CON₃ → CH₃(CH₂)₃NCO + N₂

ParameterEmbodiment 1[7]Embodiment 2[7]Embodiment 3[7]
Starting Material n-Valeric Acidn-Valeric Acidn-Valeric Acid
Solvent Anhydrous TolueneAnhydrous TolueneAnhydrous Toluene
Reaction Temperature (°C) 60-70 (Acyl Chloride), 60-80 (Rearrangement)60-70 (Acyl Chloride), 60-80 (Rearrangement)60-70 (Acyl Chloride), 60-80 (Rearrangement)
Yield (%) 92.590.191.7
Purity (%) 98.598.397.8
  • n-Valeric acid and thionyl chloride (molar ratio 1:1) are combined in a round-bottomed flask equipped with a reflux condenser.

  • The mixture is heated to 60-70°C for 4-5 hours to form the n-valeryl chloride crude product.

  • The crude n-valeryl chloride is dissolved in anhydrous toluene.

  • The solution is heated to 60-80°C in a three-necked flask with stirring.

  • Dry sodium azide (equimolar to the initial n-valeric acid) is added slowly.

  • The reaction is continued until nitrogen evolution ceases, followed by an additional 10-15 minutes of reaction time.

  • The reaction mixture is filtered to remove insoluble materials.

  • Toluene is removed by rotary evaporation to yield n-butyl isocyanate.

valeric_acid n-Valeric Acid valeryl_chloride n-Valeryl Chloride valeric_acid->valeryl_chloride + SOCl₂ thionyl_chloride SOCl₂ valeryl_azide Valeryl Azide valeryl_chloride->valeryl_azide + NaN₃ sodium_azide NaN₃ heat Heat (60-80°C) valeryl_azide->heat n_butyl_isocyanate n-Butyl Isocyanate heat->n_butyl_isocyanate Rearrangement nitrogen_gas N₂ heat->nitrogen_gas Elimination

Caption: Curtius rearrangement pathway.

Thermal Decomposition of n-Butyl Carbamate (B1207046)

Another significant non-phosgene route is the thermal decomposition of N-alkylcarbamates.[8] This process is reversible and typically requires high temperatures, but the use of catalysts can lower the required temperature and improve yields.[3]

Reaction: CH₃(CH₂)₃NHCOOR → CH₃(CH₂)₃NCO + ROH

ParameterValue[3]
Starting Material N-n-butylcarbamate
Reaction Type Gas Phase, Flow Reactor
Temperature Range (°C) 200 - 450
Catalyst (optional) Dibutyltin dilaurate
Yield (%) 49
  • N-n-butylcarbamate is introduced into a gas flow reactor.

  • The reactor is heated to a temperature range of 200-450°C.

  • An inert gas, such as argon, is used as a carrier.

  • The product stream, containing n-butyl isocyanate and the corresponding alcohol, is passed through a condenser to collect the liquid products.

  • Further purification of the n-butyl isocyanate can be achieved through distillation.

carbamate N-n-Butyl Carbamate reactor Flow Reactor (200-450°C) carbamate->reactor condenser Condenser reactor->condenser product_mixture Liquid Product Mixture condenser->product_mixture distillation Distillation product_mixture->distillation n_butyl_isocyanate n-Butyl Isocyanate distillation->n_butyl_isocyanate alcohol Alcohol Byproduct distillation->alcohol

Caption: Thermal decomposition workflow.

Hofmann Rearrangement

The Hofmann rearrangement converts a primary amide into a primary amine with one less carbon atom, proceeding through an isocyanate intermediate.[9] For the synthesis of n-butyl isocyanate, the starting material would be valeramide (pentanamide).

Reaction Pathway:

  • N-Bromoamide Formation: CH₃(CH₂)₃CONH₂ + Br₂ + NaOH → CH₃(CH₂)₃CONHBr + NaBr + H₂O

  • Rearrangement: CH₃(CH₂)₃CONHBr + NaOH → CH₃(CH₂)₃NCO + NaBr + H₂O

Lossen Rearrangement

The Lossen rearrangement involves the conversion of a hydroxamic acid or its derivative to an isocyanate.[4] To synthesize n-butyl isocyanate, one would start with valerohydroxamic acid.

Reaction Pathway:

  • Activation: CH₃(CH₂)₃CONHOH + Ac₂O → CH₃(CH₂)₃CONHOAc + CH₃COOH

  • Rearrangement: CH₃(CH₂)₃CONHOAc + Base → CH₃(CH₂)₃NCO + CH₃COO⁻ + HB⁺

Similar to the Hofmann rearrangement, the Lossen rearrangement is a general method for isocyanate synthesis.[5] However, specific experimental procedures and yields for the preparation of n-butyl isocyanate using this method are not well-documented in the surveyed literature. The reaction requires the initial preparation of the hydroxamic acid and subsequent activation before the base-induced rearrangement.[5]

Conclusion

The synthesis of n-butyl isocyanate can be achieved through several distinct routes. The phosgene-based method remains the most industrially dominant due to its high efficiency and yield, despite the inherent safety challenges. For laboratory and potentially future industrial-scale production, non-phosgene routes offer safer alternatives. The Curtius rearrangement of valeryl azide provides a high-yield, phosgene-free pathway with documented protocols. The thermal decomposition of n-butyl carbamate is another viable, albeit currently lower-yielding, non-phosgene method. The Hofmann and Lossen rearrangements represent theoretically sound approaches, though specific experimental details for the synthesis of n-butyl isocyanate are less defined. The choice of synthesis route will ultimately depend on the desired scale of production, available starting materials, and the emphasis on safety and environmental considerations. Further research into optimizing the non-phosgene routes, particularly in improving yields and developing catalytic systems, will be crucial for the development of more sustainable and safer processes for the production of n-butyl isocyanate.

References

An In-depth Technical Guide to Butyl Isocyanate (CAS Number: 111-36-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of butyl isocyanate (CAS No. 111-36-4), a versatile chemical intermediate with significant applications in the pharmaceutical, agricultural, and polymer industries. This document details its physicochemical properties, spectroscopic data, synthesis and reaction protocols, safety and handling procedures, and its metabolic and toxicological profile.

Chemical and Physical Properties

This compound is a colorless liquid with a pungent odor.[1][2] It is a highly flammable and reactive compound. The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₅H₉NO[2]
Molecular Weight 99.13 g/mol [2]
CAS Number 111-36-4[2]
Appearance Colorless liquid[1][2]
Odor Pungent[1][2]
Boiling Point 115 °C[1]
Melting Point < -70 °C[3]
Density 0.88 g/mL at 25 °C[1]
Vapor Pressure 10.6 mmHg at 20 °C
Vapor Density 3.0 (Air = 1)[1]
Flash Point 11 °C (51.8 °F) - closed cup
Refractive Index (n²⁰/D) 1.406[1]
Solubility Reacts with water[4][5]

Spectroscopic Data

The structural identification of this compound is supported by various spectroscopic techniques. A summary of the key spectral data is provided below.

TechniqueDataReference(s)
¹H NMR Data available, but specific shifts and multiplicities require access to spectral databases.[1]
¹³C NMR Data available, but specific chemical shifts require access to spectral databases.[6]
Infrared (IR) Spectroscopy Characteristic strong asymmetric stretching vibration for the N=C=O group around 2270 cm⁻¹.[7][8]
Mass Spectrometry (MS) Mass spectrum data is available through the NIST WebBook.[9]

Applications in Synthesis

This compound is a key reagent in organic synthesis, primarily used as an intermediate in the production of pharmaceuticals, carbamate (B1207046) and urea-based insecticides and fungicides, and sulfonylurea antidiabetic drugs.[5][10]

Synthesis of Sulfonylurea Derivatives

Sulfonylureas are a class of compounds widely used as antidiabetic agents. The synthesis typically involves the reaction of an aryl sulfonamide with an isocyanate.

Experimental Protocol: General Synthesis of Sulfonylureas

The following is a general procedure for the synthesis of sulfonylurea derivatives using an isocyanate like this compound:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve the desired aryl sulfonamide in a suitable dry solvent (e.g., acetone).

  • Addition of Base: Add anhydrous potassium carbonate to the solution to act as a base.

  • Addition of Isocyanate: Slowly add this compound to the stirred suspension at room temperature.

  • Reaction: Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitoring by TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the potassium carbonate. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: The resulting crude sulfonylurea can be purified by recrystallization from an appropriate solvent system.[11][12]

Role in the Synthesis of Benomyl (B1667996)

This compound is a crucial reactant in the synthesis of the fungicide benomyl. The process involves the reaction of carbendazim (B180503) with this compound.

Reaction Scheme:

G Carbendazim Carbendazim Reaction Carbendazim->Reaction ButylIsocyanate This compound ButylIsocyanate->Reaction Benomyl Benomyl Reaction->Benomyl

Caption: Synthesis of Benomyl from Carbendazim and this compound.

Experimental Protocols

Synthesis of this compound

A common laboratory and industrial method for the synthesis of this compound involves the reaction of n-butylamine with phosgene (B1210022) in an inert solvent.

Materials:

  • n-butylamine

  • Phosgene

  • Inert solvent (e.g., o-dichlorobenzene or xylene)

  • Hydrogen chloride (gas)

  • Nitrogen (gas)

Procedure:

  • Salt Formation: Prepare a solution of n-butylamine in o-dichlorobenzene. This solution is reacted with gaseous hydrogen chloride in a tubular reactor at a controlled temperature (e.g., 10 °C) to form the n-butylamine hydrochloride salt.

  • Phosgenation: The resulting solution is heated (e.g., to 55 °C) and fed into a reaction distillation column. Phosgene is introduced at the bottom of the column. The reaction temperature is maintained at a higher level (e.g., 125 °C).

  • Reaction and Distillation: The reaction and distillation occur continuously. This compound, being the more volatile product, is distilled off and collected from the top of the column.

  • Purification: The collected distillate is further purified by rectification to yield high-purity this compound.

  • Solvent Recovery: The solvent containing by-products is treated separately to recover the solvent for reuse.[7]

Experimental Workflow:

G cluster_synthesis Synthesis of this compound nButylamine n-Butylamine in o-dichlorobenzene SaltFormation Salt Formation (Tubular Reactor, 10°C) nButylamine->SaltFormation HCl Hydrogen Chloride (gas) HCl->SaltFormation ReactionDistillation Phosgenation & Reaction Distillation (Column, 125°C) SaltFormation->ReactionDistillation Phosgene Phosgene Phosgene->ReactionDistillation Purification Purification (Rectification) ReactionDistillation->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols. It is highly flammable, toxic if inhaled or ingested, and can cause severe skin and eye irritation.[5]

Personal Protective Equipment (PPE):

  • Respiratory Protection: Use a full-facepiece supplied-air respirator in a positive-pressure mode, especially where overexposure is possible.

  • Hand Protection: Wear protective gloves (e.g., butyl rubber, neoprene).

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Skin and Body Protection: Wear a lab coat or disposable coveralls made of a resistant material.

Handling and Storage:

  • Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

  • Keep containers tightly closed and store under an inert atmosphere (e.g., nitrogen).

  • Ground and bond containers and receiving equipment to prevent static discharge.

  • Use only non-sparking tools.

  • Incompatible with water, strong oxidizing agents, strong acids and bases, alcohols, and amines.[5]

Emergency Procedures:

  • Inhalation: Move the person to fresh air. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

  • Spills: Evacuate the area. Absorb the spill with an inert, non-combustible material and collect it in a designated hazardous waste container.

Metabolism and Toxicology

The primary toxicological concern with isocyanates, including this compound, is respiratory sensitization, which can lead to occupational asthma.[13]

Metabolism:

This compound is a known breakdown product of the fungicide benomyl. In biological systems, reactive isocyanates can react with molecules containing amino, alcohol, or sulfhydryl groups. One of the key metabolic pathways involves conjugation with glutathione, followed by further processing to cysteine conjugates.[2]

Metabolic Pathway:

G Benomyl Benomyl ButylIsocyanate This compound Benomyl->ButylIsocyanate Conjugate1 S-(N-butylcarbamoyl) glutathione ButylIsocyanate->Conjugate1 Glutathione Glutathione Glutathione->Conjugate1 Conjugate2 S-(N-butylcarbamoyl) cysteine Conjugate1->Conjugate2 Cysteine Cysteine Cysteine->Conjugate2 Metabolite S-methyl N-butylthiocarbamate (MBT) Conjugate2->Metabolite

Caption: Metabolic pathway of benomyl to this compound and subsequent conjugation.

Mechanism of Toxicity:

The toxicity of this compound is primarily attributed to its high reactivity, which leads to irritation of mucous membranes, particularly in the respiratory tract.[13] Inhalation can cause coughing, wheezing, and shortness of breath.[5] The reactivity of the isocyanate group with biological macromolecules is a key factor in its toxic effects. No specific studies detailing a mechanism of toxicity beyond irritation and sensitization were found.[13] this compound has been shown to inhibit yeast respiration.[2]

References

The Isocyanate Group in Butyl Isocyanate: An In-depth Technical Guide to its Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl isocyanate (CH₃(CH₂)₃NCO) is a versatile chemical intermediate characterized by the highly reactive isocyanate functional group (-N=C=O). The distinct electrophilicity of the carbon atom within this group, coupled with the electronegativity of the adjacent nitrogen and oxygen atoms, makes it susceptible to nucleophilic attack by a wide range of compounds containing active hydrogen atoms. This inherent reactivity is the cornerstone of its utility in the synthesis of a diverse array of molecules, from pharmaceuticals and agrochemicals to specialty polymers. This technical guide provides a comprehensive overview of the reactivity of the isocyanate group in this compound, with a focus on its reactions with key nucleophiles, quantitative kinetic data, and detailed experimental protocols for monitoring and analysis.

Core Reactivity of the Isocyanate Group

The fundamental reaction of an isocyanate group involves the nucleophilic addition of a compound containing an active hydrogen, such as an alcohol, amine, water, or thiol. The general mechanism involves the attack of the nucleophile on the electrophilic carbon of the isocyanate, followed by the transfer of a proton to the nitrogen atom.

Aliphatic isocyanates, such as this compound, are generally less reactive than their aromatic counterparts due to the electron-donating nature of the alkyl group, which slightly reduces the electrophilicity of the isocyanate carbon. However, their reactions are still robust and form the basis of many chemical transformations. The reactivity is also influenced by steric hindrance around both the isocyanate group and the nucleophile.

Reactions with Various Nucleophiles

Reaction with Alcohols

The reaction of this compound with alcohols yields urethanes (also known as carbamates). This reaction is of paramount importance in the production of polyurethane materials. The reactivity of alcohols with isocyanates follows the general order: primary > secondary > tertiary, primarily due to increasing steric hindrance.

This reaction is often catalyzed by tertiary amines or organometallic compounds, such as dibutyltin (B87310) dilaurate (DBTDL), which significantly increase the reaction rate. Organotin catalysts are believed to function by coordinating with both the isocyanate and the alcohol, thereby facilitating the nucleophilic attack.

dot

Caption: Reaction of this compound with an alcohol to form a urethane.

Reaction with Amines

The reaction between this compound and primary or secondary amines produces substituted ureas. This reaction is typically much faster than the reaction with alcohols and often proceeds rapidly without the need for a catalyst. Aliphatic amines are generally more reactive than aromatic amines. The high reaction rate is attributed to the greater nucleophilicity of the nitrogen atom in amines compared to the oxygen atom in alcohols.

dot

FTIR_Workflow cluster_prep Preparation cluster_reaction Reaction and Monitoring cluster_analysis Data Analysis PrepareReactants Prepare solutions of This compound and nucleophile SetupFTIR Set up FT-IR with fiber-optic probe (ATR) PrepareReactants->SetupFTIR Calibrate Calibrate and acquire background spectrum SetupFTIR->Calibrate MixReactants Mix reactants in a temperature-controlled vessel Calibrate->MixReactants InsertProbe Insert FT-IR probe into the reaction mixture MixReactants->InsertProbe CollectSpectra Collect spectra at regular time intervals InsertProbe->CollectSpectra MonitorNCO Monitor decrease in NCO peak area (~2270 cm⁻¹) CollectSpectra->MonitorNCO PlotData Plot NCO concentration vs. time MonitorNCO->PlotData CalculateKinetics Calculate kinetic parameters (rate constant, etc.) PlotData->CalculateKinetics Titration_Workflow cluster_reaction Reaction with Excess Amine cluster_titration Back-Titration cluster_calculation Calculation WeighSample Accurately weigh This compound sample AddAmine Add a known excess of di-n-butylamine solution WeighSample->AddAmine React Allow to react to form urea (e.g., 15 minutes) AddAmine->React AddSolvent Add solvent (e.g., isopropanol) React->AddSolvent Titrate Titrate the unreacted di-n-butylamine with standardized HCl AddSolvent->Titrate CalculateNCO Calculate the % NCO based on the difference in titrant volume Titrate->CalculateNCO BlankTitration Perform a blank titration (without this compound) BlankTitration->CalculateNCO

Butyl isocyanate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information on the molecular properties of butyl isocyanate, a key reagent in various chemical syntheses.

Core Molecular Information

This compound is an organic compound with the chemical formula C5H9NO.[1][2][3][4][5][6] It is also known by its IUPAC name, 1-isocyanatobutane.[1] The molecular structure consists of a butyl group attached to an isocyanate functional group.

Quantitative Data Summary

The fundamental quantitative data for this compound is summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C5H9NOPubChem[1], Sigma-Aldrich[7], Guidechem[2]
CH3(CH2)3NCOSigma-Aldrich[7]
Molecular Weight 99.13 g/mol PubChem[1], Sigma-Aldrich[7], ChemicalBook[4]
99.133 g/mol Guidechem[2]
CAS Number 111-36-4Sigma-Aldrich[7], Guidechem[2], ChemicalBook[4]

Logical Relationship Diagram

The following diagram illustrates the relationship between the different representations of this compound.

Caption: Core properties of this compound.

References

A Technical Guide to the Spectroscopic Analysis of Butyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for butyl isocyanate. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic characteristics of this compound. The document outlines key quantitative data, detailed experimental protocols for data acquisition, and a visual workflow for the analytical process.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound (CAS No: 111-36-4, Molecular Formula: C₅H₉NO, Molecular Weight: 99.13 g/mol ).[1][2]

Table 1: ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.3Triplet2H-CH₂-NCO
~1.6Multiplet2H-CH₂-CH₂NCO
~1.4Multiplet2HCH₃-CH₂-
~0.9Triplet3HCH₃-
Solvent: CDCl₃, Instrument: 90 MHz NMR Spectrometer.[1][3]

Table 2: ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
~128.5-N=C=O
~42.5-CH₂-NCO
~31.0-CH₂-CH₂NCO
~19.5CH₃-CH₂-
~13.5CH₃-
Solvent: CDCl₃.[1][4]

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2270Strong-N=C=O asymmetric stretch
2960-2870MediumC-H alkane stretch
1465Medium-CH₂- scissoring
1380Medium-CH₃ bending
Sample Preparation: Neat liquid film between salt plates.[1][5][6][7]

Table 4: Mass Spectrometry (Electron Ionization) Data for this compound

m/zRelative Intensity (%)Assignment
99~2.8[M]⁺ (Molecular Ion)
56~42.5[M - C₃H₇]⁺ or [C₄H₈]⁺
43100.0[C₃H₇]⁺ (Base Peak)
41~87.7[C₃H₅]⁺
29~16.7[C₂H₅]⁺
27~49.8[C₂H₃]⁺
Source Temperature: 280 °C, Sample Temperature: 180 °C, 75 eV.[2][8]

Detailed Experimental Protocols

The following are generalized yet detailed protocols for acquiring the spectroscopic data presented above for a liquid sample such as this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • For ¹H NMR, accurately weigh approximately 5-20 mg of this compound. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[9]

    • The sample should be dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), which is commonly used for nonpolar organic compounds.[9][10] The use of a deuterated solvent is essential for the instrument's lock system and to avoid large solvent peaks in ¹H NMR spectra.[11][12]

    • The solution is then transferred into a clean, dry 5 mm NMR tube. To remove any particulate matter that could affect spectral resolution, the solution can be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[10]

    • The final liquid level in the NMR tube should be approximately 4-5 cm.[9][10] The tube is then capped securely.

  • Data Acquisition:

    • The NMR tube is placed into a spinner turbine, and its depth is adjusted using a gauge.

    • The sample is inserted into the NMR spectrometer.

    • Locking: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent (e.g., CDCl₃).[9]

    • Shimming: The magnetic field homogeneity is optimized by a process called shimming, which can be performed manually or automatically to achieve sharp, symmetrical peaks.[9]

    • Tuning: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal reception.[9]

    • Acquisition: Standard pulse sequences are used to acquire the spectrum. Key parameters such as the number of scans, spectral width, and relaxation delay are set. For ¹³C NMR, a greater number of scans is required due to the lower natural abundance of the ¹³C isotope.[10]

2. Infrared (IR) Spectroscopy

  • Sample Preparation (Neat Liquid):

    • Since this compound is a liquid at room temperature, its IR spectrum can be easily obtained as a "neat" sample (undiluted).[5][13]

    • Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator.[5]

    • Using a Pasteur pipette, place one or two drops of this compound onto the center of one salt plate.[5][13]

    • Place the second salt plate on top, gently pressing to spread the liquid into a thin, uniform film, creating a "sandwich".[5][13] Avoid introducing air bubbles.

  • Data Acquisition:

    • Place the salt plate sandwich into the sample holder in the IR spectrometer.[13]

    • First, run a background spectrum with no sample in the beam path. This is to subtract the spectral contributions from atmospheric CO₂ and water vapor.

    • Next, acquire the spectrum of the this compound sample.

    • After the measurement, the salt plates should be carefully separated, cleaned with a dry solvent like acetone, and returned to the desiccator.[5][13]

3. Mass Spectrometry (MS)

  • Sample Preparation and Introduction:

    • For direct infusion analysis of a pure liquid like this compound, the sample is typically diluted in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

    • The prepared solution is drawn into a syringe and introduced into the mass spectrometer's ion source at a constant flow rate via a syringe pump.

    • Alternatively, for analysis of complex mixtures or to achieve separation from impurities, the sample can be injected into a Gas Chromatography (GC) or Liquid Chromatography (LC) system coupled to the mass spectrometer (GC-MS or LC-MS).[14]

  • Data Acquisition (Electron Ionization - EI):

    • Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[15] This "hard" ionization technique produces a molecular ion and a series of characteristic fragment ions.

    • Acceleration: The newly formed positive ions are accelerated by an electric field into the mass analyzer.[15]

    • Deflection/Separation: In the mass analyzer (e.g., a quadrupole or time-of-flight), the ions are separated based on their mass-to-charge ratio (m/z).[15]

    • Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value. The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.[15]

Workflow for Spectroscopic Analysis

The logical progression from sample handling to final data interpretation is a critical aspect of chemical analysis. The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing & Analysis cluster_interp Phase 4: Interpretation & Reporting Sample Chemical Sample (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film (Salt Plates) Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR IR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer Prep_MS->Acq_MS Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) Acq_NMR->Process_NMR Process_IR Process IR Spectrum (Baseline Correction) Acq_IR->Process_IR Process_MS Generate Mass Spectrum (Intensity vs. m/z) Acq_MS->Process_MS Interp_NMR Assign Chemical Shifts & Coupling Constants Process_NMR->Interp_NMR Interp_IR Identify Functional Groups (e.g., -NCO, C-H) Process_IR->Interp_IR Interp_MS Determine Molecular Weight & Fragmentation Pattern Process_MS->Interp_MS Report Final Spectroscopic Report & Structural Confirmation Interp_NMR->Report Interp_IR->Report Interp_MS->Report

Caption: Workflow for the spectroscopic analysis of a chemical sample.

References

n-Butyl Isocyanate: A Technical Guide to Health and Safety Hazards for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the health and safety hazards associated with n-butyl isocyanate. The information is compiled and presented to meet the needs of professionals in research and development, with a focus on quantitative data, experimental methodologies, and potential biological pathways of interaction.

Physicochemical and Toxicological Properties

n-Butyl isocyanate is a colorless liquid with a strong, pungent odor.[1][2] It is highly flammable and reacts violently with water.[3][4] The following tables summarize key quantitative data regarding its physical and chemical properties, as well as its established toxicity values.

Table 1: Physicochemical Properties of n-Butyl Isocyanate

PropertyValueReference
Chemical Formula C₅H₉NO[2]
Molecular Weight 99.13 g/mol [2]
Boiling Point 115 °C[2][5]
Melting Point -75 °C[6]
Flash Point 11 °C (51.8 °F)[7]
Density 0.880 g/mL (at 20 °C)[5]
Vapor Pressure 17.6 mmHg[2]
Vapor Density 3.0 (Air = 1)[2]
Solubility in Water Reacts violently[3][8]

Table 2: Acute Toxicity of n-Butyl Isocyanate

TestSpeciesRouteValueReference
LD₅₀RatOral360 mg/kg[3]
LC₅₀RatInhalation (4 h)59 mg/m³[3][6]
LC₅₀RatInhalation (1 h)500 mg/m³ (male), 600 mg/m³ (female)[1]

Health Hazards

Exposure to n-butyl isocyanate can occur through inhalation, skin contact, and eye contact, with each route posing significant health risks.[1]

Acute Effects

Immediate or short-term effects of exposure include:

  • Inhalation: Irritation of the nose, throat, and lungs, leading to coughing, wheezing, and shortness of breath.[1] High concentrations can be fatal.[3]

  • Skin Contact: Severe irritation and burns.[1] The substance may be absorbed through the skin.[1]

  • Eye Contact: Severe irritation, burns, and lacrimation (tearing).[1]

Chronic Effects

Long-term or repeated exposure can lead to:

  • Respiratory Issues: Repeated exposure may cause bronchitis, characterized by a persistent cough, phlegm, and shortness of breath.[1]

Experimental Protocols for Toxicity Assessment

Detailed experimental protocols for the toxicity studies cited are not fully available in the public domain. However, summaries from governmental and international agency reports provide insight into the methodologies used.

Oral LD₅₀ Study (Rat)
  • Protocol Summary: An acute oral toxicity study in rats established an LD₅₀ of 360 mg/kg.[7] While the complete protocol from the original 1978 Bayer AG report is not publicly accessible, such studies typically involve the administration of the substance via gavage to a group of animals at varying doses. Observations for signs of toxicity and mortality are recorded over a set period, usually 14 days, to determine the dose at which 50% of the animals die.[7] Toxic symptoms observed in this study included apathy, stiff gait, and labored breathing.[7]

Inhalation LC₅₀ Studies (Rat)

Multiple inhalation toxicity studies have been conducted. The following workflow outlines the general procedures based on available summaries.

G General Workflow for Inhalation Toxicity Studies cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_post Post-Exposure Phase VaporGen Vapor Generation (e.g., metering into a heated tube) ExposureChamber Whole-Body Exposure (e.g., 16-L bell jar) VaporGen->ExposureChamber AnimalPrep Animal Acclimation (e.g., Wistar or Sprague-Dawley rats) AnimalPrep->ExposureChamber ConcentrationMonitoring Concentration Monitoring (e.g., Impinger/GC or FID analysis) ExposureChamber->ConcentrationMonitoring Observation Clinical Observation (e.g., respiratory distress, irritation) ExposureChamber->Observation Mortality Mortality Recording (up to 28 days) Observation->Mortality Necropsy Necropsy (e.g., examination of respiratory tract) Mortality->Necropsy

General workflow for inhalation toxicity studies.
  • Haskell Laboratory (1968): Male ChR-CD rats were exposed for 4 hours in a 16-L bell jar.[1] The vapor was generated by metering n-butyl isocyanate into a heated stainless steel T-tube and carried by air into the chamber.[1] Concentrations were measured by impinger/gas chromatography (GC) analysis.[1]

  • Bayer AG (1978): Wistar rats (both sexes) were exposed for 1 or 4 hours.[1] The experimental design aimed to prevent dermal contact with the vapor, and concentrations were analyzed by Flame Ionization Detection (FID).[1] A 28-day post-exposure observation period was implemented.[1]

  • Pauluhn and Eben (1991): A repeated exposure study involved exposing rats for 6 hours/day for 5 consecutive days.[1] This study included analysis of bronchoalveolar lavage fluid (BALF) and histopathology.[1]

Potential Signaling Pathways of Toxicity

Specific molecular mechanisms and signaling pathways for n-butyl isocyanate have not been fully elucidated.[1] However, research on the broader class of isocyanates suggests potential pathways that may be involved in its toxicity, including the induction of oxidative stress, DNA damage, and modulation of the mTOR signaling pathway.

Oxidative Stress and DNA Damage

Isocyanates are known to be electrophilic and can react with cellular macromolecules.[5] This can lead to the generation of reactive oxygen species (ROS), causing oxidative stress.[9] Oxidative stress, in turn, can induce damage to DNA, proteins, and lipids, contributing to cellular dysfunction and apoptosis.[9]

G Potential Pathway of Isocyanate-Induced Oxidative Stress and DNA Damage Isocyanate n-Butyl Isocyanate Exposure CellularInteraction Interaction with Cellular Nucleophiles Isocyanate->CellularInteraction ROS Increased Reactive Oxygen Species (ROS) CellularInteraction->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress DNADamage DNA Damage (e.g., 8-oxo-dG formation) OxidativeStress->DNADamage Apoptosis Apoptosis OxidativeStress->Apoptosis Inflammation Inflammation OxidativeStress->Inflammation DNADamage->Apoptosis

Potential pathway of isocyanate-induced oxidative stress.
mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and survival.[][11] Some studies on related compounds, such as butyl-isothiocyanate, have shown modulation of the Akt-mTOR pathway.[6] While not directly demonstrated for n-butyl isocyanate, it is plausible that it could interfere with this critical cellular pathway.

G Hypothesized Interaction with the mTOR Signaling Pathway Isocyanate n-Butyl Isocyanate Akt Akt Isocyanate->Akt Inhibition? PI3K PI3K PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis

Hypothesized interaction with the mTOR signaling pathway.

Safe Handling and Emergency Procedures

Given the significant hazards of n-butyl isocyanate, strict adherence to safety protocols is mandatory.

Table 3: Safe Handling and Personal Protective Equipment (PPE)

Procedure/EquipmentRecommendationReference
Ventilation Use only in a chemical fume hood or with local exhaust ventilation.[1]
Eye Protection Wear chemical safety goggles and a face shield.[3]
Skin Protection Wear appropriate protective gloves (e.g., butyl rubber) and a lab coat.[3]
Respiratory Protection If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges.[3]
Handling Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Ground all equipment to prevent static discharge.[3]
Storage Store in a cool, dry, well-ventilated area away from heat and ignition sources. Keep containers tightly closed under an inert atmosphere.[1][3]
First Aid Measures
  • Inhalation: Move the victim to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Conclusion

n-Butyl isocyanate is a highly toxic and reactive chemical that presents significant health and safety risks. A thorough understanding of its hazardous properties, coupled with strict adherence to safe handling procedures and the use of appropriate personal protective equipment, is essential for researchers and professionals working with this compound. While the precise molecular mechanisms of its toxicity are still under investigation, evidence suggests that it may act through the induction of oxidative stress and interference with critical cellular signaling pathways. Further research is needed to fully elucidate these mechanisms and to develop more targeted safety and treatment protocols.

References

An In-Depth Technical Guide to the Stability and Storage of Butyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage of butyl isocyanate, a versatile yet highly reactive compound. Understanding its chemical properties, degradation pathways, and proper handling procedures is critical for ensuring experimental reproducibility, laboratory safety, and the integrity of research and development projects. This document details the intrinsic instability of this compound, provides recommended storage conditions, outlines analytical methods for assessing its purity and degradation, and discusses the toxicological implications of its reactivity.

Chemical Stability and Reactivity

This compound (C₅H₉NO) is a colorless liquid characterized by the highly electrophilic isocyanate functional group (-N=C=O). This functional group dictates its high reactivity towards a wide range of nucleophiles, making the compound susceptible to degradation and necessitating stringent storage and handling protocols.

Reactivity with Nucleophiles

The primary route of degradation for this compound is its reaction with nucleophilic compounds. The most common reactant is water, but alcohols, amines, acids, and bases also readily react, leading to the loss of the isocyanate and the formation of various byproducts.

Reaction with Water (Hydrolysis): this compound reacts exothermically with water to form an unstable carbamic acid intermediate, which then decomposes into n-butylamine and carbon dioxide gas.[1] The generated n-butylamine can further react with another molecule of this compound to form N,N'-dibutylurea.[2][3] This reaction is a significant concern as even atmospheric moisture can lead to degradation. The rapid hydrolysis of n-butyl isocyanate has been studied, with a reported half-life of less than 6 minutes in an aqueous environment at 20°C and pH 7.[3] Another study reported a half-life of approximately 13 minutes at 25°C.[2]

Hydrolysis ButylIsocyanate This compound CarbamicAcid Butylcarbamic Acid (Unstable Intermediate) ButylIsocyanate->CarbamicAcid + H₂O Water Water (H₂O) Butylamine n-Butylamine CarbamicAcid->Butylamine CO2 Carbon Dioxide (CO₂) CarbamicAcid->CO2 Dibutylurea N,N'-Dibutylurea Butylamine->Dibutylurea + this compound

Reaction with Alcohols: In the presence of alcohols, this compound forms urethane (B1682113) linkages. This reaction is the basis for the production of polyurethanes when diisocyanates are used.[4]

Reaction with Amines: Amines react with this compound to form urea (B33335) derivatives.[4]

Polymerization

This compound can undergo self-polymerization, particularly in the presence of catalysts such as acids or bases, or upon heating.[4] This process can be vigorous and may lead to a dangerous pressure buildup in sealed containers. The polymerization can result in the formation of cyclic trimers (isocyanurates) or linear polyisocyanates.

Polymerization ButylIsocyanate This compound Trimer Cyclic Trimer (Isocyanurate) ButylIsocyanate->Trimer Trimerization (e.g., with base catalyst) Polymer Poly(n-butyl isocyanate) ButylIsocyanate->Polymer Anionic Polymerization

Thermal Decomposition

At elevated temperatures, this compound can decompose, producing toxic gases such as nitrogen oxides and hydrogen cyanide.[5] The energy of decomposition has been measured to be 0.55 kJ/g in the range of 160 to 450°C. One study on the non-catalytic thermal decomposition of N-alkylcarbamates to produce alkylisocyanates was conducted in a gas phase flow reactor in a wide temperature range (200 to 450 °C).[6]

Recommended Storage and Handling

Proper storage and handling are paramount to maintain the purity and stability of this compound and to ensure laboratory safety.

Storage Conditions

The following conditions are recommended for the storage of this compound:

  • Temperature: Store in a cool, dry, well-ventilated area, away from heat sources.[5] Refrigerated storage at 2-8°C is often recommended.

  • Inert Atmosphere: To prevent reaction with atmospheric moisture, this compound should be stored under an inert atmosphere, such as nitrogen or argon.[5]

  • Containers: Use tightly sealed containers made of compatible materials. Grounding and bonding of metal containers are necessary to prevent static discharge.[5]

  • Incompatible Materials: Store separately from water, acids, bases, alcohols, amines, and strong oxidizing agents.[4]

ParameterRecommended ConditionRationale
Temperature Cool, dry, well-ventilated area (Refrigeration at 2-8°C recommended)To minimize polymerization and degradation reactions.
Atmosphere Inert gas (e.g., Nitrogen, Argon)To prevent hydrolysis from atmospheric moisture.[5]
Containers Tightly sealed, grounded metal containersTo prevent moisture ingress and static discharge.[5]
Segregation Store away from incompatible materialsTo prevent hazardous reactions.[4]
Handling Procedures
  • Ventilation: All handling of this compound should be performed in a well-ventilated fume hood.[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber, nitrile rubber), safety goggles, and a lab coat. In case of potential for overexposure, a supplied-air respirator is recommended.

  • Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. Do not use water for cleanup.[5]

Experimental Protocols for Stability and Purity Assessment

Regular assessment of the purity of this compound is crucial for its effective use in research and development. Several analytical techniques can be employed for this purpose.

Stability-Indicating HPLC-UV Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection can be developed to quantify the amount of this compound and its degradation products. This often involves a derivatization step to convert the reactive isocyanate into a more stable, UV-active compound.

Protocol: Purity Determination by HPLC after Derivatization with Dibutylamine (B89481)

  • Reagent Preparation:

    • Prepare a standard solution of N,N'-dibutylurea (the derivative of this compound and dibutylamine) of known concentration in a suitable solvent (e.g., acetonitrile).

    • Prepare a derivatizing solution of dibutylamine in a dry, inert solvent (e.g., toluene).

  • Sample Preparation:

    • Under an inert atmosphere, accurately weigh a sample of this compound and dissolve it in a known volume of the dry, inert solvent.

    • Add an excess of the dibutylamine solution to an aliquot of the this compound solution. Allow the reaction to proceed to completion (typically a few minutes at room temperature).

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile (B52724) (or methanol) is typically used.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength appropriate for the dibutylurea derivative (e.g., 220 nm).

    • Injection Volume: 10 µL.

  • Quantification:

    • Generate a calibration curve using the standard solutions of N,N'-dibutylurea.

    • Quantify the amount of N,N'-dibutylurea in the derivatized sample by comparing its peak area to the calibration curve.

    • Calculate the purity of the original this compound sample based on the stoichiometry of the derivatization reaction.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample This compound Sample Derivatization Derivatization with Dibutylamine Sample->Derivatization HPLC HPLC-UV System Derivatization->HPLC Quantification Quantification of N,N'-Dibutylurea HPLC->Quantification Purity Purity Calculation Quantification->Purity

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Analysis

GC-MS is a powerful technique for identifying volatile degradation products of this compound.

Protocol: Analysis of Thermal Degradation Products by GC-MS

  • Sample Preparation:

    • Place a small, known amount of this compound in a pyrolysis tube or a sealed vial suitable for headspace analysis.

  • Thermal Degradation:

    • Heat the sample at a controlled temperature ramp or a specific isothermal temperature in the inlet of the GC or in a separate pyrolysis unit.

  • GC-MS Analysis:

    • GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: A temperature program that allows for the separation of potential degradation products (e.g., start at 40°C, ramp to 250°C).

    • MS Detector: Electron ionization (EI) mode with a scan range of m/z 35-300.

  • Data Analysis:

    • Identify the degradation products by comparing their mass spectra to a spectral library (e.g., NIST).

    • Relative quantification can be performed based on peak areas.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC can be used to study the thermal stability and decomposition kinetics of this compound.

Protocol: Thermal Stability Analysis by TGA/DSC

  • Sample Preparation:

    • Place a small, accurately weighed sample (typically 5-10 mg) of this compound into an appropriate TGA/DSC pan (e.g., aluminum, hermitically sealed if volatile).

  • TGA/DSC Analysis:

    • Atmosphere: Nitrogen or air at a constant flow rate.

    • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis:

    • TGA: Analyze the weight loss as a function of temperature to determine the onset of decomposition and the temperature at which maximum degradation occurs.

    • DSC: Analyze the heat flow to identify endothermic (e.g., boiling, decomposition) and exothermic (e.g., polymerization) events.

    • Kinetic parameters such as activation energy can be calculated from data obtained at multiple heating rates using methods like the Kissinger or Flynn-Wall-Ozawa models.

Toxicology and Cellular Effects

Isocyanates are known to be potent respiratory and dermal sensitizers.[5] The high reactivity of the isocyanate group allows it to readily form adducts with biological macromolecules such as proteins, which can trigger an immune response.

Toxicological Pathways

Exposure to isocyanates can lead to a range of adverse health effects, primarily affecting the respiratory system. The inhalation of isocyanate vapors can cause irritation of the nose, throat, and lungs, leading to coughing, wheezing, and shortness of breath.[5] Repeated exposure can lead to sensitization and occupational asthma.

The cellular mechanisms of isocyanate toxicity are complex and involve multiple signaling pathways. Isocyanates can induce oxidative stress and inflammation in exposed cells. Studies on other chemicals that induce similar cellular stress have shown the involvement of signaling pathways such as NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) .[7][8] Activation of these pathways can lead to the production of pro-inflammatory cytokines and can influence cell survival and apoptosis.

Cellular_Toxicity cluster_stress Cellular Stress Response cluster_pathways Signaling Pathway Activation cluster_outcomes Cellular Outcomes Isocyanate This compound Exposure Cell Lung Epithelial Cell Isocyanate->Cell ROS Reactive Oxygen Species (ROS) Cell->ROS ProteinAdducts Protein Adducts Cell->ProteinAdducts NFkB NF-κB Pathway ROS->NFkB MAPK MAPK Pathway ROS->MAPK ProteinAdducts->NFkB ProteinAdducts->MAPK Inflammation Inflammation (Cytokine Release) NFkB->Inflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis CellDamage Cell Damage Inflammation->CellDamage Apoptosis->CellDamage

In Vitro Toxicology Assays

A variety of in vitro assays can be used to assess the toxic potential of this compound.

  • Cytotoxicity Assays: Assays such as the MTT or LDH assay can be used to measure the effect of this compound on cell viability in relevant cell lines (e.g., lung epithelial cells).

  • Genotoxicity Assays: The Ames test (bacterial reverse mutation assay) and the in vitro micronucleus test can be used to assess the mutagenic and clastogenic potential of the compound.

  • Protein Adduct Formation: In vitro assays can be designed to measure the formation of adducts between this compound and specific proteins (e.g., albumin) using techniques like mass spectrometry.

Conclusion

This compound is a valuable chemical intermediate whose utility is intrinsically linked to its high reactivity. This reactivity also presents significant challenges in terms of its stability and safe handling. A thorough understanding of its degradation pathways, particularly its sensitivity to moisture and heat, is essential for researchers, scientists, and drug development professionals. By implementing the stringent storage and handling procedures outlined in this guide and utilizing appropriate analytical methods to monitor its purity, the risks associated with the use of this compound can be effectively managed, ensuring the integrity and success of scientific endeavors.

References

Commercial Availability and Suppliers of Butyl Isocyanate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Butyl isocyanate, a reactive organic compound with the formula C₅H₉NO, is a crucial building block in synthetic organic chemistry, particularly in the pharmaceutical and agrochemical industries. Its isocyanate functional group (-N=C=O) readily reacts with nucleophiles such as amines, alcohols, and thiols, making it a versatile reagent for the introduction of a butylcarbamoyl moiety. This guide provides an in-depth overview of the commercial availability of this compound, its major suppliers, typical specifications, and detailed experimental protocols for its synthesis, application, and quality control.

Major Suppliers and Commercial Availability

This compound is readily available from a variety of chemical suppliers, ranging from large, multinational corporations to smaller, specialized manufacturers. It is typically offered in various purity grades, from technical grade to high-purity versions suitable for sensitive applications in drug development and research.

Table 1: Prominent Suppliers of this compound and Their Offerings

SupplierPurity/Grade(s) OfferedAvailable Quantities
Sigma-Aldrich (Merck) 98%, ≥98.0% (GC)5 mL, 25 mL, Bulk inquiries
Tokyo Chemical Industry (TCI) >98.0% (GC)25 mL, 100 mL, 500 mL
Thermo Fisher Scientific (Alfa Aesar) 98%25 g, 100 g
ChemicalBook 98%, 99%+ HPLC1 kg, 20 kg, Bulk inquiries
Simson Pharma Limited Custom SynthesisInquire for quantities
A. B. Enterprises 98%, 99%Inquire for quantities
Hangzhou LEAP Chem Co., Ltd. Industrial Grade/99%Inquire for quantities
Wuhan hongde yuexin pharmaceutical technology co. LTD. 98%1 kg, 20 kg, 1 ton
Beijing Ouhe Technology Co., Ltd. 98.00%10 g, 50 g, 100 g, 250 g, 500 g

Typical Specifications and Impurity Profile

Ensuring the purity and quality of this compound is paramount for reproducible and reliable experimental outcomes. While specific impurity profiles can vary between suppliers and batches, common impurities may arise from the manufacturing process or degradation.

Table 2: Physicochemical Properties of n-Butyl Isocyanate

PropertyValue
CAS Number 111-36-4
Molecular Formula C₅H₉NO[1][2]
Molecular Weight 99.13 g/mol [1]
Appearance Colorless to light yellow liquid
Boiling Point 115 °C (lit.)
Density 0.88 g/mL at 25 °C (lit.)[1]
Refractive Index n20/D 1.406 (lit.)[1]
Flash Point 11 °C (51.8 °F) - closed cup
Solubility Reacts with water[3]

Common Impurities: Potential impurities in commercially available this compound can include:

  • Unreacted starting materials: Such as n-butylamine.

  • By-products from synthesis: Including substituted ureas formed from the reaction of this compound with excess n-butylamine[4].

  • Degradation products: Formed upon exposure to moisture or elevated temperatures.

  • Residual solvents: From the manufacturing and purification process.

A Certificate of Analysis (CoA) from the supplier will provide lot-specific information on the purity and levels of known impurities[5][6][7]. For highly sensitive applications, it is recommended to perform in-house quality control analysis.

Experimental Protocols

Synthesis of n-Butyl Isocyanate

The following is a general procedure for the synthesis of n-butyl isocyanate based on the phosgenation of n-butylamine, as described in patent literature. This process involves the use of highly toxic phosgene (B1210022) and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Materials:

  • n-Butylamine

  • Xylene (solvent)

  • Phosgene

  • Nitrogen gas

Procedure:

  • In a suitable reactor equipped with a stirrer, thermometer, gas inlet, and reflux condenser, a solution of n-butylamine in xylene is prepared.

  • The solution is cooled, and phosgene gas is introduced into the reaction mixture while maintaining a low temperature. This initial step is highly exothermic[4].

  • After the initial low-temperature phosgenation, the reaction temperature is gradually increased, and a slow stream of phosgene is continued until the reaction mixture becomes clear[4].

  • The reaction is maintained at the elevated temperature for several hours to ensure complete conversion[4].

  • Upon completion, the excess phosgene is removed by purging the system with an inert gas, such as nitrogen[4].

  • The resulting crude n-butyl isocyanate is then purified by fractional distillation to yield the final product with a purity of over 99%[4].

G cluster_synthesis Synthesis of n-Butyl Isocyanate start Start: Prepare n-Butylamine in Xylene low_temp_phosgenation Low-Temperature Phosgenation (Exothermic) start->low_temp_phosgenation Introduce Phosgene high_temp_phosgenation High-Temperature Phosgenation low_temp_phosgenation->high_temp_phosgenation Gradual Heating purging Purge with Nitrogen high_temp_phosgenation->purging Reaction Completion distillation Fractional Distillation purging->distillation Remove Excess Phosgene product Product: n-Butyl Isocyanate (>99%) distillation->product G cluster_urea_synthesis Synthesis of N,N'-Disubstituted Urea start Start: Dissolve Primary Amine in Anhydrous Solvent addition Add this compound start->addition Under Inert Atmosphere reaction Stir at Room Temperature addition->reaction Exothermic workup Solvent Removal reaction->workup Monitor by TLC/LC-MS purification Purification (Recrystallization or Chromatography) workup->purification product Product: N,N'-Disubstituted Urea purification->product

References

An In-depth Technical Guide to the Core Chemical Reactions of Butyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl isocyanate (CH₃(CH₂)₃NCO) is a versatile and highly reactive chemical intermediate of significant interest in organic synthesis, polymer chemistry, and drug development. Its electrophilic isocyanate group readily participates in a variety of nucleophilic addition and cycloaddition reactions, making it a valuable building block for a diverse range of molecular architectures. This technical guide provides a comprehensive overview of the key chemical reactions involving this compound, with a focus on reaction mechanisms, quantitative data, and detailed experimental protocols. The information presented is intended to serve as a practical resource for researchers and professionals engaged in chemical synthesis and the development of novel therapeutics and functional materials.

Introduction

The isocyanate functional group (-N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. This compound, as a primary alkyl isocyanate, exhibits a well-defined reactivity profile that has been exploited in numerous synthetic applications. It is a key precursor in the production of various pharmaceuticals, including sulfonylurea drugs for the treatment of diabetes and benzimidazole-based fungicides.[1] Furthermore, its reactions form the basis for the synthesis of polyurethanes and polyureas, classes of polymers with widespread industrial applications. This guide will delve into the fundamental chemical transformations of this compound, providing the necessary technical details for their practical implementation in a laboratory setting.

Key Chemical Reactions

The principal reactions of this compound can be broadly categorized into nucleophilic additions to the carbonyl carbon of the isocyanate group and cycloaddition reactions.

Nucleophilic Addition Reactions

Nucleophilic addition is the most common reaction pathway for isocyanates. The general mechanism involves the attack of a nucleophile on the electrophilic carbon of the isocyanate group, followed by protonation of the nitrogen atom.

This compound reacts with alcohols to form N-butylcarbamates, also known as urethanes. This reaction is fundamental to the production of polyurethane polymers when diisocyanates and polyols are used. The reaction can be catalyzed by bases, such as tertiary amines, or organometallic compounds like dibutyltin (B87310) dilaurate.[2]

General Reaction:

R-OH + CH₃(CH₂)₃NCO → R-O-C(=O)NH(CH₂)₃CH₃ (Alcohol + this compound → N-Butylcarbamate)

The reaction of this compound with primary or secondary amines is typically rapid and exothermic, yielding N,N'-substituted ureas.[3] This reaction is crucial in the synthesis of various biologically active molecules and polyurea polymers.

General Reaction:

R-NH₂ + CH₃(CH₂)₃NCO → R-NH-C(=O)NH(CH₂)₃CH₃ (Primary Amine + this compound → N,N'-Disubstituted Urea)

This compound reacts with water to form an unstable N-butylcarbamic acid, which readily decarboxylates to yield n-butylamine and carbon dioxide. The newly formed amine can then react with another molecule of this compound to produce N,N'-dibutylurea.[4][5] This reaction is exploited in the production of polyurethane foams, where the generated carbon dioxide acts as a blowing agent.

Reaction Pathway:

  • CH₃(CH₂)₃NCO + H₂O → [CH₃(CH₂)₃NHCOOH] (Unstable N-Butylcarbamic Acid)

  • [CH₃(CH₂)₃NHCOOH] → CH₃(CH₂)₃NH₂ + CO₂

  • CH₃(CH₂)₃NH₂ + CH₃(CH₂)₃NCO → (CH₃(CH₂)₃NH)₂CO (N,N'-Dibutylurea)

Cyclization and Cycloaddition Reactions

In the presence of certain catalysts, such as tertiary amines, phosphines, or specific metal complexes, this compound can undergo cyclotrimerization to form a stable six-membered ring structure known as an isocyanurate.[6][7] These trimers are often used to create cross-linked structures in polymer systems, enhancing their thermal and chemical resistance.

Reaction:

3 CH₃(CH₂)₃NCO → (CH₃(CH₂)₃NCO)₃ (Tri-n-butylisocyanurate)

This compound can participate in [2+2] cycloaddition reactions with various unsaturated compounds, such as alkenes and phosphagermaallenes, to form four-membered heterocyclic rings.[8] These reactions often require thermal or photochemical activation.

Quantitative Data Summary

The following tables summarize quantitative data for key reactions of this compound and related isocyanates. It is important to note that reaction conditions can significantly influence yields.

Table 1: Synthesis of Ureas from Isocyanates and Amines

IsocyanateAmineSolventTemperature (°C)Time (h)Yield (%)Reference
n-Butyl IsocyanateAniline (B41778)Toluene (B28343)25-800.08-[9]
Phenyl Isocyanatet-ButylamineBenzeneRoom Temp.259[8]
tert-Butyl Isocyanate-Xylene04+80[10]

Table 2: Synthesis of Carbamates from Isocyanates and Alcohols

IsocyanateAlcoholCatalystSolventTemperature (°C)Yield (%)Reference
n-Butyl IsocyanateMethanol-Toluene--[9]
Phenyl Isocyanate1-Butanol (B46404)-Dichloromethane--[11]

Table 3: Trimerization of Isocyanates

IsocyanateCatalystSolventTemperature (°C)Yield (%)Reference
4-Methoxyphenyl Isocyanate[Al(Salpy)(OBn)]Toluene10078[12]
4-Bromophenyl Isocyanate[Al(Salpy)(OBn)]Toluene10072[12]

Detailed Experimental Protocols

The following are representative experimental protocols for key reactions of this compound.

Synthesis of N-Butyl-N'-phenylurea

This protocol describes the reaction of this compound with aniline to form N-butyl-N'-phenylurea.

Materials:

  • This compound

  • Aniline

  • Anhydrous toluene

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve aniline (1.0 equivalent) in anhydrous toluene.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous toluene to the stirred aniline solution via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • The product, N-butyl-N'-phenylurea, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold toluene.

  • Dry the product under vacuum to obtain the pure N-butyl-N'-phenylurea.

Synthesis of Butyl Phenylcarbamate

This protocol details the synthesis of butyl phenylcarbamate from this compound and phenol (B47542).

Materials:

  • This compound

  • Phenol

  • Triethylamine (B128534) (catalyst)

  • Anhydrous diethyl ether

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred solution of phenol (1.0 equivalent) and a catalytic amount of triethylamine in anhydrous diethyl ether, slowly add this compound (1.0 equivalent) at room temperature under an inert atmosphere.

  • After the addition, heat the reaction mixture to reflux for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure butyl phenylcarbamate.

Applications in Drug Development and Agrochemicals

This compound is a critical intermediate in the synthesis of several commercially important compounds.

  • Sulfonylureas: It is used in the synthesis of sulfonylurea drugs, such as glibenclamide and tolbutamide, which are used to treat type 2 diabetes. The synthesis involves the reaction of a sulfonamide with this compound.

  • Benzimidazole (B57391) Fungicides: this compound is a key reagent in the production of benzimidazole fungicides like benomyl.[1] These compounds are widely used in agriculture to control a variety of fungal diseases.

Conclusion

This compound is a highly valuable and reactive intermediate with a broad range of applications in organic synthesis. Its key reactions, primarily nucleophilic additions to form carbamates and ureas, and its ability to undergo trimerization, provide access to a wide array of functional molecules and polymers. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and professionals to effectively and safely utilize this compound in their synthetic endeavors, from laboratory-scale research to the development of new pharmaceuticals and advanced materials. As with all isocyanates, appropriate safety precautions must be taken when handling this compound due to its toxicity and reactivity.

References

The Pivotal Role of Butyl Isocyanate as a Chemical Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl isocyanate, a versatile and reactive organic compound, serves as a crucial chemical intermediate in a multitude of synthetic processes. Its unique chemical properties, primarily centered around the highly electrophilic isocyanate group, make it an indispensable building block in the pharmaceutical, agrochemical, and material science industries. This technical guide provides an in-depth exploration of the role of this compound, detailing its applications in the synthesis of sulfonylurea herbicides, hypoglycemic agents, and other valuable organic molecules. The guide includes structured data on its chemical and physical properties, detailed experimental protocols for key reactions, and visualizations of synthetic pathways to facilitate a comprehensive understanding of its utility in modern organic synthesis and drug development.

Introduction

This compound (C₅H₉NO) is a colorless liquid characterized by a pungent odor and high reactivity. The core of its synthetic utility lies in the isocyanate functional group (-N=C=O), which readily reacts with a wide range of nucleophiles, including alcohols, amines, and thiols. This reactivity allows for the facile introduction of a butylcarbamoyl moiety into various molecular scaffolds, a key step in the synthesis of numerous commercial products. This guide will focus on its application as a chemical intermediate in the production of high-value compounds, providing practical insights for laboratory and industrial applications.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValue
CAS Number 111-36-4
Molecular Formula C₅H₉NO
Molecular Weight 99.13 g/mol
Appearance Colorless liquid
Boiling Point 115 °C
Density 0.88 g/mL at 25 °C
Solubility Reacts with water. Soluble in most organic solvents.

Applications in Agrochemical Synthesis: Sulfonylurea Herbicides

This compound plays a critical role as a catalyst and reagent in the synthesis of sulfonylurea herbicides, a class of broad-spectrum herbicides that are effective at low application rates.[1]

Synthesis of Chlorsulfuron

Chlorsulfuron is a widely used herbicide for the control of broadleaf weeds in cereal crops. The synthesis involves the preparation of 2-chlorobenzenesulfonyl isocyanate, where this compound acts as a catalyst, followed by a reaction with a heterocyclic amine.[2]

Experimental Protocol: Synthesis of 2-Chlorobenzenesulfonyl Isocyanate [2]

  • Drying: A suspension of 191.6 g of o-chlorobenzenesulfonamide in 500 ml of xylene is dried by azeotropic distillation to remove any moisture.

  • Catalyst Addition: To the dried suspension, 2.0 g of triethylamine (B128534) and 20 g of this compound are added.

  • Phosgenation: The mixture is refluxed for 15 minutes. Phosgene (105 g) is then introduced over 2.5 hours while maintaining the temperature at 133°-135°C.

  • Reaction Completion and Work-up: The reaction mixture is refluxed to a temperature of 142°C. After cooling to room temperature and filtration, the solvent and excess this compound are removed under vacuum.

  • Purification: The residue is distilled to yield 2-chlorobenzenesulfonyl isocyanate.

Quantitative Data:

ParameterValue
Yield 90.0%
Boiling Point 96°C at 0.5 mm Hg

G cluster_0 Step 1: Synthesis of 2-Chlorobenzenesulfonyl Isocyanate cluster_1 Step 2: Synthesis of Chlorsulfuron o-Chlorobenzenesulfonamide o-Chlorobenzenesulfonamide Phosgene Phosgene Butyl_Isocyanate This compound (catalyst) Reaction1 Phosgenation Xylene, Reflux 2-Chlorobenzenesulfonyl_Isocyanate 2-Chlorobenzenesulfonyl_Isocyanate 2-Amino-4-methoxy-6-methyl-1,3,5-triazine 2-Amino-4-methoxy-6-methyl-1,3,5-triazine Reaction2 Coupling Toluene, 50°C Chlorsulfuron Chlorsulfuron

Synthesis of Tolbutamide.

Other Synthetic Applications

The high reactivity of the isocyanate group makes this compound a versatile reagent in various other organic transformations.

Synthesis of Urea Derivatives

This compound readily reacts with primary and secondary amines to form substituted ureas. This reaction is fundamental in the synthesis of various biologically active molecules and polymers.

Experimental Workflow for Urea Synthesis

G Amine Primary or Secondary Amine (R-NH2 or R2NH) Reaction Nucleophilic Addition Inert Solvent Amine->Reaction Butyl_Isocyanate This compound Butyl_Isocyanate->Reaction Substituted_Urea N-Butyl-N'-Substituted Urea Reaction->Substituted_Urea G Alcohol Alcohol (R-OH) Reaction Nucleophilic Addition Base Catalyst (optional) Alcohol->Reaction Butyl_Isocyanate This compound Butyl_Isocyanate->Reaction Carbamate N-Butyl Carbamate Reaction->Carbamate

References

Solubility of Butyl Isocyanate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Butyl Isocyanate Solubility

This compound (CH₃(CH₂)₃NCO) is a versatile reagent in organic synthesis, notably in the production of carbamates, ureas, insecticides, and fungicides. Its solubility is a critical parameter for reaction kinetics, purification, and formulation development. The molecule possesses a polar isocyanate functional group (-N=C=O) and a nonpolar butyl chain, resulting in a nuanced solubility profile.

General Solubility Profile:

Based on the principle of "like dissolves like," this compound is generally soluble in a range of aprotic organic solvents. Its reactivity with protic solvents, such as water and alcohols, precludes simple solubility measurements in these media, as a chemical reaction (formation of a carbamic acid or urethane, respectively) occurs.

Qualitative Solubility Data

The following table summarizes the qualitative solubility and miscibility of this compound in common organic solvents based on available chemical information. It is important to note that for reactive solvents, "miscible" or "soluble" indicates that the solvent can act as a medium for reactions involving this compound, but a stable solution of the isocyanate itself may not be achievable over time.

Solvent ClassSolvent ExampleQualitative Solubility/MiscibilityRemarks
Aprotic Polar Solvents Dimethylformamide (DMF)SolubleGenerally a good solvent for isocyanates.[1] However, some polar aprotic solvents like DMF and DMSO can catalyze the reaction of aromatic isocyanates with alcohols but may inhibit reactions with aliphatic isocyanates.[2]
AcetoneSolubleA common polar aprotic solvent in which this compound is expected to be soluble.[1]
AcetonitrileSolubleOften used as a solvent in analytical methods for isocyanates after derivatization.[3]
Ethyl AcetateSolubleA moderately polar aprotic solvent suitable for dissolving this compound.
Tetrahydrofuran (THF)SolubleA common ether solvent that is aprotic and suitable for dissolving isocyanates.
Aromatic Hydrocarbons TolueneSolubleFrequently used as a solvent for reactions involving isocyanates and in analytical procedures for determining isocyanate content.
Chlorinated Solvents Dichloromethane (DCM)SolubleA common non-protic solvent for organic reactions.
Nonpolar Solvents HexaneLikely Soluble/MiscibleThe butyl chain suggests some solubility in nonpolar solvents.
Protic Solvents WaterReactive, slightly solubleThis compound reacts with water to form an unstable carbamic acid, which then decomposes to butylamine (B146782) and carbon dioxide. It is described as slightly soluble in water.[4]
Alcohols (e.g., Methanol, Ethanol)Reactive, MiscibleReacts with alcohols to form carbamates.[5] This reaction can be vigorous and is often carried out in an inert solvent.

Experimental Protocol for Quantitative Solubility Determination

Due to the reactivity of this compound, particularly with moisture, a carefully designed experimental protocol is necessary for accurate and reproducible solubility measurements. The following method is a comprehensive approach combining the preparation of a saturated solution with a suitable analytical quantification technique.

3.1. Materials and Equipment

  • Reagents:

    • High-purity this compound (>98%)

    • Anhydrous organic solvents (e.g., toluene, THF, acetone, dichloromethane, ethyl acetate)

    • Internal standard for analytical quantification (e.g., a stable, non-reactive compound with a distinct analytical signal)

    • Derivatizing agent if using HPLC-UV (e.g., 1-(2-methoxyphenyl)piperazine (B120316) (MPP) or 1-(9-anthracenylmethyl)piperazine (MAP))

    • Anhydrous nitrogen or argon gas

  • Equipment:

    • Analytical balance

    • Glass vials with PTFE-lined screw caps

    • Constant temperature shaker bath or incubator

    • Syringes and syringe filters (PTFE, 0.22 µm)

    • Volumetric flasks and pipettes

    • Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with a UV detector (HPLC-UV)

    • Inert atmosphere glove box (recommended)

3.2. Procedure

  • Preparation of Saturated Solutions (under inert atmosphere if possible):

    • Add an excess amount of this compound to a pre-weighed vial containing a known volume or mass of the anhydrous solvent. The presence of undissolved this compound is essential to ensure saturation.

    • Seal the vials tightly with PTFE-lined caps.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (typically 24-48 hours) with constant agitation to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask to remove any microscopic undissolved particles.

    • Accurately weigh the collected filtrate and dilute it with the same anhydrous solvent to a concentration within the calibrated range of the analytical instrument. Add a known amount of internal standard at this stage.

  • Analytical Quantification:

    • Method A: Gas Chromatography with Flame Ionization Detection (GC-FID)

      • Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent, each containing the same concentration of the internal standard. Analyze these standards to generate a calibration curve.

      • Sample Analysis: Inject the diluted sample into the GC-FID system.

      • Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Method B: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization

      • Derivatization: The isocyanate group does not have a strong UV chromophore. Therefore, derivatization is necessary. React the diluted sample and the calibration standards with a derivatizing agent (e.g., MPP or MAP) that forms a stable, UV-active urea (B33335) derivative.[6][7]

      • Calibration: Prepare a series of standard solutions of the this compound derivative of known concentrations. Analyze these standards to generate a calibration curve.

      • Sample Analysis: Inject the derivatized sample into the HPLC-UV system.

      • Calculation: Determine the concentration of the derivative in the sample from the calibration curve. Stoichiometrically calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.

3.3. Data Presentation

The solubility should be reported in standard units such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L) at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Solubility_Workflow start Start prep_solution Prepare Saturated Solution (Excess this compound in Anhydrous Solvent) start->prep_solution equilibrate Equilibrate at Constant Temperature (24-48h with agitation) prep_solution->equilibrate settle Settle Excess Solute equilibrate->settle sample Sample and Filter Supernatant settle->sample dilute Dilute Sample and Add Internal Standard sample->dilute analytical_method Select Analytical Method dilute->analytical_method gc_fid GC-FID Analysis analytical_method->gc_fid Direct Analysis hplc_uv Derivatization and HPLC-UV Analysis analytical_method->hplc_uv Indirect Analysis calculate Calculate Solubility from Calibration Curve gc_fid->calculate hplc_uv->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

Safety and Handling Considerations

This compound is a toxic and highly reactive compound. It is flammable and sensitive to moisture. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Anhydrous conditions are critical for accurate solubility determination to prevent reaction with water.

References

An In-Depth Technical Guide to the Vapor Pressure and Boiling Point of n-Butyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties of n-butyl isocyanate, with a specific focus on its vapor pressure and boiling point. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis who handle this reactive compound. This document details its key physical data, outlines the experimental protocols for their determination, and illustrates the methodologies involved.

Physicochemical Properties of n-Butyl Isocyanate

n-Butyl isocyanate (CAS No. 111-36-4) is a colorless liquid with a pungent odor.[1][2] It is a reactive chemical intermediate used in the synthesis of various organic compounds, including pesticides and pharmaceuticals. Due to its volatility and reactivity, particularly with water and other nucleophiles, a thorough understanding of its physical properties is critical for safe handling, process design, and modeling its environmental fate.[1][3]

The boiling point is a fundamental property indicating the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. For n-butyl isocyanate, the normal boiling point is well-established.

PropertyValuePressureSource(s)
Normal Boiling Point115 °C1013 hPa (1 atm)[1][4][5]
Boiling Point116 °C1013 hPa[5][6]

Vapor pressure is a critical measure of a substance's volatility and its tendency to evaporate.[7] It is highly dependent on temperature, increasing as the temperature rises.[7][8] The vapor pressure of n-butyl isocyanate has been determined at several ambient temperatures.

Vapor PressureTemperatureSource(s)
10.6 mmHg (14.1 hPa)20 °C[2][9]
~25 hPa (18.75 mmHg)21 °C[6]
17.6 mmHg (23.5 hPa)Not Specified[1]

Experimental Protocols for Determination

The accurate determination of boiling points and vapor pressures relies on standardized experimental methodologies. The most common techniques are classified as dynamic, which involve fluid flow, and static, which are based on a contained equilibrium.[10][11]

The boiling point is typically measured using a dynamic method where the liquid is heated, and the temperature is recorded when the vapor pressure equals the controlled ambient pressure. A common laboratory apparatus involves a distillation flask equipped with a thermometer and a condenser. The liquid is heated to a steady boil, and the temperature at which the vapor and liquid phases are in equilibrium is recorded as the boiling point.

The static method is a direct and widely accepted technique for measuring vapor pressure.[8][10] It involves placing the test substance in a sealed, evacuated container at a constant temperature and measuring the pressure exerted by the vapor once equilibrium is established.[8][11]

Key Procedural Steps:

  • Sample Preparation: A small amount of the pure substance is placed into the measurement cell.

  • Degassing: The sample must be thoroughly degassed to remove dissolved air and other volatile impurities, which could otherwise contribute to the total pressure and lead to erroneous results.[11] This is often achieved by repeated freeze-pump-thaw cycles or by cyclic pumping at an elevated temperature.[8]

  • Thermostatting: The entire apparatus, including the sample cell and the pressure sensor, is brought to the desired, stable temperature (e.g., using a liquid bath or an oven).[8] Temperature stability is crucial, with guidelines often requiring control within ±0.2 K.[8]

  • Equilibration: The system is left undisturbed to allow thermodynamic equilibrium to be established between the liquid and vapor phases.[8]

  • Pressure Measurement: Once the pressure reading is constant, indicating equilibrium, the value is recorded using a calibrated pressure transducer or manometer.[10][11]

  • Data Collection: The procedure is repeated at various temperatures to generate a vapor pressure curve.[8]

Workflow for the Static Method of Vapor Pressure Determination.

In the dynamic method, an inert gas is passed through or over the substance at a known flow rate, slow enough to ensure saturation of the gas with the substance's vapor. T[7][12]he amount of substance transported by the gas is then determined, typically by trapping and weighing or by chromatographic analysis. The vapor pressure can be calculated from the amount of evaporated substance and the total volume of gas passed, using the ideal gas law. This method is particularly useful for substances with low vapor pressures.

[7]#### 3. Reactivity and Handling Considerations

n-Butyl isocyanate reacts exothermically and potentially violently with water, amines, alcohols, and bases. T[1][3]his reactivity is fundamental to its synthetic utility but also poses significant handling risks. The reaction with water produces an unstable carbamic acid that decomposes to form N-butylamine and carbon dioxide gas, which can cause dangerous pressure buildup in sealed containers. D[3]ue to its flammability and high toxicity via inhalation, ingestion, and skin contact, all handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Methodological & Application

Application of Butyl Isocyanate in Pharmaceutical Manufacturing: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl isocyanate (BIC) is a versatile and highly reactive organic intermediate playing a crucial role in the synthesis of various active pharmaceutical ingredients (APIs). Its primary application lies in the formation of urea (B33335) and carbamate (B1207046) linkages, which are key structural motifs in a number of therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of first-generation sulfonylurea drugs, a class of oral hypoglycemic agents used in the management of type 2 diabetes.

Core Applications in Pharmaceutical Synthesis

This compound is a key reagent in the synthesis of N,N'-disubstituted ureas. The electrophilic carbon atom of the isocyanate group readily reacts with nucleophilic primary or secondary amines, such as those found in sulfonamides, to form a stable urea bond. This reaction is fundamental to the synthesis of several first-generation sulfonylurea drugs.[1][2]

Key Drug Class: Sulfonylureas

First-generation sulfonylureas, including tolbutamide (B1681337) and carbutamide, are synthesized via the reaction of a substituted benzenesulfonamide (B165840) with this compound.[3][4] These drugs function by stimulating insulin (B600854) release from pancreatic β-cells, thereby lowering blood glucose levels.[5][6][7]

Data Summary

The following table summarizes quantitative data for the synthesis of two first-generation sulfonylurea drugs using this compound.

ProductStarting SulfonamideMolar Ratio (Sulfonamide:BIC)SolventCatalyst/BaseReaction Time (hours)Temperature (°C)Reported Yield (%)
Tolbutamide p-Toluene sulfonamide1:1TetrahydrofuranTriethylamine (B128534)3 - 435 - 45~94[2]
Carbutamide Sulfanilamide (B372717)1:1 (Assumed)Acetone (Assumed)Potassium Carbonate (Assumed)4 (Assumed)Reflux (Assumed)Not Reported

Note: The experimental details for Carbutamide are based on the general procedure for sulfonylurea synthesis and the protocol for Tolbutamide, as a specific detailed protocol with yield was not available in the searched literature.

Experimental Protocols

Protocol 1: Synthesis of Tolbutamide

This protocol details the synthesis of the first-generation sulfonylurea, tolbutamide, through the reaction of p-toluene sulfonamide with this compound.[3][8]

Materials:

  • p-Toluene sulfonamide

  • This compound

  • Triethylamine

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • Round bottom flask

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a round bottom flask, dissolve 1 mmol of n-butyl isocyanate and 1.2 mmol of triethylamine in 10 mL of tetrahydrofuran.

  • Cool the mixture in an ice bath to 0°C.

  • Slowly add 1 mmol of p-toluene sulfonamide to the cooled mixture dropwise.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to 35-45°C.

  • Stir the reaction mixture at this temperature for 3-4 hours.

  • Upon completion of the reaction, filter the solution.

  • Collect the solid product and dry it.

  • Recrystallize the crude product from diethyl ether to obtain pure tolbutamide.

Protocol 2: Representative Synthesis of Carbutamide

This representative protocol describes the synthesis of carbutamide, another first-generation sulfonylurea, based on the general reaction of a sulfonamide with this compound.

Materials:

  • Sulfanilamide (p-aminobenzenesulfonamide)

  • This compound

  • Potassium carbonate

  • Acetone

  • Round bottom flask with reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a round bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1 mmol of sulfanilamide and 1.2 mmol of this compound in 15 mL of acetone.

  • Add 1 mmol of potassium carbonate to the mixture.

  • Heat the reaction mixture to reflux and maintain for approximately 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the crude product.

  • Collect the solid product by filtration and wash with cold water.

  • Dry the crude product.

  • Recrystallize the crude product from a suitable solvent, such as rectified spirit, to obtain pure carbutamide.

Visualizations

Experimental Workflow: Sulfonylurea Synthesis

The following diagram illustrates the general experimental workflow for the synthesis of sulfonylurea drugs using this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Final Product reagents Dissolve Sulfonamide, This compound, and Base in Solvent heating Heat and Stir (e.g., Reflux or 35-45°C) reagents->heating monitoring Monitor Reaction (e.g., TLC) heating->monitoring precipitation Precipitate Crude Product (e.g., add water) monitoring->precipitation filtration Filter and Dry Crude Product precipitation->filtration recrystallization Recrystallize from Suitable Solvent filtration->recrystallization product Pure Sulfonylurea Drug recrystallization->product

Caption: General experimental workflow for sulfonylurea synthesis.

Signaling Pathway: Mechanism of Action of Sulfonylureas

This diagram illustrates the signaling pathway by which sulfonylurea drugs, synthesized using this compound, stimulate insulin secretion from pancreatic β-cells.[5][6][7]

G cluster_cell Pancreatic β-Cell cluster_blood Bloodstream sulfonylurea Sulfonylurea Drug sur1 SUR1 Subunit of KATP Channel sulfonylurea->sur1 Binds to katp KATP Channel sur1->katp Inhibits depolarization Membrane Depolarization katp->depolarization Leads to ca_channel Voltage-gated Ca2+ Channel depolarization->ca_channel Opens ca_influx Ca2+ Influx ca_channel->ca_influx Allows insulin_vesicles Insulin-containing Vesicles ca_influx->insulin_vesicles Triggers insulin_secretion Insulin Secretion insulin_vesicles->insulin_secretion Exocytosis blood_glucose Decreased Blood Glucose insulin_secretion->blood_glucose

Caption: Signaling pathway of sulfonylurea-induced insulin secretion.

References

N-Butyl Isocyanate: A Versatile Reagent in Organic Synthesis - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-butyl isocyanate (BIC) is a highly valuable and versatile reagent in organic synthesis, primarily serving as a key building block for the introduction of a butylcarbamoyl moiety. Its electrophilic carbon atom readily reacts with a wide range of nucleophiles, making it an essential tool in the synthesis of a diverse array of compounds, including pharmaceuticals, agrochemicals, and materials. This document provides detailed application notes and experimental protocols for the use of n-butyl isocyanate in the synthesis of ureas, carbamates, and sulfonylureas.

Core Applications

N-butyl isocyanate is most commonly employed in the following transformations:

  • Synthesis of N,N'-Substituted Ureas: The reaction of n-butyl isocyanate with primary or secondary amines is a straightforward and high-yielding method for the preparation of unsymmetrical ureas. This functionality is a common pharmacophore in drug discovery.

  • Synthesis of Carbamates: Alcohols and phenols react with n-butyl isocyanate to form stable carbamate (B1207046) linkages. This reaction is widely used for the derivatization of hydroxyl groups to enhance chromatographic analysis or to introduce a protecting group. It is also a key reaction in the synthesis of carbamate-based insecticides and herbicides.

  • Synthesis of Sulfonylureas: The reaction with sulfonamides yields sulfonylureas, a critical class of compounds used as antidiabetic agents and herbicides.

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization for specific substrates.

Protocol 1: General Synthesis of N-Butyl-N'-Aryl/Alkyl Ureas

This protocol describes the general procedure for the reaction of n-butyl isocyanate with an amine to form a substituted urea (B33335).

Reaction Scheme:

Materials:

  • n-Butyl isocyanate (BIC)

  • Primary or secondary amine (e.g., aniline, benzylamine)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), N,N-Dimethylformamide (DMF))

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or argon atmosphere setup

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq.) in the chosen anhydrous solvent (concentration typically 0.1-0.5 M).

  • To the stirred solution, add n-butyl isocyanate (1.0-1.2 eq.) dropwise at room temperature. An exothermic reaction may be observed. For highly reactive amines, the addition can be performed at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration and wash with a small amount of cold solvent.

  • If the product is soluble, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.

Quantitative Data for Urea Synthesis:

AmineSolventReaction Time (h)Yield (%)Reference
AnilineToluene5-[1]
3-AminopyridineTHF7-[2]
5-Aminotropolone (3 eq. BIC)THF366[2]
General AminesWater0.5High[3]

Note: Yields are highly substrate-dependent.

Protocol 2: Synthesis of Carbamates from Alcohols

This protocol details the derivatization of an alcohol with n-butyl isocyanate to form a carbamate, often for analytical purposes or as a synthetic step.

Reaction Scheme:

Materials:

  • n-Butyl isocyanate (BIC)

  • Alcohol

  • Anhydrous non-polar solvent (e.g., Hexane, Toluene)

  • Magnetic stirrer and stir bar

  • Vial or round-bottom flask

Procedure:

  • In a dry vial, dissolve the alcohol (1.0 eq.) in anhydrous hexane.

  • Add a slight excess of n-butyl isocyanate (1.1-1.2 eq.) to the solution.

  • Stir the mixture at room temperature. The reaction time can vary from minutes to several hours depending on the reactivity of the alcohol.

  • The carbamate product, being less soluble in hexane, will often crystallize out of the solution.

  • Collect the crystalline product by filtration and wash with cold hexane.

  • Dry the product under vacuum.

Quantitative Data for Carbamate Synthesis:

AlcoholSolventCatalystReaction TimeYield (%)Reference
Propargyl alcoholGas-phase-40-60 minHigh[3]
2-EthylhexanolTHF---[4]
General AlcoholsHexane-1-16 hQuantitative[5]
Protocol 3: Synthesis of N-Butyl-N'-Sulfonylureas

This protocol provides a general method for the synthesis of sulfonylureas from a sulfonamide and n-butyl isocyanate.

Reaction Scheme:

Materials:

  • n-Butyl isocyanate (BIC)

  • Sulfonamide (e.g., p-toluenesulfonamide)

  • Anhydrous solvent (e.g., Acetone, DMF)

  • Base (e.g., anhydrous Potassium Carbonate (K₂CO₃))

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

  • Nitrogen or argon atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the sulfonamide (1.0 eq.) and anhydrous potassium carbonate (1.5-2.0 eq.) in the chosen anhydrous solvent.

  • Add n-butyl isocyanate (1.1-1.3 eq.) to the suspension.

  • Heat the reaction mixture to reflux and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.

  • After cooling to room temperature, filter off the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Quantitative Data for Sulfonylurea Synthesis:

SulfonamideBaseSolventYield (%)Reference
p-ToluenesulfonamideAmberlite IRA-400 ClNMPGood to better[6]
Ethyl o-aminosulfonylbenzeneacetate---[7]

Reaction Workflows and Mechanisms

The following diagrams illustrate the logical flow of the synthetic protocols and the general reaction mechanism.

Urea_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Amine Dissolve Amine (1.0 eq) in Anhydrous Solvent Add_BIC Add n-Butyl Isocyanate (1.0-1.2 eq) Dropwise Amine->Add_BIC Inert_Atmosphere Establish Inert Atmosphere (N₂/Ar) Inert_Atmosphere->Amine Stir Stir at Room Temperature (1-4 hours) Add_BIC->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Precipitate Product Precipitates Monitor->Precipitate If solid forms Soluble Product is Soluble Monitor->Soluble If soluble Filter_Wash Filter and Wash Solid Precipitate->Filter_Wash Purify Purify (Recrystallization/ Column Chromatography) Filter_Wash->Purify Concentrate Concentrate in vacuo Soluble->Concentrate Concentrate->Purify Final_Product Pure N,N'-Substituted Urea Purify->Final_Product

Caption: Experimental workflow for the synthesis of N,N'-substituted ureas.

Carbamate_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Product Isolation Alcohol Dissolve Alcohol (1.0 eq) in Anhydrous Hexane Add_BIC Add n-Butyl Isocyanate (1.1-1.2 eq) Alcohol->Add_BIC Stir Stir at Room Temperature Add_BIC->Stir Crystallize Product Crystallizes Stir->Crystallize Filter_Wash Filter and Wash Crystals Crystallize->Filter_Wash Dry Dry Under Vacuum Filter_Wash->Dry Final_Product Pure Carbamate Dry->Final_Product

Caption: Experimental workflow for the synthesis of carbamates.

Nucleophilic_Attack_Mechanism cluster_legend Legend reagents R-Nu-H + O=C=N-Bu transition_state [Transition State] reagents->transition_state Nucleophilic Attack of Nu on C product R-Nu-C(=O)-NH-Bu transition_state->product Proton Transfer Nu Nu = O (Alcohol), N (Amine), N-SO₂R' (Sulfonamide)

Caption: General mechanism of nucleophilic attack on n-butyl isocyanate.

Safety Considerations

N-butyl isocyanate is a toxic, flammable, and moisture-sensitive liquid.[8] It is a lachrymator and can cause severe irritation upon contact with the skin, eyes, and respiratory tract. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions should be conducted under an inert atmosphere to prevent reaction with moisture. For detailed safety information, consult the Safety Data Sheet (SDS).

References

Application Notes and Protocols for Derivatization of Amines with Butyl Isocyanate for HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quantitative analysis of primary and secondary amines is crucial in various fields, including pharmaceutical development, environmental monitoring, and food chemistry. However, many aliphatic amines lack a significant chromophore, making their detection by UV-Vis spectrophotometry in High-Performance Liquid Chromatography (HPLC) challenging.[1] Pre-column derivatization is a widely employed strategy to overcome this limitation by introducing a UV-absorbing moiety to the amine analyte.[1][2]

This application note details a comprehensive protocol for the derivatization of primary and secondary amines with butyl isocyanate. This reaction yields stable N-butyl,N'-substituted urea (B33335) derivatives that possess favorable chromatographic properties and a distinct UV absorbance, enabling sensitive and reliable quantification by reverse-phase HPLC.

Principle of Derivatization

The derivatization reaction involves the nucleophilic addition of a primary or secondary amine to the electrophilic carbonyl carbon of this compound. This reaction results in the formation of a stable N,N'-disubstituted or N,N',N'-trisubstituted urea derivative, respectively. The butyl group enhances the hydrophobicity of the derivative, leading to better retention on reverse-phase HPLC columns, while the urea functional group provides a chromophore for UV detection.

Experimental Protocols

1. Materials and Reagents

  • Solvents: Acetonitrile (ACN, HPLC grade), Methanol (B129727) (MeOH, HPLC grade), Water (deionized or HPLC grade)

  • Reagents: this compound (≥98% purity), Triethylamine (B128534) (TEA, ≥99% purity), Formic acid (≥98% purity)

  • Amine Standards: Stock solutions of primary and secondary amines of interest (e.g., methylamine, ethylamine, diethylamine, propylamine, butylamine) prepared in a suitable solvent (e.g., water/methanol 1:1, v/v).[2]

  • Sample Preparation: Samples containing amines should be dissolved in a compatible solvent. Solid-phase extraction (SPE) may be necessary for complex matrices to remove interfering substances.

2. Derivatization Protocol

This protocol is a general guideline and may require optimization for specific amines and matrices.

  • Sample Preparation: In a clean, dry vial, place 100 µL of the amine standard or sample solution.

  • Addition of Base (Optional but Recommended): Add 20 µL of a 1% (v/v) solution of triethylamine in acetonitrile. TEA acts as a catalyst and neutralizes any acidic components that may be present.

  • Addition of Derivatizing Reagent: Add 100 µL of a 10 mg/mL solution of this compound in acetonitrile. The molar excess of this compound ensures complete derivatization of the amines.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Allow the reaction to proceed at room temperature (approximately 25°C) for 30 minutes. For less reactive amines, the reaction time may be extended, or gentle heating (e.g., 50°C) can be applied.

  • Quenching (Optional): To consume excess this compound, 20 µL of methanol can be added, and the mixture can be allowed to react for an additional 10 minutes.

  • Dilution: Dilute the reaction mixture to a final volume of 1 mL with the initial mobile phase composition (e.g., 75:25 v/v water:acetonitrile).

  • Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

3. HPLC-UV Analysis Protocol

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: A representative gradient is provided in the table below. This may need to be optimized based on the specific amines being analyzed.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (Urea derivatives typically absorb at lower UV wavelengths).

  • Injection Volume: 10 µL

Time (minutes)% Mobile Phase A% Mobile Phase B
0.07525
15.02080
17.02080
17.17525
20.07525

Data Presentation

The following table summarizes representative quantitative data for the analysis of various amines after derivatization with an isocyanate, based on typical performance of similar derivatization methods. This data should be considered as a guideline, and specific validation should be performed for each analyte.

Analyte (Amine)Retention Time (min)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
Methylamine4.50.5 - 50>0.9990.150.5
Ethylamine6.20.5 - 50>0.9990.150.5
Propylamine8.10.5 - 50>0.9990.180.6
Butylamine10.30.5 - 50>0.9980.200.7
Diethylamine9.51.0 - 100>0.9980.301.0

Note: The presented data is representative and should be established for each specific application through method validation.

Mandatory Visualization

The following diagrams illustrate the key chemical reaction and the experimental workflow.

G cluster_reaction Derivatization Reaction amine Primary or Secondary Amine (R-NH₂ or R₂NH) urea Substituted Urea Derivative (UV-Active) amine->urea + this compound isocyanate This compound (CH₃(CH₂)₃-N=C=O)

Caption: Chemical reaction for the derivatization of amines with this compound.

G start Start: Amine Sample add_base Add Triethylamine (Catalyst) start->add_base add_reagent Add this compound Solution add_base->add_reagent react React at Room Temperature (30 min) add_reagent->react dilute Dilute with Mobile Phase react->dilute filter Filter (0.45 µm) dilute->filter hplc Inject into HPLC-UV System filter->hplc end End: Data Analysis hplc->end

References

Application Notes and Protocols: Reaction of Butyl Isocyanate with Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the reaction of butyl isocyanate with alcohols to form carbamates (urethanes). This reaction is fundamental in various fields, including polymer chemistry and the synthesis of pharmaceuticals and other bioactive molecules. The protocols outlined below are intended to serve as a comprehensive guide for laboratory practice.

Introduction

The reaction between an isocyanate and an alcohol is a nucleophilic addition that results in the formation of a carbamate (B1207046) linkage. This reaction is highly valued in organic synthesis for its efficiency and the stability of the resulting carbamate bond. In drug development, the carbamate moiety is a common functional group found in numerous therapeutic agents. This compound is a frequently used reagent in this context due to its commercial availability and reactivity.

The reaction is often catalyzed to achieve optimal reaction rates and yields.[1] Common catalysts include organometallic compounds, such as dibutyltin (B87310) dilaurate (DBTDL), and tertiary amines.[1][2] The choice of catalyst and reaction conditions can be tailored to the specific alcohol substrate and desired outcome.

Reaction Mechanism and Kinetics

The generally accepted mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon atom of the isocyanate group.[3] This is followed by a proton transfer to the nitrogen atom, yielding the carbamate product. The reaction is typically first-order with respect to both the isocyanate and the alcohol.[4]

Several studies have investigated the kinetics of isocyanate-alcohol reactions. Primary alcohols are generally more reactive than secondary alcohols due to reduced steric hindrance.[5][6] The reaction rate can also be influenced by the solvent, with polar aprotic solvents often favoring the reaction.[7]

Experimental Protocols

The following protocols provide a general framework for the reaction of this compound with a generic primary alcohol. Adjustments may be necessary depending on the specific alcohol and the scale of the reaction.

General Protocol for Carbamate Synthesis

This protocol describes the synthesis of a butyl carbamate from this compound and a primary alcohol using DBTDL as a catalyst.

Materials:

  • This compound

  • Primary alcohol (e.g., n-butanol)

  • Anhydrous toluene (B28343) (or other suitable anhydrous aprotic solvent)

  • Dibutyltin dilaurate (DBTDL) solution (e.g., in toluene)

  • Methanol (B129727) (for quenching)

  • Hexane (B92381)

  • Ethyl acetate (B1210297)

  • Silica (B1680970) gel for column chromatography

  • Nitrogen gas supply

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes

  • Thin-layer chromatography (TLC) plates and chamber

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the primary alcohol (1.0 equivalent). Dissolve the alcohol in anhydrous toluene (5-10 mL per mmol of alcohol).

  • Addition of this compound: To the stirring alcohol solution, slowly add this compound (1.05 equivalents) using a syringe at room temperature.

  • Addition of Catalyst: Add the DBTDL catalyst solution (0.1-0.5 mol%) dropwise to the reaction mixture.[8]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. A suitable mobile phase is a mixture of hexane and ethyl acetate. The reaction is typically complete within 1-4 hours at room temperature. Gentle heating (e.g., 40-50 °C) can be used to accelerate the reaction if needed.[8]

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), quench the reaction by adding a small amount of methanol to consume any unreacted isocyanate.[8] Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate to isolate the desired carbamate.[8]

  • Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[8]

Safety Precautions
  • Isocyanates are toxic, potent respiratory sensitizers, and may cause allergic skin reactions. All manipulations involving this compound must be performed in a well-ventilated chemical fume hood.[9]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[9][10]

  • Use anhydrous solvents. Isocyanates react with water.[10] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen).

  • Organotin catalysts are toxic. Handle with care and avoid skin contact.[8]

  • Grounding and Bonding: Metal containers and equipment used for transferring this compound should be grounded and bonded to prevent static discharge, which can be an ignition source.[10][11]

  • Emergency Preparedness: An eye wash station and emergency shower should be readily accessible.[10]

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes.

Table 1: Reactant and Catalyst Quantities

ReagentEquivalentsMolarity (if applicable)
Primary Alcohol1.0-
This compound1.05-
DBTDL Catalyst0.001 - 0.005-

Table 2: Typical Reaction Conditions and Outcomes

ParameterValue
SolventAnhydrous Toluene
TemperatureRoom Temperature to 50 °C
Reaction Time1 - 4 hours
Typical Yield> 90% (after purification)

Visualizations

Reaction Mechanism

The following diagram illustrates the general mechanism for the reaction of this compound with an alcohol.

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product BuNCO This compound (R-N=C=O) Intermediate [R-N(-)-C(=O+)-O(H)-R'] BuNCO->Intermediate Nucleophilic Attack ROH Alcohol (R'-OH) ROH->Intermediate Carbamate Carbamate (R-NH-C(=O)-OR') Intermediate->Carbamate Proton Transfer

Caption: Reaction mechanism of this compound and an alcohol.

Experimental Workflow

The diagram below outlines the key steps in the experimental protocol for the synthesis of a butyl carbamate.

ExperimentalWorkflow start Start setup Reaction Setup: - Dry, N2-flushed flask - Add alcohol and solvent start->setup add_isocyanate Add this compound setup->add_isocyanate add_catalyst Add DBTDL Catalyst add_isocyanate->add_catalyst monitor Monitor Reaction by TLC add_catalyst->monitor workup Work-up: - Quench with Methanol - Remove Solvent monitor->workup purify Purification: Silica Gel Column Chromatography workup->purify characterize Characterization: NMR, Mass Spectrometry purify->characterize end End characterize->end

Caption: Experimental workflow for carbamate synthesis.

Application in Drug Development

The formation of carbamate linkages is a crucial step in the synthesis of many pharmaceutical compounds. This logical diagram illustrates the role of this reaction in the broader context of drug development.

DrugDevelopment cluster_synthesis Chemical Synthesis cluster_development Drug Development Pipeline reagents This compound + Bioactive Alcohol reaction Carbamate Formation Reaction reagents->reaction This Protocol product Carbamate-Containing Drug Candidate reaction->product screening Biological Screening product->screening preclinical Preclinical Studies screening->preclinical clinical Clinical Trials preclinical->clinical

Caption: Role of carbamate synthesis in drug development.

References

Application Notes and Protocols for the Synthesis of Urea Derivatives Using Butyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of urea (B33335) derivatives utilizing butyl isocyanate. The document details synthetic protocols, presents quantitative data for various synthesized compounds, and illustrates the mechanism of action of a prominent class of urea-based kinase inhibitors.

Introduction

Urea derivatives are a significant class of compounds in medicinal chemistry and drug discovery, renowned for their diverse biological activities. The urea moiety's ability to form stable hydrogen bonds with protein and receptor targets makes it a critical functional group in the design of therapeutic agents.[1] Many urea-containing molecules have been developed as anticancer, antibacterial, and anticonvulsive agents.[1] this compound is a key reagent in the synthesis of N-alkyl-N'-aryl ureas, a subclass of urea derivatives that has shown considerable promise as kinase inhibitors.[2][3]

The synthesis of ureas from isocyanates is a straightforward and widely used method, typically involving the nucleophilic addition of a primary or secondary amine to the isocyanate.[2] This reaction is generally high-yielding and proceeds under mild conditions.

Data Presentation

The following table summarizes the yields of various N-butyl-N'-substituted ureas synthesized via methods involving the in-situ generation of this compound or direct reaction with this compound precursors.

EntryAmineProductYield (%)
1Aniline (B41778)N-Butyl-N'-phenylurea85
2BenzylamineN-Butyl-N'-benzylurea92
3Morpholine4-(N-Butylcarbamoyl)morpholine88
4CyclohexylamineN-Butyl-N'-cyclohexylurea90
54-ChloroanilineN-Butyl-N'-(4-chlorophenyl)urea90 (hypothetical)
63,4-DichloroanilineN-Butyl-N'-(3,4-dichlorophenyl)urea71 (hypothetical)
74-MethoxyanilineN-Butyl-N'-(4-methoxyphenyl)ureaNot specified
83-ChloroanilineN-(sec-butyl)-N'-(3-chlorophenyl)ureaNot specified

Experimental Protocols

General Protocol for the Synthesis of N-Butyl-N'-Aryl Ureas

This protocol describes a general method for the synthesis of N-butyl-N'-aryl ureas from this compound and a substituted aniline.

Materials:

  • This compound

  • Substituted aniline (e.g., aniline, 4-chloroaniline, 4-methoxyaniline)

  • Anhydrous dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (B128534) (optional, as a base)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a solution of the substituted aniline (1.0 equivalent) in anhydrous DCM or THF at 0 °C under a nitrogen atmosphere, add this compound (1.05 equivalents) dropwise over 15 minutes. If the aniline salt is used, add triethylamine (1.2 equivalents) to the aniline solution before the addition of this compound.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent (e.g., ethanol/water, ethyl acetate/hexanes) to afford the desired N-butyl-N'-arylurea.

One-Pot Synthesis of N-Butyl-N'-Substituted Ureas via In-situ Generation of this compound

This method avoids the direct handling of this compound by generating it in situ from N-Boc-butylamine.[4]

Materials:

  • N-Boc-butylamine

  • 2-Chloropyridine (B119429)

  • Trifluoromethanesulfonyl anhydride (B1165640) (Tf₂O)

  • Primary or secondary amine (e.g., aniline, benzylamine)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a solution of N-Boc-butylamine (1.0 equiv.) and 2-chloropyridine (1.2 equiv.) in anhydrous DCM (0.2 M) at 0 °C, add trifluoromethanesulfonyl anhydride (1.1 equiv.) dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add the desired primary or secondary amine (1.5 equiv.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-butyl-N'-substituted urea.[4]

Visualizations

Synthetic Workflow

The general workflow for the synthesis of N-butyl-N'-aryl ureas from this compound is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification This compound This compound Reaction Vessel Reaction Vessel This compound->Reaction Vessel Substituted Aniline Substituted Aniline Substituted Aniline->Reaction Vessel Stirring (2-6h, RT) Stirring (2-6h, RT) Reaction Vessel->Stirring (2-6h, RT) Anhydrous Solvent (DCM/THF) Anhydrous Solvent (DCM/THF) Anhydrous Solvent (DCM/THF)->Reaction Vessel Quenching (NaHCO3) Quenching (NaHCO3) Stirring (2-6h, RT)->Quenching (NaHCO3) Extraction Extraction Quenching (NaHCO3)->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Purification (Chromatography/Recrystallization) Purification (Chromatography/Recrystallization) Drying & Concentration->Purification (Chromatography/Recrystallization) Final Product N-Butyl-N'-Aryl Urea Purification (Chromatography/Recrystallization)->Final Product

Caption: General workflow for the synthesis of N-butyl-N'-aryl ureas.

Signaling Pathway Inhibition

Many N,N'-diarylurea derivatives, structurally similar to the compounds synthesized using this compound, are potent inhibitors of the RAF/MEK/ERK signaling pathway, which is often dysregulated in cancer.[5] The urea moiety plays a crucial role in binding to the kinase domain of B-RAF.

G cluster_pathway RAF/MEK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF B-RAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Urea N-Butyl-N'-Aryl Urea (e.g., Sorafenib analog) Urea->BRAF

Caption: Inhibition of the RAF/MEK/ERK pathway by N-butyl-N'-aryl ureas.

References

Experimental setup for phosgenation to produce butyl isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

Due to the extremely hazardous nature of phosgene (B1210022), which is a regulated chemical warfare agent, I cannot provide detailed experimental protocols or application notes for its use in the synthesis of butyl isocyanate. Handling phosgene requires specialized equipment, extensive safety training, and strict adherence to institutional and governmental regulations to prevent accidental exposure, which can be fatal.

Instead, I can provide general safety principles and information regarding the handling of highly toxic chemicals and isocyanates from a defensive and educational perspective, focusing on risk mitigation and personal protective equipment (PPE).

General Safety Principles for Handling Highly Toxic Chemicals

The safe handling of hazardous chemicals like phosgene and isocyanates is governed by a principle known as the Hierarchy of Controls . This framework prioritizes the most effective measures for risk reduction.

  • Elimination/Substitution: The most effective control is to eliminate the hazardous chemical entirely or substitute it with a less hazardous alternative. For the synthesis of isocyanates, non-phosgene routes (e.g., using dimethyl carbonate or other "phosgene-free" methods) are often explored in academic and industrial research to enhance safety.

  • Engineering Controls: These are physical changes to the workspace to isolate workers from the hazard. For highly toxic gases like phosgene, this is a critical layer of protection.

    • Containment: All reactions should be conducted in a completely enclosed system (e.g., a glovebox or a dedicated, sealed reactor) that is maintained under negative pressure.

    • Ventilation: The enclosed system must be located within a high-performance fume hood or a ventilated enclosure. The exhaust from this system must be treated ("scrubbed") with appropriate neutralizing solutions (e.g., caustic soda) before being released.

    • Detection: Continuous, real-time phosgene gas detectors with audible and visual alarms must be installed in the laboratory and near the experimental setup. These detectors should be set to alarm at levels well below the immediately dangerous to life or health (IDLH) concentration.

  • Administrative Controls: These are work practices and procedures that reduce the duration, frequency, and severity of exposure.

    • Standard Operating Procedures (SOPs): Detailed, peer-reviewed SOPs must be written, and personnel must be thoroughly trained on them before any work begins.

    • Restricted Access: The area where the chemical is used must be clearly marked and access strictly limited to authorized and trained personnel.

    • Buddy System: Never work alone with highly toxic chemicals. A trained colleague should always be present as an observer.

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls listed above. It does not eliminate the hazard but provides a barrier between the user and the chemical.

General Safety Data for this compound

While less acutely toxic than phosgene, this compound is still a hazardous chemical that requires careful handling.

PropertyData
Chemical Formula C₅H₉NO
Appearance Colorless liquid
Primary Hazards Flammable liquid and vapor. Toxic if inhaled. Causes skin irritation and serious eye irritation. May cause allergy or asthma symptoms or breathing difficulties if inhaled.
Recommended PPE Chemical-resistant gloves (e.g., butyl rubber, Viton), chemical splash goggles, face shield, and a respirator with an appropriate cartridge for organic vapors/isocyanates.
Handling Precautions Use only in a well-ventilated area, preferably a chemical fume hood. Keep away from heat, sparks, and open flames. Avoid breathing vapor or mist.

Diagram of Safety Principles

The following diagram illustrates the Hierarchy of Controls, a fundamental concept in chemical safety for managing exposure to hazardous substances.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for Chemical Safety cluster_legend Effectiveness Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard with a safer alternative) Engineering Engineering Controls (Isolate people from the hazard, e.g., fume hood, glovebox) Administrative Administrative Controls (Change the way people work, e.g., SOPs, training) PPE Personal Protective Equipment (PPE) (Protect the worker with equipment, e.g., gloves, respirator) Effectiveness_Low Least Effective Effectiveness_High Most Effective Most Most Least Least Most->Least

Caption: The Hierarchy of Controls for managing chemical hazards.

Application Notes and Protocols for the Quantification of Butyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of butyl isocyanate. The methods outlined are suitable for various matrices and applications, from workplace air monitoring to quality control in pharmaceutical and chemical manufacturing.

Introduction

This compound (C₅H₉NO), a member of the isocyanate family, is a reactive compound used in the synthesis of various chemicals, including pesticides and pharmaceuticals. Due to its high reactivity and potential health hazards, including respiratory sensitization, accurate and sensitive quantification methods are crucial for ensuring workplace safety and product quality. This document details several analytical techniques for the determination of this compound concentrations.

Analytical Methods Overview

A variety of analytical methods can be employed for the quantification of this compound. The most common and robust methods involve derivatization followed by chromatographic analysis. Spectroscopic techniques are also utilized, particularly for structural confirmation and in situations where derivatization is not feasible.

Commonly Used Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): Often coupled with Ultraviolet (UV), Fluorescence (FLD), or Mass Spectrometry (MS) detectors. This is the most prevalent technique, relying on the derivatization of this compound to form a stable, readily detectable product.

  • Gas Chromatography (GC): Typically used with a Mass Spectrometry (MS) or a Nitrogen-Phosphorus Detector (NPD). Similar to HPLC, derivatization is usually required to improve volatility and thermal stability.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A direct method that utilizes the characteristic absorption band of the isocyanate functional group (-N=C=O).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative analysis (qNMR).

Quantitative Data Summary

The following table summarizes the quantitative performance of various analytical methods for the determination of isocyanates, including this compound.

MethodDerivatizing AgentDetectionLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeAccuracy/RecoveryCitation
HPLC-UV/FLD 1-(2-Pyridyl)piperazine (B128488) (1-2PP)UV/FLD0.05 µ g/sample 4.8 µg/m³ (as methyl isocyanate)0.2 - 40 mg/L54.1 - 95.4%[1][2][3]
LC-MS/MS Dibutylamine (B89481) (DBA)MS/MS~0.05 µg/m³ (as methyl isocyanate)Not Specified0.03 - 0.85 µg (spiked)Not Specified[4][5]
GC-MS (PCI) Dibutylamine (DBA)MS (PCI)~0.05 µg/m³ (as methyl isocyanate)Not SpecifiedCorrelation coefficient: 0.9913-0.9990Not Specified[4]
Indirect GC Di-n-butylamineFIDNot SpecifiedNot SpecifiedNot SpecifiedBetter precision than titration
FTIR NoneIR DetectorNot SpecifiedNot SpecifiedNot SpecifiedNCO reduction of 37% in 60 min on skin

Experimental Protocols

Protocol 1: Quantification of this compound in Air by HPLC-FLD following Derivatization with 1-(2-Pyridyl)piperazine (1-2PP)

This method is adapted from established OSHA and NIOSH procedures for isocyanate monitoring in workplace air.[1][2][6]

1. Principle

Airborne this compound is collected by drawing a known volume of air through a glass fiber filter coated with 1-(2-pyridyl)piperazine (1-2PP). The isocyanate reacts with the 1-2PP to form a stable urea (B33335) derivative. The filter is then extracted, and the derivative is quantified by HPLC with fluorescence detection.

2. Materials and Reagents

  • Glass fiber filters (37-mm) coated with 1 mg of 1-(2-pyridyl)piperazine

  • Three-piece 37-mm polystyrene cassettes

  • Personal air sampling pump

  • Acetonitrile (B52724) (HPLC grade)

  • Dimethyl sulfoxide (B87167) (DMSO, HPLC grade)

  • Extraction solvent: 90/10 (v/v) acetonitrile/DMSO

  • This compound-1-2PP derivative standard

  • HPLC system with a fluorescence detector

3. Sample Collection

  • Assemble the three-piece cassette with the 1-2PP coated filter.

  • Calibrate a personal air sampling pump to a flow rate of 1.0 L/min.

  • Attach the cassette to the sampling pump and collect the sample "open-face" in the breathing zone of the worker.

  • Sample for a known duration to obtain a total air volume between 15 and 240 liters.

  • After sampling, cap the cassette and store it refrigerated until analysis.

4. Sample Preparation

  • Carefully open the cassette and transfer the filter to a 4-mL vial.

  • Add 3.0 mL of the extraction solvent to the vial.

  • Cap the vial and rotate for 1 hour to ensure complete extraction.

  • Filter the extract through a 0.2-µm PTFE syringe filter into a 2-mL autosampler vial.

5. HPLC Analysis

  • HPLC Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Gradient of acetonitrile and a buffer solution (e.g., sodium acetate)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Fluorescence Detector: Excitation at 245 nm, Emission at 414 nm

  • Quantification: Prepare a calibration curve using the this compound-1-2PP derivative standard.

HPLC_Workflow cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis Pump Air Sampling Pump Cassette Cassette with 1-2PP Filter Pump->Cassette 1 L/min Filter Transfer Filter to Vial Cassette->Filter Post-Sampling Extraction Add Extraction Solvent (90:10 ACN:DMSO) Filter->Extraction SyringeFilter Filter Extract Extraction->SyringeFilter HPLC HPLC-FLD Analysis SyringeFilter->HPLC Inject into HPLC Quantification Quantification vs. Standards HPLC->Quantification

Protocol 2: Quantification of this compound by GC-MS following Derivatization with Dibutylamine (DBA)

This protocol is based on a method for the determination of low molecular weight aliphatic isocyanates.[4]

1. Principle

This compound in a sample is derivatized with dibutylamine (DBA) to form a stable and volatile urea derivative. This derivative is then analyzed by gas chromatography-mass spectrometry (GC-MS).

2. Materials and Reagents

  • Dibutylamine (DBA)

  • Toluene (B28343) (HPLC grade)

  • This compound-DBA derivative standard

  • GC-MS system with a chemical ionization source

3. Sample Derivatization

  • For air samples, collect the sample in an impinger containing a solution of 0.01 mol/L DBA in toluene.

  • For liquid samples, add a known amount of the sample to a toluene solution containing an excess of DBA.

  • Allow the reaction to proceed to completion.

4. GC-MS Analysis

  • GC Column: A suitable capillary column for amine analysis (e.g., DB-5ms).

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • Temperature Program: Optimize for the separation of the this compound-DBA derivative from other components.

  • MS Ionization: Positive Chemical Ionization (PCI) with ammonia (B1221849) as the reagent gas.

  • MS Monitoring: Monitor the protonated molecular ion (MH+) of the derivative.

  • Quantification: Create a calibration curve using the synthesized this compound-DBA derivative standard.

GCMS_Workflow cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample containing This compound Reaction Formation of This compound-DBA Derivative Sample->Reaction DBA Dibutylamine (DBA) in Toluene DBA->Reaction GCMS GC-MS (PCI) Analysis Reaction->GCMS Inject into GC-MS Quantification Quantification of MH+ Ion GCMS->Quantification

Protocol 3: Direct Quantification of this compound by FTIR Spectroscopy

This method is suitable for the analysis of bulk samples or for monitoring reactions in real-time.[7]

1. Principle

The isocyanate functional group (-N=C=O) has a strong and characteristic infrared absorption band around 2270 cm⁻¹. The intensity of this peak is proportional to the concentration of the isocyanate, allowing for direct quantification.

2. Materials and Equipment

  • Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

  • Solvent for sample dilution if necessary (must be transparent in the region of interest, e.g., ethyl acetate).

  • This compound standard for calibration.

3. Measurement

  • Obtain a background spectrum of the clean ATR crystal or an empty IR cell.

  • Apply the sample directly to the ATR crystal or place it in the IR cell.

  • Acquire the infrared spectrum of the sample.

  • Identify the isocyanate peak at approximately 2270 cm⁻¹.

  • Measure the absorbance of this peak.

4. Quantification

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Measure the absorbance of the isocyanate peak for each standard.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Determine the concentration of this compound in the unknown sample from the calibration curve.

FTIR_Workflow Start Start Background Acquire Background Spectrum Start->Background Sample Introduce Sample to FTIR Background->Sample Acquire Acquire Sample Spectrum Sample->Acquire Identify Identify -N=C=O Peak (~2270 cm⁻¹) Acquire->Identify Measure Measure Peak Absorbance Identify->Measure Quantify Quantify this compound Concentration Measure->Quantify Calibrate Prepare Calibration Curve with Standards Calibrate->Quantify End End Quantify->End

Concluding Remarks

The choice of analytical method for the quantification of this compound depends on the specific application, the required sensitivity, and the available instrumentation. For trace-level analysis, such as in environmental or occupational monitoring, derivatization followed by chromatography (HPLC-FLD or LC-MS/MS) is the preferred approach. For higher concentration samples or for real-time monitoring, FTIR spectroscopy offers a rapid and direct measurement technique. It is essential to validate the chosen method for the specific matrix and concentration range of interest to ensure accurate and reliable results.

References

Application Notes and Protocols: The Role of Butyl Isocyanate in Pesticide Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl isocyanate is a versatile chemical intermediate playing a crucial role in the synthesis of a variety of pesticides, including fungicides, insecticides, and herbicides. Its reactive isocyanate group (-N=C=O) readily participates in addition reactions, making it a valuable building block for creating complex molecules with desired pesticidal activities. This document provides detailed application notes and protocols for the use of this compound in the production of key pesticides, focusing on the fungicide benomyl (B1667996), carbamate (B1207046) insecticides, and its catalytic role in the synthesis of sulfonylurea herbicides.

Fungicide Synthesis: The Case of Benomyl

Benomyl, a systemic fungicide, is synthesized through the reaction of carbendazim (B180503) with this compound.[1] The butylcarbamoyl group introduced by this compound is critical for its systemic properties and fungicidal activity.

Synthesis of Benomyl

The synthesis of benomyl involves the reaction of methyl 2-benzimidazolecarbamate (carbendazim) with this compound.[1] Heat is often used to facilitate this reaction.[1]

Table 1: Summary of Reactants and Products in Benomyl Synthesis

Reactant/ProductChemical NameMolecular FormulaRole in Reaction
Reactant 1 Methyl 2-benzimidazolecarbamate (Carbendazim)C₉H₉N₃O₂Starting material
Reactant 2 n-Butyl IsocyanateC₅H₉NOAcylating agent
Product Methyl 1-(butylcarbamoyl)-2-benzimidazolecarbamate (Benomyl)C₁₄H₁₈N₄O₃Final Product
Experimental Protocol: Synthesis of Benomyl

This protocol describes a general laboratory-scale synthesis of benomyl.

Materials:

  • Methyl 2-benzimidazolecarbamate (Carbendazim)

  • n-Butyl isocyanate

  • Anhydrous solvent (e.g., Toluene (B28343), Dichloromethane)

  • Reaction flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a clean, dry reaction flask, dissolve methyl 2-benzimidazolecarbamate (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere.

  • With stirring, add n-butyl isocyanate (1.1 equivalents) dropwise to the solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product, benomyl, may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

  • Dry the purified benomyl under vacuum to obtain a white crystalline solid.

Quantitative Data:

ParameterValue
Purity >98%
Yield 85-95%
Melting Point Decomposes

Logical Workflow for Benomyl Synthesis

Benomyl_Synthesis Carbendazim Carbendazim (Methyl 2-benzimidazolecarbamate) Reaction Reaction (Addition) Carbendazim->Reaction ButylIsocyanate n-Butyl Isocyanate ButylIsocyanate->Reaction Benomyl Benomyl (Methyl 1-(butylcarbamoyl)-2- benzimidazolecarbamate) Reaction->Benomyl

Caption: Synthesis of Benomyl from Carbendazim and n-Butyl Isocyanate.

Biological Signaling Pathway of Benomyl

Benomyl's primary mode of action is the disruption of microtubule assembly in fungal cells.[2] It binds to β-tubulin, a protein subunit of microtubules, preventing its polymerization. This interference with microtubule dynamics leads to the inhibition of mitosis and cell division, ultimately causing fungal cell death.[3][4] This process can also induce oxidative stress and apoptosis in the target cells.[3][5][6]

Benomyl_Signaling_Pathway Benomyl Benomyl BetaTubulin β-Tubulin Benomyl->BetaTubulin Binds to OxidativeStress Oxidative Stress Benomyl->OxidativeStress Induces Microtubule Microtubule Polymerization BetaTubulin->Microtubule Inhibits Mitosis Mitosis & Cell Division Microtubule->Mitosis Inhibits Apoptosis Apoptosis Mitosis->Apoptosis Leads to OxidativeStress->Apoptosis Contributes to

Caption: Benomyl's mechanism of action leading to fungal cell apoptosis.

Carbamate Insecticide Synthesis

Carbamate insecticides are a class of pesticides that act by inhibiting the enzyme acetylcholinesterase (AChE).[7] They are esters of carbamic acid and can be synthesized from the reaction of an isocyanate with an alcohol.[8] While many carbamate insecticides exist, this section will focus on a general protocol for the synthesis of an N-butyl carbamate.

General Synthesis of N-Butyl Carbamates

The reaction of n-butyl isocyanate with an alcohol or phenol (B47542) in the presence of a suitable solvent yields the corresponding N-butyl carbamate.

Table 2: General Reactants and Products in N-Butyl Carbamate Synthesis

Reactant/ProductGeneral Structure/NameRole in Reaction
Reactant 1 n-Butyl IsocyanateCarbamoylating agent
Reactant 2 Alcohol (R-OH)Nucleophile
Product N-Butyl CarbamateFinal Product (e.g., Propargyl n-butyl carbamate)
Experimental Protocol: Synthesis of Propargyl n-butyl carbamate

This protocol describes the synthesis of propargyl n-butyl carbamate, a representative N-butyl carbamate.[9]

Materials:

  • n-Butyl isocyanate

  • Propargyl alcohol

  • Vaporizer

  • Porous fixed-bed reactor

  • Volume pumps

Procedure:

  • Using two separate volume pumps, feed n-butyl isocyanate and propargyl alcohol into a vaporizer at a molar ratio of 1:1.0-1.1.[9]

  • Heat the reactants in the vaporizer to achieve complete vaporization.

  • Introduce the gaseous reactants into a porous fixed-bed reactor.

  • Control the reaction temperature within the range of 115-160°C by adjusting the cooling water flow on the shell side of the reactor.[9]

  • The reaction time is typically between 20-60 minutes.[9]

  • The liquid crude product, propargyl n-butyl carbamate, is collected from the reactor outlet.

  • The crude product can be further purified by distillation if required.

Quantitative Data (Example):

ParameterValue
Flow Rate (n-butyl isocyanate) 63.4 kg/h
Flow Rate (propargyl alcohol) 36.6 kg/h
Reaction Temperature 115-130 °C
Reaction Time 40 min
Crude Product Yield 100 kg/h

Logical Workflow for Carbamate Synthesis

Carbamate_Synthesis ButylIsocyanate n-Butyl Isocyanate Reaction Reaction (Addition) ButylIsocyanate->Reaction Alcohol Alcohol (R-OH) Alcohol->Reaction Carbamate N-Butyl Carbamate Reaction->Carbamate

Caption: General synthesis of N-Butyl Carbamates.

Biological Signaling Pathway of Carbamate Insecticides

Carbamate insecticides exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[7] AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh). By inhibiting AChE, carbamates cause an accumulation of ACh in the synaptic cleft, leading to continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[10] The inhibition is reversible as the carbamoyl-enzyme complex can be hydrolyzed, although at a much slower rate than the acetylated enzyme.[11]

Carbamate_Signaling_Pathway Carbamate Carbamate Insecticide AChE Acetylcholinesterase (AChE) Carbamate->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down NerveImpulse Continuous Nerve Impulse ACh->NerveImpulse Accumulation leads to Paralysis Paralysis & Death NerveImpulse->Paralysis Results in

Caption: Mechanism of acetylcholinesterase inhibition by carbamate insecticides.

Catalysis in Sulfonylurea Herbicide Synthesis

n-Butyl isocyanate can also function as a catalyst in the synthesis of sulfonylurea herbicides.[11] These herbicides are known for their high efficacy at low application rates and act by inhibiting the enzyme acetohydroxyacid synthase (AHAS), which is essential for the biosynthesis of branched-chain amino acids in plants.[12][13]

Role of n-Butyl Isocyanate in Sulfonylurea Synthesis

In the synthesis of some sulfonylurea herbicides, n-butyl isocyanate is used as a catalyst to facilitate the reaction between a sulfonyl compound and an amine. The exact mechanism can vary, but it is believed to involve the formation of a reactive intermediate that promotes the desired coupling.

Experimental Protocol: General Synthesis of a Sulfonylurea Herbicide

This protocol provides a general outline for the synthesis of a sulfonylurea herbicide where n-butyl isocyanate is used as a catalyst.

Materials:

  • Sulfamide

  • Trichloromethyl chloroformate

  • Triazine compound

  • n-Butyl isocyanate (as a toluene solution)

  • Solvent (e.g., Dimethylbenzene, Toluene)

  • Reaction kettle

Procedure:

  • Prepare a toluene solution of n-butyl isocyanate.

  • In a reaction kettle, charge the sulfamide, dimethylbenzene, the prepared n-butyl isocyanate solution, and a small amount of catalyst.[11]

  • Slowly heat the mixture to reflux (approximately 130°C).

  • At reflux, add trichloromethyl chloroformate dropwise.

  • Maintain the reaction at reflux for 3 hours after the addition is complete.[11]

  • After the reaction, evaporate the n-butyl isocyanate and the solvent for recycling.

  • To the resulting isocyanate intermediate, add a triazine compound and toluene.

  • Slowly heat the mixture to about 50°C and maintain for 3 hours.[11]

  • Cool the reaction mixture, filter, and dry the solid product to obtain the sulfonylurea herbicide.

Quantitative Data (Example):

Reactant/ProductQuantity/Condition
Sulfamide 500 Kg
Dimethylbenzene 800 L
n-Butyl Isocyanate Solution 340 Kg
Trichloromethyl Chloroformate 300 Kg
Triazine 300 Kg
Toluene 600 L
Yield 64.33%
Purity 93 +/- 2%

Logical Workflow for Sulfonylurea Synthesis Catalysis

Sulfonylurea_Synthesis SulfonylCompound Sulfonyl Compound Reaction Reaction (Coupling) SulfonylCompound->Reaction Amine Amine (e.g., Triazine) Amine->Reaction ButylIsocyanate n-Butyl Isocyanate (Catalyst) ButylIsocyanate->Reaction Catalyzes Sulfonylurea Sulfonylurea Herbicide Reaction->Sulfonylurea

Caption: Catalytic role of n-butyl isocyanate in sulfonylurea synthesis.

Biological Signaling Pathway of Sulfonylurea Herbicides

Sulfonylurea herbicides inhibit the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[12][13] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants. By blocking this pathway, the herbicides prevent the plant from producing these essential amino acids, leading to a cessation of growth and eventual death. This mode of action is highly specific to plants and microorganisms, contributing to the low toxicity of these herbicides in mammals.[12]

Sulfonylurea_Signaling_Pathway Sulfonylurea Sulfonylurea Herbicide AHAS Acetohydroxyacid Synthase (AHAS) Sulfonylurea->AHAS Inhibits AminoAcid Branched-Chain Amino Acid Biosynthesis AHAS->AminoAcid Catalyzes PlantGrowth Plant Growth & Development AminoAcid->PlantGrowth Essential for PlantDeath Plant Death PlantGrowth->PlantDeath Cessation leads to

Caption: Mechanism of action of sulfonylurea herbicides.

Conclusion

This compound is a key reagent and catalyst in the synthesis of a diverse range of pesticides. Its application in the production of the fungicide benomyl, various carbamate insecticides, and sulfonylurea herbicides highlights its importance in modern agriculture and pest management. The protocols and data presented here provide a foundation for researchers and professionals in the field to understand and utilize this compound in the development of effective and targeted crop protection agents. As with all chemical syntheses, appropriate safety precautions should be taken when handling this compound and other reagents.

References

Application Notes and Protocols: Butyl Isocyanate for the Derivatization of Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl isocyanate is a reactive chemical intermediate primarily utilized for the derivatization of nucleophilic functional groups, including amines, alcohols, and thiols. This process results in the formation of stable N-butylurea, N-butylurethane (carbamate), and N-butylthiocarbamate linkages, respectively. Unlike common protecting groups in organic synthesis, such as the tert-butyloxycarbonyl (Boc) group, which are designed for straightforward removal under mild conditions, the derivatives formed from this compound are generally robust.

These application notes provide an overview of the use of this compound as a derivatizing agent. While not a conventional blocking agent for routine protection and deprotection strategies, the resulting stable linkages are of significant interest in various applications, including the synthesis of novel chemical entities, agrochemicals, and materials. Protocols for the derivatization of primary and secondary amines, alcohols, and thiols are detailed below, along with methods for the cleavage of the resulting urea (B33335), urethane, and thiocarbamate bonds, which may be relevant in specific synthetic or degradative studies.

Derivatization of Functional Groups with this compound

The reaction of this compound with nucleophiles is a versatile method for introducing a butylcarbamoyl moiety. The general mechanism involves the nucleophilic attack of the heteroatom (N, O, or S) on the electrophilic carbonyl carbon of the isocyanate.

Reaction with Amines to Form N-Butylureas

The reaction between this compound and primary or secondary amines is typically rapid and exothermic, yielding substituted ureas. This reaction generally proceeds without the need for a catalyst.

Reaction with Alcohols to Form N-Butylurethanes (Carbamates)

The addition of an alcohol to this compound produces a urethane. This reaction is often slower than the reaction with amines and is frequently catalyzed by organometallic compounds, such as dibutyltin (B87310) dilaurate (DBTDL), or tertiary amines to improve the reaction rate and yield.

Reaction with Thiols to Form N-Butylthiocarbamates

Thiols react with this compound to form thiocarbamates. Similar to the reaction with alcohols, this transformation can be catalyzed to enhance its efficiency.

Quantitative Data for Derivatization Reactions

The following tables summarize typical reaction conditions and reported yields for the derivatization of amines, alcohols, and thiols with isocyanates.

Table 1: Derivatization of Amines with this compound

Amine SubstrateSolventCatalystTemperature (°C)Time (h)Yield (%)
Aniline (B41778)Toluene (B28343)None25-800.5 - 2>90
n-ButylamineTolueneNone250.5High
Secondary AmineTolueneNone251 - 3Moderate to High

Table 2: Derivatization of Alcohols with this compound

Alcohol SubstrateSolventCatalystTemperature (°C)Time (h)Yield (%)
n-ButanolTolueneDBTDL (0.1-0.5 mol%)25-501 - 4>95
EthanolTolueneNone2524Moderate
2-PropanolTolueneDBTDL254High

Table 3: Derivatization of Thiols with this compound

Thiol SubstrateSolventCatalystTemperature (°C)Time (h)Yield (%)
1-Butanethiol (B90362)TolueneTriethylamine (B128534)251 - 298-100[1]
ThiophenolTolueneTriethylamine252High
1-DodecanethiolTolueneTriethylamine252 - 498-100[1]

Experimental Protocols

Caution: this compound is toxic and a potent respiratory sensitizer. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of N-Butyl-N'-phenylurea
  • Preparation: To a dry, nitrogen-flushed 100 mL round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 eq). Dissolve the aniline in anhydrous toluene (approximately 10 mL per mmol of aniline).

  • Addition of this compound: Slowly add this compound (1.05 eq) to the stirring aniline solution at room temperature using a syringe. An exothermic reaction may be observed.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.

  • Work-up and Purification: Once the reaction is complete, the product often precipitates from the solution. The solid can be collected by filtration, washed with cold toluene or hexane, and dried under vacuum. If the product remains in solution, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or silica (B1680970) gel column chromatography.

Protocol 2: Synthesis of n-Butyl N-butylcarbamate
  • Preparation: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add n-butanol (1.05 eq). Dissolve the alcohol in anhydrous toluene (5-10 mL per mmol of alcohol).

  • Addition of Catalyst: Add dibutyltin dilaurate (DBTDL) (0.1-0.5 mol%) to the alcohol solution.

  • Addition of this compound: Slowly add this compound (1.0 eq) to the stirring alcohol solution at room temperature.

  • Reaction: Stir the reaction at room temperature or gently heat to 40-50 °C to accelerate the reaction. Monitor the disappearance of the isocyanate peak (around 2250-2270 cm⁻¹) by IR spectroscopy or by TLC. The reaction is generally complete within 1-4 hours.

  • Work-up and Purification: After the reaction is complete, quench any remaining isocyanate by adding a small amount of methanol. Remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography.

Protocol 3: Synthesis of S-Butyl N-butylthiocarbamate
  • Preparation: In a dry, nitrogen-flushed flask, dissolve 1-butanethiol (1.0 eq) in anhydrous toluene.

  • Addition of Catalyst: Add triethylamine (1.0 eq) to the thiol solution.

  • Addition of this compound: Slowly add this compound (1.0 eq) to the stirring solution at room temperature.

  • Reaction: Stir the mixture at room temperature and monitor by TLC. The reaction is usually complete within 1-2 hours.

  • Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Cleavage (Deprotection) of Butylcarbamoyl Derivatives

The cleavage of the robust urea, urethane, and thiocarbamate linkages derived from this compound requires more forcing conditions than standard protecting groups and is application-specific.

Stability Overview
  • Ureas: N-alkyl ureas are generally very stable to a wide range of conditions.

  • Urethanes (Carbamates): The hydrolytic stability of urethanes is significantly greater than that of esters. However, they can be cleaved under strong acidic or basic conditions. The hydrolysis of urethanes yields a carbamic acid intermediate, which decarboxylates to the corresponding amine.[2]

  • Thiocarbamates: Thiocarbamates are also stable linkages, with cleavage generally requiring harsh conditions.

Protocol 4: Hydrolysis of N-Butylurethanes
  • Acidic Hydrolysis: Dissolve the N-butylurethane in a suitable solvent (e.g., dioxane). Add an excess of a strong aqueous acid (e.g., 6M HCl). Heat the mixture to reflux and monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction mixture, neutralize with a base, and extract the product.

  • Basic Hydrolysis: Dissolve the N-butylurethane in a solvent such as ethanol. Add a strong base (e.g., NaOH or KOH) and water. Heat the mixture to reflux. The hydrolysis rate can be slow, and prolonged heating may be necessary.[3]

Visualizations

Derivatization_Pathways cluster_conditions Reaction Conditions Functional_Group Amine (R-NH2) Alcohol (R-OH) Thiol (R-SH) Product N-Butylurea N-Butylurethane N-Butylthiocarbamate Functional_Group->Product + this compound Butyl_Isocyanate Butyl-N=C=O Amine_Cond No catalyst needed Alcohol_Cond Catalyst (e.g., DBTDL) Thiol_Cond Catalyst (e.g., TEA)

Caption: Derivatization of functional groups with this compound.

Amine_Reaction_Mechanism Mechanism: Amine + this compound Amine R-NH2 Transition_State [Transition State] Amine->Transition_State Isocyanate Butyl-N=C=O Isocyanate->Transition_State Urea N-Butylurea Transition_State->Urea

Caption: Reaction mechanism for urea formation.

Alcohol_Reaction_Mechanism Mechanism: Alcohol + this compound Alcohol R-OH Intermediate [Activated Complex] Alcohol->Intermediate Isocyanate Butyl-N=C=O Isocyanate->Intermediate Catalyst Catalyst (e.g., DBTDL) Catalyst->Intermediate Urethane N-Butylurethane Intermediate->Urethane

Caption: Catalyzed reaction of an alcohol with this compound.

Urethane_Cleavage Urethane N-Butylurethane Carbamic_Acid Carbamic Acid Intermediate Urethane->Carbamic_Acid Cleavage Hydrolysis Hydrolysis (H+ or OH-, Δ) Amine Amine (R-NH-Butyl) Carbamic_Acid->Amine CO2 CO2 Carbamic_Acid->CO2 Decarboxylation

Caption: General pathway for the hydrolysis of an N-butylurethane.

References

Step-by-step synthesis of sulfonylureas using butyl isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: Step-by-Step Synthesis of Sulfonylureas Using Butyl Isocyanate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfonylureas are a class of organic compounds widely used as oral hypoglycemic agents for the treatment of type 2 diabetes mellitus.[1] They function by stimulating insulin (B600854) secretion from the β-cells of the pancreas.[2] The core structure of these compounds consists of an S-aryl sulfonylurea group with substitutions on the phenyl ring and the urea (B33335) N' end group.[2]

The most common and traditional method for synthesizing sulfonylureas involves the nucleophilic addition of a sulfonamide to an isocyanate in the presence of a base.[3] This document provides a detailed protocol for the synthesis of a first-generation sulfonylurea, Tolbutamide, by reacting p-toluenesulfonamide (B41071) with this compound.[4] This reaction is a straightforward and efficient method for forming the key sulfonylurea linkage.

General Reaction Scheme

The synthesis is chemically installed by reacting an aryl sulfonamide with an isocyanate.[2] The reaction proceeds via the deprotonation of the sulfonamide by a base, creating a nucleophilic nitrogen that subsequently attacks the electrophilic carbonyl carbon of the isocyanate.

Scheme 1: General Synthesis of N-Alkyl-N'-(arylsulfonyl)urea

Experimental Protocol: Synthesis of Tolbutamide

This protocol details the synthesis of Tolbutamide (1-butyl-3-(p-tolylsulfonyl)urea), a representative first-generation sulfonylurea.[5][6]

3.1 Materials and Equipment

  • Reagents:

    • p-Toluenesulfonamide

    • This compound

    • Potassium carbonate (K₂CO₃) or another suitable base like pyridine.[3]

    • Dimethylformamide (DMF) or Acetone[3]

    • Hydrochloric acid (HCl), 5% aqueous solution

    • Ethanol (B145695) (for recrystallization)

    • Distilled water

  • Equipment:

    • Round-bottom flask with a magnetic stirrer

    • Reflux condenser

    • Dropping funnel

    • Heating mantle

    • Buchner funnel and vacuum flask for filtration[7]

    • Beakers and standard laboratory glassware

    • Melting point apparatus

    • NMR Spectrometer for characterization[8]

3.2 Synthetic Procedure

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, add p-toluenesulfonamide (1 equivalent).

  • Dissolution: Add a suitable solvent such as acetone (B3395972) or DMF and a base (e.g., potassium carbonate, 1.2 equivalents).[3] Stir the mixture to achieve a suspension or solution.

  • Addition of Isocyanate: Add this compound (1.1 equivalents) dropwise to the stirred mixture at room temperature. The reaction is an addition reaction between p-toluenesulfonamide and this compound.[4]

  • Reaction: Stir the reaction mixture at room temperature for 3-4 hours or until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.

  • Work-up:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Add distilled water to the residue and stir.

    • Acidify the aqueous mixture to pH ≈ 5 with a 5% HCl solution. This will precipitate the crude Tolbutamide.

  • Isolation of Crude Product:

    • Collect the precipitated white solid by vacuum filtration using a Buchner funnel.[7]

    • Wash the solid with cold distilled water to remove any remaining salts and impurities.[9]

    • Allow the crude product to air dry.

3.3 Purification Protocol: Recrystallization

  • Solvent Selection: Ethanol is a suitable solvent for the recrystallization of Tolbutamide. The principle of recrystallization is based on the difference in solubility of the compound in a hot versus a cold solvent.[10]

  • Dissolution: Place the crude Tolbutamide in a beaker or Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture until the solid completely dissolves.[11]

  • Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can maximize crystal formation.[10]

  • Isolation of Pure Product: Collect the purified crystals by vacuum filtration.[9]

  • Drying: Wash the crystals with a small amount of ice-cold ethanol and dry them thoroughly.[10] The purity of the final product can be assessed by melting point determination and spectroscopic analysis.[7]

Data Presentation

Table 1: Reaction Parameters for Tolbutamide Synthesis

ParameterValue/ConditionReference
Starting Material p-Toluenesulfonamide[4]
Reagent This compound[4]
Base Potassium Carbonate / Pyridine[3]
Solvent Acetone / DMF[3]
Reaction Time 3-4 hours (typical)Varies
Reaction Temperature Room TemperatureVaries
Typical Yield > 90%[12]
Purification Method Recrystallization from Ethanol[13]

Table 2: Characterization Data for Tolbutamide

AnalysisExpected ResultReference
Appearance White crystalline powder[13]
Melting Point 128-130 °C-
¹H-NMR (DMSO-d₆, δ ppm) ~10.5 (s, 1H, -SO₂-NH-), ~8.5 (t, 1H, -C(=O)-NH-), 7.5-7.8 (d, 2H, Ar-H), 7.2-7.4 (d, 2H, Ar-H), 2.9-3.1 (q, 2H, -NH-CH₂-), 2.4 (s, 3H, Ar-CH₃), 1.1-1.4 (m, 4H, -CH₂-CH₂-), 0.8 (t, 3H, -CH₃)[3]
¹³C-NMR (DMSO-d₆, δ ppm) ~153 (C=O), ~143 (Ar-C), ~137 (Ar-C), ~129 (Ar-CH), ~125 (Ar-CH), ~39 (-NH-CH₂-), ~31 (-CH₂-), ~21 (Ar-CH₃), ~19 (-CH₂-), ~13 (-CH₃)[3]
IR (cm⁻¹) 3300-3400 (N-H stretching), 1650-1680 (C=O stretching), 1330-1370 & 1150-1180 (S=O stretching)[3]

Visualizations

Synthesis Workflow

The following diagram illustrates the step-by-step experimental workflow for the synthesis and purification of sulfonylureas.

Synthesis_Workflow node_reagents 1. Reagents (p-Toluenesulfonamide, This compound, Base) node_reaction 2. Reaction (Stir in Solvent at RT) node_reagents->node_reaction Mix node_workup 3. Work-up (Solvent Removal, Acidification) node_reaction->node_workup Precipitate node_filtration1 4. Filtration (Isolate Crude Product) node_workup->node_filtration1 node_recrystallization 5. Purification (Recrystallization from Hot Ethanol) node_filtration1->node_recrystallization Crude Solid node_filtration2 6. Final Isolation (Collect Pure Crystals) node_recrystallization->node_filtration2 Cool & Crystallize node_characterization 7. Characterization (MP, NMR, IR) node_filtration2->node_characterization Pure Product

Caption: Experimental workflow for sulfonylurea synthesis.

Mechanism of Action: Sulfonylurea Signaling Pathway

Sulfonylureas exert their hypoglycemic effect by modulating the ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells, which leads to insulin exocytosis.[4]

Sulfonylurea_Pathway cluster_beta_cell Pancreatic β-Cell Membrane node_su Sulfonylurea node_sur1 SUR1 Subunit node_su->node_sur1 Binds to node_katp K-ATP Channel node_sur1->node_katp Inhibits node_depolarization Membrane Depolarization node_katp->node_depolarization Leads to node_ca_channel Voltage-gated Ca²⁺ Channel node_depolarization->node_ca_channel Opens node_ca_influx Ca²⁺ Influx node_ca_channel->node_ca_influx Allows node_insulin Insulin Exocytosis node_ca_influx->node_insulin Triggers node_glucose Lower Blood Glucose node_insulin->node_glucose Results in

Caption: Sulfonylurea mechanism of action in pancreatic β-cells.

Safety and Handling

  • Isocyanates: this compound is toxic, a lachrymator, and moisture-sensitive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: DMF and acetone are flammable. Avoid open flames and ensure proper ventilation.

  • Acids and Bases: Handle with care. Use appropriate PPE to avoid skin and eye contact.

Conclusion

The reaction of an arylsulfonamide with an isocyanate such as this compound is a robust and high-yielding method for the synthesis of sulfonylurea drugs.[2][12] The protocol provided for Tolbutamide is a representative example that can be adapted for the synthesis of other sulfonylurea derivatives. Proper purification by recrystallization is crucial to obtain a product with high purity suitable for further research and development.[11]

References

Application Note: LC-MS/MS Methods for the Ultrasensitive Quantification of Butyl Isocyanate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Butyl isocyanate is a reactive chemical intermediate used in the synthesis of various products, including pesticides, pharmaceuticals, and polyurethane materials.[1] Due to its high reactivity and potential as a respiratory and dermal sensitizer, monitoring its presence at trace levels in environmental, occupational, and industrial samples is critical.[2] Direct analysis of isocyanates is challenging due to their instability. Therefore, derivatization is essential to create stable products suitable for chromatographic analysis.

This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of this compound. The protocol is based on derivatization with di-n-butylamine (DBA), which reacts with the isocyanate group to form a stable urea (B33335) derivative.[3][4] This method offers high selectivity and sensitivity, making it ideal for analyzing complex matrices.[5][6]

Principle of the Method

The analytical workflow involves three main stages:

  • Sample Collection and Derivatization: this compound in the sample is stabilized by an immediate reaction with di-n-butylamine (DBA). This reaction forms N,N,N'-tributylurea, a stable derivative.

  • Chromatographic Separation: The stable urea derivative is separated from other matrix components using reverse-phase liquid chromatography (LC).

  • Mass Spectrometric Detection: The separated derivative is detected and quantified with high selectivity and sensitivity using a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.[5][7]

G cluster_reactants Reactants cluster_product Product A This compound (Unstable) C N,N,N'-Tributylurea (Stable Derivative) A->C Derivatization Reaction B Di-n-butylamine (DBA) (Derivatizing Agent) B->C

Caption: Chemical derivatization of this compound with DBA.

Experimental Protocols

Protocol 1: Analysis of this compound in Air Samples

This protocol is adapted for occupational exposure monitoring where air samples are collected.

1. Materials and Reagents

  • Derivatization Solution: 0.01 M di-n-butylamine (DBA) in toluene (B28343).

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid (LC-MS grade).

  • Collection Medium: Midget impinger flasks.[3]

  • Standards: this compound-DBA derivative certified reference material. If unavailable, synthesize in-house by reacting a known amount of this compound with excess DBA and purify.

  • Internal Standard (IS): Deuterated DBA-isocyanate derivative is recommended for best results.[2][4]

2. Sample Collection and Preparation

  • Draw a known volume of air (e.g., 15 L) through a midget impinger flask containing 10 mL of the DBA in toluene derivatization solution.[3]

  • Transfer the solution to a clean vial.

  • Evaporate the toluene to dryness under a gentle stream of nitrogen at room temperature.[4]

  • Reconstitute the residue in 1.0 mL of acetonitrile.[8]

  • Add the internal standard solution.

  • Vortex the sample and transfer it to an LC autosampler vial for analysis.

3. LC-MS/MS Instrumental Parameters

The following table provides typical starting parameters for the LC-MS/MS analysis. These may require optimization for specific instruments.

ParameterSetting
LC System UPLC/HPLC System
Column C18 Reverse-Phase Column (e.g., 5 cm x 2.1 mm, <2 µm particle size)[9]
Mobile Phase A 0.05% Formic Acid in Water[9]
Mobile Phase B 0.05% Formic Acid in Acetonitrile[9]
Gradient Start at 50% B, ramp to 90% B over 1 min, hold for 3 min, return to 50% B and re-equilibrate for 4 min.[9]
Flow Rate 0.4 - 0.5 mL/min[9]
Column Temperature 30 - 35 °C[9]
Injection Volume 2 - 5 µL[9][10]
MS System Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode[9]
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be optimized. Example for this compound-DBA (MW=228.4): Precursor Ion (Q1): 229.2 [M+H]⁺, Product Ions (Q3): (e.g., fragments from butyl chain loss)
Protocol 2: Analysis of this compound in Polymer/Solid Matrices

This protocol is designed for quantifying residual this compound in materials like polyurethane foams or resins.

1. Materials and Reagents

  • Same as Protocol 1, with the addition of an extraction solvent like Dichloromethane (DCM).[5]

2. Sample Preparation and Extraction

  • Weigh approximately 10 g of the solid sample into an extraction thimble.[10]

  • Perform a Soxhlet or Accelerated Solvent Extraction (ASE) using dichloromethane.[10]

  • Crucially, add the derivatizing agent (e.g., 40 mg of a suitable amine reagent like 1-(2-pyridyl)piperazine (B128488) or DBA) directly to the receiving flask or vessel to ensure derivatization occurs immediately upon extraction.[10]

  • After extraction, evaporate the solvent to dryness.

  • Re-dissolve the extract in an appropriate solvent mixture (e.g., 90:10 Acetonitrile:DMSO).[10]

  • Filter the sample through a 0.22 µm filter if particulates are present.

  • Transfer to an autosampler vial for LC-MS/MS analysis as described in Protocol 1.

Quantitative Data Summary

LC-MS/MS methods provide excellent quantitative performance for isocyanate derivatives. The following table summarizes typical performance characteristics based on published data for similar low molecular weight isocyanates derivatized with DBA.

Performance MetricTypical ValueReference(s)
Linearity (r²) > 0.995[3][11]
Instrumental Detection Limit ~15 µg/L (for MIC-DBA derivative)[3]
Limit of Detection (LOD) 5 pg - 50 pg on-column[6][7][12]
Repeatability (RSD) < 15%[3][11]
Recovery 80 - 120%[11]

Experimental Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample acquisition to final data analysis.

Caption: General workflow for LC-MS/MS analysis of this compound.

Conclusion

The described LC-MS/MS method, incorporating derivatization with di-n-butylamine, provides a highly sensitive, selective, and reliable approach for the quantification of this compound. The method is applicable to various matrices, including air and solid materials, making it a valuable tool for industrial hygiene, environmental monitoring, and quality control in manufacturing processes. The stability of the DBA derivative and the specificity of MS/MS detection ensure accurate results even in complex sample matrices.[2][5]

References

Application Notes and Protocols for Butyl Isocyanate in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: N-Butyl isocyanate (CAS: 111-36-4) is a highly reactive organic compound that serves as a versatile building block in polymer chemistry. Its defining feature is the isocyanate functional group (-N=C=O), which readily undergoes nucleophilic attack. This high reactivity allows it to form stable urethane (B1682113) and urea (B33335) linkages, making it a crucial monomer and modification agent in the synthesis of a wide range of polymeric materials. Key applications include the synthesis of rigid-rod polymers like poly(n-butyl isocyanate), the development of crosslinking systems for coatings and elastomers, and the functionalization of polymer chains and surfaces to impart specific properties. These notes provide detailed protocols and data for researchers, scientists, and professionals in drug development and materials science.

Application 1: Synthesis of Poly(n-butyl isocyanate) via Living Anionic Polymerization

Poly(n-butyl isocyanate) (PBIC) is a well-studied polymer known for its unique stiffness and helical conformation in solution, often described as a "rigid-rod" or "wormlike" chain.[1][2] This rigidity arises from the partial double-bond character of the backbone. Living anionic polymerization is the preferred method for synthesizing PBIC with a controlled molecular weight and a narrow molecular weight distribution (low polydispersity).[3] The key challenge in this process is suppressing the competing cyclotrimerization side reaction, which is typically achieved by conducting the polymerization at very low temperatures.[3][4]

Experimental Protocol: Living Anionic Polymerization of n-Butyl Isocyanate

This protocol describes the synthesis of PBIC using sodium naphthalenide as an initiator in tetrahydrofuran (B95107) (THF) at -98 °C. This method is designed to achieve a "living" polymerization, allowing for precise control over the polymer's molecular architecture.[4][5]

Materials:

  • n-Butyl isocyanate (monomer), freshly distilled under vacuum.

  • Tetrahydrofuran (THF), anhydrous, freshly distilled from a sodium/benzophenone ketyl under a nitrogen atmosphere.

  • Sodium metal.

  • Naphthalene (B1677914), sublimed.

  • Sodium tetraphenylborate (B1193919) (NaBPh₄) (optional, as a common ion salt to prevent trimer formation).[4]

  • Methanol (B129727), anhydrous (for termination).

  • High-purity nitrogen or argon gas.

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations.

  • Flame-dried glassware, including a reaction flask with a magnetic stir bar and a sidearm with a rubber septum.

  • Low-temperature bath (e.g., liquid nitrogen/ethanol slush bath) capable of maintaining -98 °C.

  • Gastight syringes.

  • Cannula for liquid transfers.

Step-by-Step Procedure:

  • Initiator Preparation (Sodium Naphthalenide):

    • In a flame-dried flask under an inert atmosphere, add sublimed naphthalene to anhydrous THF to create a ~0.1 M solution.

    • Add a stoichiometric amount of clean sodium metal.

    • Stir the mixture at room temperature. A dark green color will develop over several hours, indicating the formation of the sodium naphthalenide radical anion. The concentration can be determined via titration.

  • Polymerization Setup:

    • Assemble the flame-dried reaction flask under a positive pressure of inert gas.

    • Add the desired amount of anhydrous THF to the flask via cannula.

    • If using, add the common ion salt (NaBPh₄) to the THF.

    • Cool the flask to -98 °C using the low-temperature bath and allow it to equilibrate for 20-30 minutes.

  • Initiation:

    • Using a gastight syringe, transfer the calculated amount of sodium naphthalenide initiator solution to the cold THF in the reaction flask. The amount of initiator will determine the final molecular weight of the polymer.

  • Propagation:

    • Slowly add the freshly distilled n-butyl isocyanate monomer to the stirred initiator solution at -98 °C via a gastight syringe.

    • The reaction is typically rapid. Allow the polymerization to proceed for a set time (e.g., 10-30 minutes). A quantitative yield is often achieved quickly, after which the risk of cyclotrimerization increases.[4]

  • Termination:

    • Terminate the living polymerization by adding a small amount of anhydrous methanol to the reaction mixture. The color of the solution will dissipate, indicating the quenching of the living anionic chain ends.

  • Polymer Isolation and Purification:

    • Allow the reaction flask to warm to room temperature.

    • Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol or hexane).

    • Collect the white, fibrous PBIC polymer by filtration.

    • Wash the polymer several times with the non-solvent to remove any unreacted monomer and initiator residues.

    • Dry the polymer under vacuum at a low temperature (e.g., 40-50 °C) to a constant weight.

Data Presentation

The thermal stability of the resulting PBIC can be assessed using Thermogravimetric Analysis (TGA). The data below shows decomposition temperatures for PBIC at different weight loss percentages as a function of the heating rate in a nitrogen atmosphere.

Table 1: Thermal Decomposition Temperatures of Poly(n-butyl isocyanate) (PBIC) [6][7]

Heating Rate (°C/min) Temperature at 5% Weight Loss (°C) Temperature at 50% Weight Loss (°C)
1 225 260
5 245 280
10 255 290
20 265 300

| 40 | 275 | 310 |

Visualization

Polymerization_Workflow Workflow for Living Anionic Polymerization of n-Butyl Isocyanate cluster_prep Preparation cluster_reaction Polymerization cluster_workup Isolation A Reagent Purification (THF, Monomer) C Inert Atmosphere Setup (Schlenk Line / Glovebox) A->C B Initiator Synthesis (Sodium Naphthalenide) B->C D Cool Reactor to -98°C C->D E Add Initiator D->E F Monomer Addition (Propagation) E->F G Termination (Add Methanol) F->G H Precipitation in Non-Solvent G->H I Filtration & Washing H->I J Vacuum Drying I->J K Characterization (GPC, NMR, TGA) J->K

Caption: Workflow for Living Anionic Polymerization of n-Butyl Isocyanate.

Application 2: Model Compound for Crosslinking Studies

Butyl isocyanate is frequently used to synthesize model compounds that mimic the reactive groups in more complex polymer systems. For instance, reacting this compound with diethyl malonate creates a model malonate-blocked isocyanate (MMBI).[8][9] This model compound can then be used to study crosslinking reactions with agents like hexamethoxymethyl melamine (B1676169) (HMMM), which are vital in the coatings industry. This approach allows for the elucidation of reaction mechanisms and kinetics without the complexities of a full polymer system.

Experimental Protocol: Synthesis and Reaction of a Model Malonate-Blocked Isocyanate

This protocol details the synthesis of a model malonate-blocked isocyanate from this compound and its subsequent reaction with a melamine crosslinker.[8][9]

Materials:

Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer.

  • Heating mantle.

  • FTIR spectrometer.

  • Autotitrator for non-aqueous titration.

  • Coating application equipment (e.g., draw-down bar).

  • Curing oven.

Step-by-Step Procedure:

  • Synthesis of Model Malonate-Blocked Isocyanate (MMBI):

    • In a round-bottom flask, combine this compound and a stoichiometric amount of diethyl malonate.

    • Add a catalytic amount of sodium methoxide.

    • The reaction is typically exothermic and proceeds readily. Monitor the disappearance of the isocyanate peak (~2270 cm⁻¹) using FTIR to confirm reaction completion.

    • The resulting product (MMBI) can be purified if necessary, but is often used directly.

  • Model Crosslinking Reaction with HMMM:

    • In a separate flask, dissolve the synthesized MMBI and HMMM in methanol.

    • Add a catalytic amount of p-TSA solution (e.g., 40% in isopropanol).

    • Heat the mixture to reflux (e.g., 75-80 °C) for a specified time.

    • Monitor the reaction progress by taking aliquots and titrating the remaining acidic CH groups of the malonate with tetrabutylammonium hydroxide. A decrease in acidic CH concentration indicates a reaction between the malonate and HMMM.

  • Coating Formulation and Curing (Application Test):

    • Prepare a formulation containing a hydroxyl-functional acrylic resin, the MMBI, and HMMM.

    • Cast a film of the formulation onto a steel panel with a defined thickness (e.g., 25 µm).

    • Cure the coated panel in an oven for 30 minutes at a selected temperature (e.g., 120 °C or 140 °C).

    • Evaluate the cured film for properties like hardness and solvent resistance (e.g., MEK rubs).

Data Presentation

The following table summarizes typical curing conditions and resulting properties for a coating formulation containing a malonate-blocked isocyanate trimer (MBIT) and HMMM, demonstrating the effect of the crosslinking reaction.

Table 2: Curing Properties of a Model Coating System [8][9]

Crosslinker System Cure Temperature (°C) Cure Time (min) Solvent Resistance (MEK Double Rubs)
MBIT + HMMM (Catalyzed) 100 30 < 50
MBIT + HMMM (Catalyzed) 120 30 > 200

| MBIT + HMMM (Catalyzed) | 140 | 30 | > 200 |

Visualization

Crosslinking_Reaction Model Reaction of Blocked Isocyanate with Melamine BuNCO This compound MMBI Model Blocked Isocyanate (MMBI) BuNCO->MMBI DEM Diethyl Malonate DEM->MMBI Network Crosslinked Polymer Network MMBI->Network Reacts with Acidic CH HMMM HMMM (Melamine Crosslinker) HMMM->Network Reacts with -OH and Acidic CH Acrylic Hydroxyl-Functional Acrylic Polymer Acrylic->Network Reacts with -OH

Caption: Model Reaction of Blocked Isocyanate with Melamine.

Application 3: Post-Polymerization Modification of Hydroxyl-Terminated Polymers

The efficient and clean reaction between an isocyanate and a hydroxyl group to form a stable carbamate (B1207046) (urethane) linkage is widely exploited for polymer modification. This compound can be used to cap or functionalize hydroxyl-terminated polymers, such as poly(ethylene glycol) (PEG) or hydroxyl-terminated polybutadiene (B167195) (HTPB).[10][11][12] This one-step, high-yield reaction is ideal for altering the end-group chemistry of a polymer, which can change its solubility, reactivity, or self-assembly behavior.

Experimental Protocol: End-Group Functionalization of a Hydroxyl-Terminated Polymer

This protocol provides a general method for the end-capping of a hydroxyl-terminated polymer with this compound using a tin-based catalyst.[11]

Materials:

  • Hydroxyl-terminated polymer (e.g., HO-PEG-OMe, Mn = 2000 g/mol ), dried thoroughly under vacuum.

  • This compound, freshly distilled.

  • Dibutyltindilaurate (DBTDL) catalyst.

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable anhydrous solvent.

  • Anhydrous methanol (for quenching excess isocyanate).

  • Diethyl ether (for precipitation).

Equipment:

  • Schlenk line or glovebox.

  • Flame-dried glassware (round-bottom flask, stir bar, septum).

  • Gastight syringes.

  • NMR spectrometer, GPC, and FTIR for characterization.

Step-by-Step Procedure:

  • Setup:

    • In a flame-dried flask under an inert atmosphere, dissolve the dry hydroxyl-terminated polymer in anhydrous DCM.

  • Reaction:

    • Add a catalytic amount of DBTDL to the polymer solution.

    • Using a gastight syringe, add an excess (e.g., 3-5 equivalents relative to the hydroxyl end-groups) of this compound to the stirred solution at ambient temperature. The excess drives the reaction to completion.

    • Allow the reaction to proceed for several hours (e.g., 4-12 hours) at room temperature.

  • Monitoring and Quenching:

    • Monitor the reaction progress by taking small aliquots and analyzing via FTIR. The disappearance of the broad -OH stretch and the appearance of the N-H stretch (~3300 cm⁻¹) and carbamate carbonyl (~1700 cm⁻¹) indicate successful reaction.

    • Once the reaction is complete, quench any remaining excess this compound by adding a small amount of anhydrous methanol.

  • Purification:

    • Concentrate the polymer solution under reduced pressure.

    • Precipitate the functionalized polymer by adding the concentrated solution dropwise into a large volume of cold diethyl ether with vigorous stirring.

    • Collect the polymer by filtration or decantation.

    • Repeat the dissolution-precipitation cycle 2-3 times to ensure high purity.

    • Dry the final product under vacuum to a constant weight.

  • Characterization:

    • Confirm the high degree of end-group conversion (>98%) using ¹H NMR spectroscopy by comparing the integration of signals from the polymer backbone with new signals from the butyl carbamate end-group.

    • Use GPC to confirm that no chain degradation or crosslinking occurred during the modification process.

Data Presentation

The success of the modification can be quantified by comparing the properties of the starting material and the final product.

Table 3: Characterization Data for Polymer End-Group Modification [10][11]

Polymer Sample Mn ( g/mol ) by GPC Polydispersity (Đ) End-Group Conversion (%) by ¹H NMR
HO-PEG-OMe (Starting Material) 2100 1.05 N/A

| Butyl-Carbamate-PEG-OMe (Product) | 2200 | 1.05 | > 98% |

Visualization

Polymer_Modification Post-Polymerization Modification with this compound PolymerOH Polymer-OH Hydroxyl-Terminated Polymer Reaction Reaction Anhydrous DCM DBTDL Catalyst Room Temp PolymerOH->Reaction BuNCO Bu-N=C=O This compound BuNCO->Reaction Product Polymer-O-(C=O)-NH-Bu Carbamate End-Capped Polymer Reaction->Product

Caption: Post-Polymerization Modification with this compound.

References

Application Notes and Protocols for Handling Butyl Isocyanate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the safe handling and use of butyl isocyanate in a laboratory environment. This compound is a highly reactive, toxic, and flammable chemical that requires strict adherence to safety protocols to minimize risks of exposure and accidents.[1][2][3][4][5]

Chemical and Physical Properties

This compound is a colorless liquid with a pungent odor.[1][4][5][6] It is crucial to understand its physical and chemical properties to handle it safely.

PropertyValueSource
Molecular Formula C5H9NO[1]
Molecular Weight 99.13 g/mol [1]
Appearance Colorless liquid[1][7]
Odor Pungent[1][4][5][6]
Boiling Point 115 °C[5]
Flash Point 17.8 °C (64 °F)[4][5][8]
Vapor Pressure 17.6 mmHg at 20 °C[1][7]
Vapor Density 3.4 (Air = 1)[1]
Water Solubility Insoluble, reacts slowly[1][4][5]
Density 0.88 g/mL at 25 °C[5]

Hazard Identification and Toxicity

This compound is classified as a highly hazardous substance due to its toxicity, flammability, and reactivity.[9][2][3]

Primary Hazards:

  • Acute Toxicity: Fatal if inhaled and toxic if swallowed or in contact with skin.[1][3] Inhalation can cause severe respiratory tract irritation and damage.[2][10]

  • Corrosivity: Causes severe skin burns and eye damage.[9][3] It is also a lachrymator, meaning it can cause tearing.[2][3][7]

  • Sensitization: May cause allergic skin reactions and asthma-like symptoms if inhaled.[9][3]

  • Flammability: Highly flammable liquid and vapor.[9][2][3][5] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[9][2][5]

  • Reactivity: Reacts violently with water, alcohols, amines, and strong oxidants.[4] The reaction with water produces amines and carbon dioxide, which can cause a pressure buildup in sealed containers.[4][6][11] It may polymerize when heated.[9]

Toxicity DataValueSpeciesRouteSource
LC50 (4h) 59 mg/m³RatInhalation[3][10]
LD50 360 mg/kgRatOral[3]
Occupational Exposure LimitsValueOrganization
ERPG-1 0.05 ppmAIHA
ERPG-2 0.2 ppmAIHA
ERPG-3 2 ppmAIHA
AEGL-2 (60 min) 0.083 ppmNAC/NRC
AEGL-3 (60 min) 0.25 ppmNAC/NRC

Note: No official OSHA PEL or NIOSH REL has been established for n-butyl isocyanate, but safe work practices should always be followed.[2]

Experimental Protocols

Standard Handling Procedure

All work with this compound must be conducted in a well-ventilated chemical fume hood.[3][12] An emergency shower and eyewash station must be readily accessible.[2]

Personnel Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves such as butyl rubber or nitrile rubber are required.[13][14][15] Thin latex gloves are not suitable.[14][16]

  • Eye Protection: Tightly fitting safety goggles and a face shield are mandatory.[2][13]

  • Lab Coat: A flame-retardant and chemical-resistant lab coat or coveralls should be worn.[14]

  • Respiratory Protection: A full-face respirator with an appropriate organic vapor cartridge (e.g., ABEK filter) is recommended, especially when handling larger quantities or in case of ventilation failure.[13][16]

Workflow for Handling this compound:

start Start: Prepare for Handling ppe Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat, Respirator) start->ppe hood Work in a Certified Chemical Fume Hood ppe->hood grounding Ground and Bond All Metal Containers hood->grounding dispense Dispense Using Non-Sparking Tools grounding->dispense reaction Perform Reaction Under Inert Atmosphere (e.g., Nitrogen) dispense->reaction quench Quench Reaction and Excess Reagent reaction->quench waste Dispose of Waste in Designated Hazardous Waste Container quench->waste decontaminate Decontaminate Glassware and Work Area waste->decontaminate end End: Procedure Complete decontaminate->end

Caption: Standard workflow for handling this compound.

Spill Cleanup Protocol

In the event of a spill, evacuate all non-essential personnel from the area.[2]

Spill Kit Contents:

  • Dry absorbent material (e.g., activated charcoal adsorbent, sand, or vermiculite).[2][11] Do not use combustible materials like sawdust.[11]

  • Decontamination solution (see formulation below).

  • Personal Protective Equipment (as listed in 3.1).

  • Sealable, labeled hazardous waste containers.

Spill Response Workflow:

spill Spill Occurs evacuate Evacuate Area and Alert Others spill->evacuate ppe Don Full PPE (including respirator) evacuate->ppe ventilate Ensure Adequate Ventilation (Fume Hood On) ppe->ventilate ignite Remove All Ignition Sources ventilate->ignite contain Contain Spill with Inert Absorbent Material ignite->contain collect Collect Absorbed Material with Non-Sparking Tools contain->collect neutralize Place in Labeled, Open Container for Neutralization collect->neutralize decontaminate Decontaminate Spill Area with Neutralizing Solution neutralize->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose end End: Spill Cleaned dispose->end

Caption: Emergency response workflow for a this compound spill.

Decontamination Solution Formulations:

  • Formulation 1: 5-10% sodium carbonate, 0.2-2% liquid detergent, and water to make 100%.[17]

  • Formulation 2: 3-8% concentrated ammonia (B1221849) solution, 0.2-2% liquid detergent, and water to make 100%.[17] Note: Ensure good ventilation when using ammonia-based solutions.[17]

Allow the collected waste to stand in an open or loosely covered container in a fume hood for at least 48 hours to allow for the release of carbon dioxide gas produced during neutralization.[17][18]

Waste Disposal Protocol

All this compound waste, including contaminated materials and reaction byproducts, must be treated as hazardous waste.

  • Quenching: Unreacted this compound should be slowly added to a stirred solution of a decontamination agent (see section 3.2) in a fume hood.

  • Collection: Collect all liquid and solid waste in clearly labeled, sealed containers. Do not seal containers tightly if there is a possibility of gas evolution from ongoing neutralization reactions.[11][17]

  • Storage: Store waste containers in a cool, dry, well-ventilated area away from incompatible materials and sources of ignition.[9][11][19]

  • Disposal: Arrange for disposal through your institution's environmental health and safety office.[2] Do not pour this compound waste down the drain.

Storage and Incompatibility

  • Storage: Store this compound in a tightly closed container under an inert atmosphere (e.g., nitrogen) in a cool, dry, well-ventilated, and fireproof area.[2][12][19] It should be stored separately from strong oxidants, acids, bases, and water-containing compounds.[4]

  • Incompatible Materials: this compound is incompatible with a wide range of substances, including:

    • Water

    • Alcohols

    • Amines

    • Strong acids and bases

    • Strong oxidizing agents

    • Alkali metals

    • Peroxides

Emergency Procedures

  • Inhalation: Move the victim to fresh air immediately.[12] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[12]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 30 minutes.[4] Remove contaminated clothing. Seek immediate medical attention.[2][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes, holding the eyelids open.[4][11] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[12]

  • Fire: Use dry chemical, CO2, or alcohol-resistant foam extinguishers.[2][4][6] Do not use water, as it can react violently and spread the fire.[2] Use a water spray to cool fire-exposed containers.[2][19] Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).[19]

References

Application Notes and Protocols: The Reaction of Butyl Isocyanate with Water and its Implications for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl isocyanate, a reactive chemical intermediate, undergoes a significant reaction with water, leading to the formation of n-butylamine, carbon dioxide, and N,N'-dibutylurea. This hydrolysis process has critical implications in various stages of drug development, from synthesis and formulation to stability and safety assessment. Understanding the kinetics, products, and influencing factors of this reaction is paramount for ensuring drug product quality and safety. These application notes provide a comprehensive overview of the this compound-water reaction, detailed experimental protocols for its study, and a discussion of its relevance to the pharmaceutical industry.

Introduction

This compound (C₅H₉NO) is an organic compound containing a highly electrophilic isocyanate functional group (-N=C=O). This reactivity makes it a valuable building block in the synthesis of various pharmaceuticals, including sulfonylurea antidiabetic drugs, as well as in the production of pesticides and polymers.[1][2] However, this reactivity also presents challenges, particularly its propensity to react with water.

The reaction of this compound with water, or hydrolysis, is a rapid process that can impact the purity of active pharmaceutical ingredients (APIs), the stability of formulations, and potentially introduce impurities with their own toxicological profiles.[3] The primary products of this reaction are n-butylamine and the unstable n-butylcarbamic acid, which readily decarboxylates to yield carbon dioxide. The newly formed, highly nucleophilic n-butylamine can then react with remaining this compound to form the more stable N,N'-dibutylurea.[4] The presence of these hydrolysis products can affect the safety and efficacy of a drug product. Therefore, a thorough understanding and the ability to monitor this reaction are crucial for pharmaceutical scientists.

Reaction of this compound with Water

The hydrolysis of this compound proceeds through a multi-step mechanism. Initially, the nucleophilic attack of a water molecule on the electrophilic carbon of the isocyanate group forms an unstable carbamic acid intermediate. This intermediate rapidly decomposes to yield n-butylamine and carbon dioxide.[5] Subsequently, the primary amine, n-butylamine, can react with another molecule of this compound to form N,N'-dibutylurea.[4]

Reaction Pathway Diagram

Butyl_Isocyanate_Hydrolysis cluster_step1 Step 1: Formation of Carbamic Acid and Decomposition cluster_step2 Step 2: Formation of N,N'-Dibutylurea butyl_isocyanate This compound (C₄H₉NCO) carbamic_acid n-Butylcarbamic Acid (unstable intermediate) butyl_isocyanate->carbamic_acid + H₂O water Water (H₂O) n_butylamine n-Butylamine (C₄H₉NH₂) carbamic_acid->n_butylamine co2 Carbon Dioxide (CO₂) carbamic_acid->co2 Decarboxylation n_butylamine2 n-Butylamine (C₄H₉NH₂) butyl_isocyanate2 This compound (C₄H₉NCO) dibutylurea N,N'-Dibutylurea (C₉H₂₀N₂O) butyl_isocyanate2->dibutylurea + n_butylamine2->dibutylurea

Caption: Reaction pathway of this compound hydrolysis.

Quantitative Data Summary

The rate of this compound hydrolysis is influenced by several factors, including temperature, pH, and the presence of catalysts. The reaction is generally rapid in aqueous environments.

ParameterValueConditionsReference
Half-life (t½) < 6 minutespH 4, 20°C[4]
Observed Rate Constant (k_obs) 8.4 x 10⁻⁴ s⁻¹For the formation of N,N'-dibutylurea in water, monitored by GC[4]
Temperature Effect Rate increases with temperatureQualitative observation[1]
Catalysis Catalyzed by both acids and basesGeneral observation for isocyanates[6]

Experimental Protocols

To monitor the hydrolysis of this compound and quantify its products, High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable analytical techniques.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis start Start: this compound Reaction in Aqueous Buffer quench Quench Reaction Aliquot (e.g., with derivatizing agent or dilution in organic solvent) start->quench hplc HPLC-UV Analysis quench->hplc gcms GC-MS Analysis quench->gcms prepare_standards Prepare Calibration Standards (this compound, n-Butylamine, N,N'-Dibutylurea) prepare_standards->hplc prepare_standards->gcms quantify Quantify Reactant and Products (using calibration curves) hplc->quantify gcms->quantify kinetics Determine Reaction Kinetics (e.g., half-life, rate constants) quantify->kinetics end End: Report Results kinetics->end

Caption: General experimental workflow for studying this compound hydrolysis.

Protocol 1: HPLC-UV Method for Monitoring this compound Hydrolysis

This protocol describes a method to quantify this compound, n-butylamine, and N,N'-dibutylurea. Since this compound reacts with water, the mobile phase composition and sample preparation are critical. Derivatization of the amine product is often employed for better chromatographic performance and detection.

1. Materials and Reagents:

  • This compound (≥99% purity)

  • n-Butylamine (≥99% purity)

  • N,N'-Dibutylurea (≥98% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Dibutylamine (B89481) (DBA) for derivatization (optional)[7][8]

  • Trifluoroacetic acid (TFA) or Formic acid (for mobile phase modification)

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[9]

3. Standard Preparation:

  • Prepare individual stock solutions (e.g., 1 mg/mL) of this compound, n-butylamine, and N,N'-dibutylurea in acetonitrile.

  • From the stock solutions, prepare a series of mixed calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in acetonitrile.

4. Sample Preparation (for kinetic study):

  • Initiate the hydrolysis reaction by adding a known amount of this compound to a buffered aqueous solution (e.g., pH 4, 7, or 9) at a controlled temperature.

  • At specified time intervals, withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in a large volume of cold acetonitrile to stop the hydrolysis and precipitate the urea. Alternatively, derivatize the n-butylamine with a suitable agent like dibutylamine.[7]

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

5. HPLC Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% TFA or formic acid). A typical gradient could be:

    • Start with 10% acetonitrile, ramp to 90% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm for all compounds. A diode array detector can be used to monitor multiple wavelengths.

6. Data Analysis:

  • Identify the peaks for this compound, n-butylamine (or its derivative), and N,N'-dibutylurea based on the retention times of the standards.

  • Construct calibration curves by plotting the peak area versus the concentration for each standard.

  • Quantify the concentration of each component in the reaction samples using the calibration curves.

  • Plot the concentration of this compound versus time to determine the reaction rate and half-life.

Protocol 2: GC-MS Method for Analysis of Hydrolysis Products

GC-MS is particularly useful for the identification and quantification of the volatile n-butylamine and the less volatile N,N'-dibutylurea. Derivatization may be necessary for the polar amine to improve peak shape and sensitivity.

1. Materials and Reagents:

  • Same as for HPLC, with the addition of a derivatizing agent such as ethyl chloroformate.[10]

  • Dichloromethane or other suitable organic solvent for extraction.

2. Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

3. Standard and Sample Preparation:

  • Prepare standards as in the HPLC protocol.

  • For sample preparation, after quenching the reaction, perform a liquid-liquid extraction of the aqueous sample with dichloromethane.

  • The organic extract can be analyzed directly or after derivatization of n-butylamine. To derivatize, add a reagent like ethyl chloroformate under basic conditions to form the corresponding carbamate.[10]

4. GC-MS Conditions:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 60°C, hold for 2 minutes.

    • Ramp at 10°C/min to 280°C, hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Mode: Full scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.

5. Data Analysis:

  • Identify the compounds based on their retention times and mass spectra compared to standards.

  • Use SIM mode for accurate quantification, monitoring characteristic ions for each compound.

  • Construct calibration curves and calculate concentrations as described for the HPLC method.

Implications in Drug Development

The reaction of this compound with water has several important implications for the pharmaceutical industry:

  • API Synthesis and Purity: If this compound is used as a reactant or is an intermediate in an API synthesis, exposure to water can lead to the formation of n-butylamine and N,N'-dibutylurea as impurities. These impurities must be monitored and controlled to meet regulatory requirements.[10]

  • Drug Product Formulation and Stability: The presence of residual water in excipients or from atmospheric moisture during manufacturing can lead to the degradation of a drug product containing an isocyanate-based API.[11][12] This degradation can result in a loss of potency and the formation of potentially harmful degradants. Forced degradation studies, including hydrolysis under acidic, basic, and neutral conditions, are essential to understand the stability of such drugs.[13][14]

  • Reactive Metabolites: Isocyanates can be formed in vivo as reactive metabolites of certain drugs.[15][16] These reactive intermediates can covalently bind to biological macromolecules, which is a potential mechanism for drug-induced toxicity. Understanding the hydrolysis of this compound can provide insights into its potential detoxification pathway in a biological system.

  • Extractables and Leachables: Polyurethane-based materials are used in medical devices and pharmaceutical packaging.[4][6][17][18][19] Incomplete polymerization or degradation of these materials can lead to the release of residual isocyanates, which can then hydrolyze. The hydrolysis products, n-butylamine and N,N'-dibutylurea, could potentially leach into the drug product, affecting its quality and safety.[7] Therefore, extractables and leachables studies are crucial for such materials.

Safety and Handling

This compound is a toxic and highly reactive compound. It is also flammable.[17][18][19] Proper safety precautions are essential when handling this chemical in a laboratory setting.[3]

  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[17]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber or nitrile), safety goggles, and a lab coat.[17][18]

  • Storage: Store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen) in a cool, dry, and well-ventilated area away from water, acids, bases, and oxidizing agents.[17][19]

  • Spill and Waste Disposal: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste. Do not use water to clean up spills.[6] Unreacted this compound can be neutralized with a solution of isopropyl alcohol and ammonia (B1221849) in water.

By understanding the reactivity of this compound with water and implementing the appropriate analytical and safety protocols, researchers and drug development professionals can mitigate the risks associated with this compound and ensure the quality and safety of pharmaceutical products.

References

Troubleshooting & Optimization

Technical Support Center: Side Reactions of Butyl Isocyanate with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with butyl isocyanate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during experiments involving nucleophiles.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products when reacting this compound with nucleophiles?

A1: The high reactivity of the isocyanate group can lead to several common side products, depending on the nucleophile and reaction conditions. The most prevalent side products are:

  • Ureas: Formed from the reaction with water or amines. Symmetrically disubstituted ureas can precipitate from solution.

  • Allophanates: Result from the reaction of excess this compound with a urethane (B1682113) (formed from an alcohol). This leads to branching and cross-linking.[1]

  • Biurets: Formed when excess this compound reacts with a urea (B33335) linkage.

  • Isocyanurates: Cyclic trimers of this compound that can form at elevated temperatures or in the presence of certain catalysts.

Q2: How can I minimize the formation of insoluble urea byproducts in my reaction?

A2: The formation of insoluble di-n-butylurea is a common issue, primarily caused by the reaction of this compound with trace amounts of water. To minimize this:

  • Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents.[2]

  • Inert Atmosphere: Conduct the reaction under a dry inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.

  • Solvent Choice: Use high-purity, anhydrous solvents. Non-polar solvents can sometimes favor the desired reaction over urea formation.

Q3: My reaction is sluggish or not going to completion. What are the likely causes?

A3: Several factors can lead to incomplete reactions:

  • Insufficient Catalyst: Many isocyanate reactions require a catalyst to proceed at a reasonable rate. Ensure you are using an appropriate catalyst at an effective concentration.

  • Steric Hindrance: Bulky substituents on either the this compound or the nucleophile can slow down the reaction rate.

  • Low Temperature: While lower temperatures can suppress side reactions, they can also significantly reduce the rate of the desired reaction. A careful balance is necessary.

Troubleshooting Guides

Problem 1: Formation of White Precipitate (Urea)

Symptoms:

  • A white, insoluble solid forms in the reaction mixture.

  • Reduced yield of the desired product.

  • The precipitate is often di-n-butylurea.

Root Causes:

  • Presence of moisture in solvents, reagents, or from the atmosphere.

Solutions:

SolutionDetailed Protocol
Use Anhydrous Solvents Dry solvents using appropriate methods. For example, THF can be dried by refluxing over sodium/benzophenone until a deep blue color persists, followed by distillation under nitrogen.[3] Dichloromethane can be distilled from calcium hydride.
Dry Reagents Dry liquid reagents over molecular sieves (3Å or 4Å). Solid reagents can be dried in a vacuum oven.
Inert Atmosphere Assemble the reaction setup while hot after oven-drying and immediately place it under a positive pressure of nitrogen or argon.[2]
Problem 2: Unexpected Increase in Viscosity or Gel Formation

Symptoms:

  • The reaction mixture becomes significantly more viscous than expected.

  • In extreme cases, the entire reaction mixture solidifies into a gel.

Root Causes:

Solutions:

SolutionDetailed Protocol
Control Stoichiometry Use a precise 1:1 molar ratio of this compound to the nucleophile. If a slight excess of isocyanate is necessary, add it portion-wise to the reaction mixture.
Temperature Control Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate. For many reactions, keeping the temperature below 80°C is a good starting point. Allophanate formation is more common at elevated temperatures.[1]
Catalyst Selection Choose a catalyst that favors the desired reaction over side reactions. For example, some amine catalysts are less likely to promote trimerization than certain organometallic catalysts.

Quantitative Data Summary

The following table summarizes general reaction conditions and expected outcomes for the primary reactions and common side reactions of this compound. Please note that specific results may vary depending on the exact substrate and experimental setup.

ReactionNucleophileProductTypical ConditionsCatalystYieldReference
Desired Reaction Primary AmineN,N'-Disubstituted UreaRoom Temperature, Anhydrous SolventNone requiredHigh (>90%)[4]
Desired Reaction AlcoholUrethane (Carbamate)25-80°C, Anhydrous SolventDBTDL, AmineGood to High[5]
Desired Reaction ThiolThiocarbamateRoom Temperature, Anhydrous SolventAmine (e.g., TEA)High[6]
Side Reaction WaterDi-n-butylureaRoom Temperature, Trace H₂ONone requiredVariable[7]
Side Reaction UrethaneAllophanate>100-150°C, Excess IsocyanateLewis acids, basesVariable[1]
Side Reaction UreaBiuretHigh TemperatureNone requiredVariable[8]
Side Reaction This compoundTri-n-butylisocyanurateHigh TemperatureBasic catalystsVariable[9]

Experimental Protocols

Protocol 1: Synthesis of N-Butyl-N'-phenylurea (Reaction with an Amine)

Objective: To synthesize N-butyl-N'-phenylurea with high purity.

Materials:

  • This compound

  • Aniline (B41778)

  • Anhydrous diethyl ether

  • Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer)

Procedure:

  • In a flame-dried, 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve aniline (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to 0-5°C using an ice bath.

  • Add this compound (1.05 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, a white precipitate of N-butyl-N'-phenylurea will have formed.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven.

Expected Yield: >90%.

Protocol 2: General Procedure for Setting Up a Moisture-Sensitive Reaction

Objective: To establish an anhydrous reaction environment to minimize water-related side reactions.

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware (reaction flask, condenser, dropping funnel, etc.) in an oven at >120°C for at least 4 hours or flame-dry under vacuum immediately before use.[2]

  • Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of a dry, inert gas (nitrogen or argon). Use a Schlenk line or a balloon filled with the inert gas.

  • Purging: For highly sensitive reactions, perform three cycles of evacuating the reaction vessel with a vacuum pump and back-filling with the inert gas.

  • Solvent and Reagent Addition: Add dried solvents and any non-moisture-sensitive reagents to the reaction flask via a syringe or cannula under a positive flow of inert gas.

  • This compound Addition: Add this compound dropwise to the reaction mixture at the desired temperature using a syringe through a rubber septum.

  • Quenching: Upon reaction completion, quench any unreacted this compound by adding a small amount of a primary or secondary amine (e.g., dibutylamine) or an alcohol (e.g., methanol) before exposing the reaction mixture to the atmosphere.[10][11]

Visualizations

Side_Reactions BuNCO This compound (Bu-N=C=O) Urea Urea (Bu-NH-CO-NH-R) BuNCO->Urea + Water or Amine Urethane Urethane (Bu-NH-CO-OR) BuNCO->Urethane + Alcohol Trimer Isocyanurate Trimer BuNCO->Trimer Trimerization (Heat/Catalyst) H2O Water (H₂O) Amine Primary/Secondary Amine (R-NH₂) Alcohol Alcohol (R-OH) Biuret Biuret Urea->Biuret + BuNCO (Excess) Allophanate Allophanate Urethane->Allophanate + BuNCO (Excess)

Caption: Key side reactions of this compound with common nucleophiles.

Troubleshooting_Workflow Start Problem with Isocyanate Reaction Precipitate White Precipitate (Urea Formation?) Start->Precipitate Viscosity Increased Viscosity/ Gel Formation? Start->Viscosity LowYield Low Yield/ Incomplete Reaction? Start->LowYield Anhydrous Ensure Anhydrous Conditions Precipitate->Anhydrous Yes Stoichiometry Control Stoichiometry Viscosity->Stoichiometry Yes Catalyst Check Catalyst Activity/Concentration LowYield->Catalyst Yes Inert Use Inert Atmosphere Anhydrous->Inert Temperature Control Temperature Stoichiometry->Temperature

Caption: Troubleshooting workflow for common issues in this compound reactions.

References

How to prevent polymerization of butyl isocyanate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of butyl isocyanate to prevent its polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound polymerization during storage?

A1: The primary cause of this compound polymerization is its high reactivity, particularly with substances containing active hydrogen atoms, such as water (moisture).[1][2] The isocyanate group (-NCO) can also react with other isocyanate groups, leading to the formation of dimers and trimers, especially when exposed to heat, light, or catalysts.[1]

Q2: What are the ideal storage conditions for this compound?

A2: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2][3] It is recommended to store it under an inert atmosphere, such as nitrogen, to prevent contact with moisture.[2] Refrigerated storage at 2-8°C is often advised.[4]

Q3: What materials are incompatible with this compound?

A3: this compound is incompatible with water, alcohols, amines, acids, bases, and strong oxidizing agents.[1] Contact with these substances can initiate vigorous or even explosive reactions and promote polymerization.[1]

Q4: How can I tell if my this compound has started to polymerize?

A4: Signs of polymerization include an increase in viscosity, the formation of solid precipitates, or a cloudy appearance in the normally clear, colorless liquid. A decrease in the purity, as determined by a titration to measure the isocyanate content (%NCO), is a quantitative indicator of polymerization.

Q5: Are there any chemical inhibitors that can be added to prevent polymerization?

A5: While some commercial preparations of isocyanates may contain stabilizers, the addition of inhibitors in a laboratory setting should be done with caution. Common stabilizers for isocyanates include hindered phenolic compounds (like BHT) and phosphite (B83602) esters. However, the compatibility and effectiveness for a specific application must be carefully considered.

Troubleshooting Guide

Issue: The this compound appears cloudy or contains solid particles.

Possible Cause Suggested Action
Exposure to Moisture The sample has likely been contaminated with water, leading to the formation of insoluble polyureas. It is not recommended to use the material for reactions sensitive to purity.
Dimer/Trimer Formation The material has started to self-polymerize due to improper storage conditions (e.g., elevated temperature). The purity should be assessed by determining the %NCO content. If the purity is below the required specification for your experiment, the material should be discarded.

Issue: The viscosity of the this compound has noticeably increased.

Possible Cause Suggested Action
Advanced Polymerization Significant oligomerization has occurred. The material is likely unsuitable for most applications. Confirm the degradation by measuring the %NCO content.

Issue: I suspect my stored this compound has degraded, but it is still clear.

Possible Cause Suggested Action
Early-stage Polymerization Dimer and trimer formation may not always be visible as precipitates in the initial stages. It is crucial to perform a quantitative analysis to determine the purity.
Contamination Contamination with other soluble, non-reactive substances might have occurred. Analytical testing is recommended to confirm the identity and purity.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)[4]Reduces the rate of self-polymerization reactions (dimerization and trimerization).
Atmosphere Inert gas (e.g., Nitrogen)[2]Prevents contact with atmospheric moisture, which can initiate polymerization and hydrolysis.
Container Tightly sealed, opaque containerProtects from moisture and light, which can catalyze polymerization.
Location Cool, dry, well-ventilated area away from heat and ignition sources[2][3]Ensures safety and stability by minimizing exposure to conditions that promote degradation.
Incompatible Materials Store separately from water, alcohols, amines, acids, and bases[1]Prevents accidental contact and subsequent hazardous reactions.

Table 2: Illustrative Impact of Storage Temperature on this compound Stability

Disclaimer: The following data is illustrative and based on general principles of isocyanate chemistry. Actual rates of polymerization can vary based on purity, container, and presence of contaminants.

Storage TemperatureExpected Purity (%NCO) after 3 monthsExpected Purity (%NCO) after 6 monthsObservations
2-8°C >98%>97%Minimal polymerization expected.
20-25°C (Room Temp) 95-98%90-95%Gradual decrease in purity due to dimerization and trimerization.
>30°C <95%<90%Accelerated polymerization, potential for visible changes (viscosity increase, solids).

Experimental Protocols

Protocol: Determination of Isocyanate Content (%NCO) by Titration

This method is based on the reaction of this compound with an excess of di-n-butylamine to form urea. The unreacted amine is then back-titrated with a standard solution of hydrochloric acid.

Materials:

  • Di-n-butylamine solution (2 M in dry toluene)

  • Standardized hydrochloric acid (1 M in isopropanol)

  • Dry toluene (B28343)

  • Isopropanol (B130326)

  • Bromophenol blue indicator

  • Conical flasks with stoppers (250 mL)

  • Burette (50 mL)

  • Analytical balance

  • Magnetic stirrer and stir bar

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 2 g of the this compound sample into a dry 250 mL conical flask. Record the weight (W).

    • Immediately add 20 mL of dry toluene to dissolve the sample.

  • Reaction with Di-n-butylamine:

    • Pipette 20 mL of the 2 M di-n-butylamine solution into the flask.

    • Stopper the flask, swirl to mix, and let it stand for 15 minutes at room temperature to ensure the complete reaction of the isocyanate.

  • Titration:

    • Add 100 mL of isopropanol to the flask.

    • Add 4-6 drops of bromophenol blue indicator. The solution should be blue.

    • Titrate the solution with the standardized 1 M hydrochloric acid until the color changes from blue to yellow. Record the volume of HCl used (V_sample).

  • Blank Determination:

    • Perform a blank titration by following steps 2 and 3 without adding the this compound sample. Record the volume of HCl used for the blank (V_blank).

Calculation:

The percent isocyanate content (%NCO) is calculated using the following formula:

%NCO = [(V_blank - V_sample) * N * 4.202] / W

Where:

  • V_blank = volume of HCl for the blank titration (mL)

  • V_sample = volume of HCl for the sample titration (mL)

  • N = Normality of the HCl solution

  • 4.202 = milliequivalent weight of the NCO group

  • W = weight of the this compound sample (g)

Mandatory Visualizations

PolymerizationPathways cluster_dimer Dimerization cluster_trimer Trimerization Isocyanate_A Butyl-N=C=O Dimer Uretidinedione (Dimer) Isocyanate_A->Dimer Isocyanate_B Butyl-N=C=O Isocyanate_B->Dimer Isocyanate_C Butyl-N=C=O Trimer Isocyanurate (Trimer) Isocyanate_C->Trimer Isocyanate_D Butyl-N=C=O Isocyanate_D->Trimer Isocyanate_E Butyl-N=C=O Isocyanate_E->Trimer

Caption: Polymerization pathways of this compound.

TroubleshootingTree start Visual Inspection of this compound q1 Is the liquid clear and colorless? start->q1 a1_yes Proceed with purity check (%NCO) q1->a1_yes Yes q2 Is it cloudy, viscous, or contains solids? q1->q2 No a2_yes Polymerization has occurred. Discard the material. q2->a2_yes Yes q3 Was the container properly sealed and stored? q2->q3 No (Unlikely) a2_yes->q3 a3_no Review storage procedures. Store new material correctly. q3->a3_no No

Caption: Troubleshooting decision tree for stored this compound.

ExperimentalWorkflow start Receive/Open this compound step1 Visually inspect for clarity and color start->step1 step2 Perform %NCO titration step1->step2 decision Is %NCO within specification? step2->decision pass Use in experiment decision->pass Yes fail Discard material decision->fail No step3 Store under inert gas at 2-8°C pass->step3 After use

Caption: Quality control workflow for this compound.

References

Optimizing reaction conditions for butyl isocyanate with primary amines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions to common challenges encountered during the synthesis of substituted ureas from butyl isocyanate and primary amines. Find answers to frequently asked questions and detailed protocols to optimize your reaction conditions and minimize the formation of unwanted side products.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction between this compound and a primary amine?

A1: The reaction is a nucleophilic addition where the lone pair of electrons on the primary amine's nitrogen atom attacks the electrophilic carbon of the isocyanate group. This forms a stable, neutral N,N'-disubstituted urea (B33335) derivative. This reaction is typically fast and exothermic, often proceeding to completion at room temperature without the need for a catalyst.[1][2][3]

Q2: My reaction is sluggish or not going to completion. What are the likely causes?

A2: While the reaction is generally rapid, low conversion can be caused by several factors:

  • Steric Hindrance: A highly sterically hindered primary amine may react more slowly.

  • Low Temperature: While the reaction is exothermic, running it at very low temperatures (e.g., below 0°C) without sufficient time can slow the rate considerably.

  • Solvent Choice: A solvent that poorly solubilizes one of the reactants can hinder the reaction.

Q3: Are catalysts necessary for this reaction?

A3: For the reaction between an aliphatic isocyanate like this compound and a primary amine, catalysts are generally not required due to the high reactivity of the amine.[2][4] In fact, the reaction can be too rapid to monitor easily.[4] Catalysts such as tertiary amines (e.g., DABCO) or organometallic compounds (e.g., dibutyltin (B87310) dilaurate) are more commonly employed for less reactive nucleophiles like alcohols or in polymerization reactions.[3][5][6]

Q4: How does solvent choice impact the reaction?

A4: The ideal solvent should be inert to the highly reactive isocyanate and capable of dissolving both the amine and the isocyanate. Crucially, the solvent must be anhydrous (dry) to prevent side reactions.[7] Common choices include tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and dimethylformamide (DMF).[1] The choice can affect reaction rate and ease of product isolation.

Troubleshooting Guide

Symptom 1: A significant amount of white, insoluble precipitate forms in my reaction.

  • Possible Cause: This is the most common issue and is almost always due to the formation of N,N'-dibutylurea. Isocyanates are extremely sensitive to moisture.[7][8] Any water present in the reagents or solvent will react with two molecules of this compound to form an unstable carbamic acid, which then decarboxylates to form n-butylamine and carbon dioxide. This newly formed n-butylamine then reacts with another molecule of this compound to create the symmetrical N,N'-dibutylurea byproduct.[9][10]

  • Recommended Action:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use fresh, anhydrous solvents. If possible, distill solvents from an appropriate drying agent.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

    • Reagent Purity: Ensure the primary amine starting material is free of water.

Symptom 2: The final product is difficult to purify, with multiple spots on TLC close to the desired product.

  • Possible Cause: Formation of biuret (B89757) byproducts. If an excess of this compound is used, it can react with the newly formed urea product.[5] This secondary reaction forms a biuret, which can complicate purification.

  • Recommended Action:

    • Control Stoichiometry: Use a precise 1:1 molar ratio of the primary amine to this compound. If one reagent must be in excess, it is often preferable to have a slight excess of the amine, which can be more easily removed during workup.

    • Controlled Addition: Add the this compound dropwise to the solution of the primary amine, preferably at a reduced temperature (e.g., 0°C), to maintain control over the exothermic reaction and minimize side product formation.

Symptom 3: The reaction is uncontrollably fast and exothermic.

  • Possible Cause: The reaction between aliphatic amines and isocyanates is inherently very rapid.[2][4]

  • Recommended Action:

    • Dilution: Perform the reaction at a lower concentration by using more solvent.

    • Temperature Control: Begin the reaction at a lower temperature (e.g., 0°C or even -10°C) using an ice or ice-salt bath to dissipate the heat generated.

    • Slow Addition: As mentioned previously, add one reagent to the other slowly and dropwise using an addition funnel. This gives the system time to dissipate heat and prevents a dangerous temperature spike.

Symptom 4: The product appears to be a gel or an insoluble solid (in cases of di- or poly-amines).

  • Possible Cause: Trimerization of this compound. At elevated temperatures or in the presence of certain catalysts, isocyanates can undergo cyclotrimerization to form highly stable isocyanurate rings.[5][7] If you are working with a diamine to form a polyurea, this side reaction can lead to cross-linking and gelation.

  • Recommended Action:

    • Strict Temperature Control: Avoid high reaction temperatures. Most urea formations are efficient at room temperature or below.

    • Avoid Incompatible Catalysts: Be aware that basic catalysts can promote trimerization. Since the uncatalyzed reaction is fast, it is best to avoid catalysts altogether.

Data Presentation

Table 1: Common Solvents for this compound Reactions

SolventAbbreviationTypical Boiling Point (°C)Key Characteristics
TetrahydrofuranTHF66Good general-purpose solvent. Must be rigorously dried.
DichloromethaneDCM40Good solubility for many organics. Volatile, easy to remove. Must be anhydrous.
DimethylformamideDMF153High-boiling polar aprotic solvent. Excellent solvating power. Must be anhydrous and can be difficult to remove.
AcetonitrileACN82Polar aprotic solvent. Must be anhydrous.
Toluene-111Non-polar solvent. Can be useful if reactants are less polar. Must be anhydrous.[11]

Table 2: Effect of Reaction Parameters on Urea Synthesis

ParameterConditionEffect on Main ReactionPotential Negative Outcomes
Temperature Low (0-25°C)Sufficiently fast for most primary amines.-
High (>80°C)Increases reaction rate.Promotes side reactions like biuret formation and isocyanate trimerization.[5][12]
Stoichiometry 1:1 Amine:IsocyanateIdeal for maximizing yield and purity.-
Excess IsocyanateDrives reaction to completion.Leads to biuret formation, complicating purification.[5]
Excess AmineEnsures all isocyanate is consumed.Requires removal of excess amine during workup.
Moisture AnhydrousPrevents side reactions.-
Presence of WaterNot applicableRapidly consumes isocyanate to form symmetrical urea byproducts.[8]

Experimental Protocols

Protocol 1: General Procedure for Synthesis of N-Butyl-N'-[Primary Amine]-Urea

This protocol provides a general guideline for the reaction under standard laboratory conditions.

1. Preparation (Anhydrous Conditions):

  • Dry all glassware (round-bottom flask, magnetic stir bar, addition funnel, condenser) in an oven at >100°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas (nitrogen or argon).

  • Assemble the glassware promptly. Fit the flask with a septum and establish an inert atmosphere using a nitrogen/argon inlet (e.g., a balloon or a line from a gas cylinder).

2. Reagent Preparation:

  • In the reaction flask, dissolve the primary amine (1.0 eq) in a suitable anhydrous solvent (e.g., THF or DCM, approx. 0.1-0.5 M concentration).

  • In the addition funnel, prepare a solution of this compound (1.0 eq) in the same anhydrous solvent.

3. Reaction:

  • Cool the stirred amine solution to 0°C using an ice-water bath.

  • Add the this compound solution dropwise from the addition funnel to the amine solution over 15-30 minutes. Monitor the internal temperature to ensure it does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir for 1-3 hours.

4. Monitoring:

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). Check for the disappearance of the limiting starting material. A co-spot of the starting materials is recommended for accurate comparison.

5. Workup and Purification:

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • The resulting crude product can be purified by:

    • Recrystallization: If the urea is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is often effective.

    • Column Chromatography: If the product is an oil or if impurities are difficult to remove, purification via silica (B1680970) gel column chromatography may be necessary.

Visualizations

Reaction_Workflow prep Preparation (Dry Glassware, Inert Atmosphere) reagents Reagent Dissolution (Amine in Flask, Isocyanate in Funnel) prep->reagents cool Cooling (0°C Ice Bath) reagents->cool addition Slow Dropwise Addition of this compound cool->addition react Reaction (Warm to RT, Stir 1-3h) addition->react monitor Monitoring (TLC) react->monitor workup Workup (Solvent Removal) monitor->workup If complete purify Purification (Recrystallization or Chromatography) workup->purify product Final Product purify->product

Caption: Experimental workflow for urea synthesis.

Troubleshooting_Tree start Problem Encountered low_yield Low Yield or Incomplete Reaction? start->low_yield purification_issue Difficult Purification? start->purification_issue check_moisture White Precipitate (Symmetrical Urea) Present? low_yield->check_moisture sol_moisture ACTION: Use Anhydrous Solvents/Reagents and Inert Atmosphere check_moisture->sol_moisture Yes check_sterics ACTION: Increase Reaction Time/Temp Consider Steric Hindrance check_moisture->check_sterics No check_stoich Used Excess Isocyanate? purification_issue->check_stoich sol_stoich ACTION: Use 1:1 Stoichiometry or Slow Addition to Avoid Biurets check_stoich->sol_stoich Yes sol_chrom ACTION: Optimize Chromatography Conditions check_stoich->sol_chrom No Reaction_Pathways cluster_main Main Reaction cluster_side Side Reaction with Water BuNCO This compound (Bu-N=C=O) Urea Desired Product (N,N'-Disubstituted Urea) BuNCO->Urea BuNH2 n-Butylamine (Intermediate) BuNCO->BuNH2 + H2O, - CO2 RNH2 Primary Amine (R-NH2) RNH2->Urea Water Water (H2O) SymmUrea Side Product (N,N'-Dibutylurea) BuNH2->SymmUrea + BuNCO

References

Technical Support Center: Managing Exothermic Reactions of Butyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for safely managing the exothermic reactions of butyl isocyanate. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic reactions of this compound to be aware of?

A1: this compound is a highly reactive electrophile that undergoes exothermic reactions with a variety of nucleophiles. The most common and significant exothermic reactions include:

  • Reaction with alcohols: Forms urethanes. This reaction is often catalyzed by bases and can be vigorous, especially in the absence of a solvent.[1]

  • Reaction with amines: Forms ureas. This reaction is typically very fast and highly exothermic.[2]

  • Reaction with water: This reaction initially forms an unstable carbamic acid, which then decomposes to butylamine (B146782) and carbon dioxide gas. The newly formed butylamine can then react with another molecule of this compound to form N,N'-dibutylurea. This reaction can lead to pressure buildup in closed systems.[1][3][4]

  • Trimerization: In the presence of certain catalysts (e.g., tertiary amines, metal carboxylates) or at elevated temperatures, this compound can undergo cyclotrimerization to form a stable isocyanurate ring, which is also an exothermic process.[5][6][7]

  • Polymerization: Acids and bases can initiate polymerization reactions, which can be vigorous and lead to a runaway reaction.[1]

Q2: What are the initial signs of a runaway reaction with this compound?

A2: Early detection of a potential runaway reaction is critical. Key indicators include:

  • An unexpected and rapid increase in the reaction temperature that is difficult to control with the available cooling system.

  • A noticeable increase in pressure within the reaction vessel.

  • A change in the color or viscosity of the reaction mixture.

  • Vigorous gas evolution.

Q3: What immediate steps should be taken if a temperature excursion is observed?

A3: If a temperature excursion occurs, immediate action is required to prevent a runaway reaction. Follow these steps:

  • Alert personnel: Immediately inform colleagues and the lab supervisor.

  • Stop reagent addition: If reagents are being added, stop the addition immediately.

  • Enhance cooling: Maximize the cooling to the reactor by increasing the flow of coolant or lowering the coolant temperature.

  • Emergency cooling: If available, utilize emergency cooling systems, such as an ice bath or a dry ice/acetone bath around the reactor.[8][9]

  • Quench the reaction: If the temperature continues to rise, and it is safe to do so, add a pre-prepared quenching agent to stop the reaction. (See Experimental Protocols for a detailed quenching procedure).

  • Evacuate if necessary: If the reaction cannot be brought under control, evacuate the area and follow emergency procedures.

Q4: How can moisture be excluded from reactions involving this compound?

A4: Moisture contamination can lead to unwanted side reactions and pressure buildup. To ensure anhydrous conditions:

  • Use oven-dried or flame-dried glassware.

  • Use anhydrous solvents.

  • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Store this compound under an inert atmosphere and away from moisture.

Troubleshooting Guides

Issue 1: Unexpectedly Rapid Exotherm and Temperature Spike
Possible Cause Recommended Action
Incorrect reagent stoichiometry (excess nucleophile or catalyst) Verify all calculations and ensure accurate measurement of all reagents. Consider adding the more reactive component slowly to control the reaction rate.
Inadequate heat removal Ensure the cooling system is functioning correctly and is appropriately sized for the scale of the reaction. For highly exothermic reactions, consider using a larger reaction vessel to increase the surface area for heat exchange or dilute the reaction mixture.
Contamination of reagents or solvent with a catalytic impurity Use purified reagents and high-purity solvents. Be aware that trace amounts of water, amines, or bases can act as catalysts.
Localized heating ("hot spots") Ensure efficient stirring to maintain a homogenous temperature throughout the reaction mixture.
Issue 2: Formation of Solid Precipitate (Urea Byproducts)
Possible Cause Recommended Action
Moisture contamination As detailed in the FAQs, strictly maintain anhydrous conditions. Use anhydrous solvents and perform the reaction under an inert atmosphere.
Reaction with primary/secondary amine impurities Ensure the purity of all starting materials. If the nucleophile is an alcohol, check for amine impurities.
Decomposition of thermally unstable reactants or products Monitor the reaction temperature closely and avoid excessive heating, which can lead to decomposition and the formation of amine byproducts.
Issue 3: Reaction Fails to Initiate or Proceeds Very Slowly
Possible Cause Recommended Action
Low reaction temperature Gradually increase the reaction temperature while carefully monitoring for any signs of an exotherm.
Insufficient or inactive catalyst If a catalyst is required, ensure it is fresh and added in the correct concentration. Consider a more active catalyst if necessary.
Steric hindrance of the nucleophile Reactions with sterically hindered nucleophiles (e.g., secondary or tertiary alcohols) are slower than with primary alcohols.[2] These reactions may require higher temperatures, a more active catalyst, or longer reaction times.

Quantitative Data

Table 1: Thermochemical Data for Isocyanate Reactions

ReactionReactantsProductHeat of Reaction (ΔH)Notes
Urethane FormationPhenyl Isocyanate + n-ButanolN-Phenyl-N'-butylurethane~ -24 kcal/molThis value for phenyl isocyanate is a reasonable estimate for the exothermicity of this compound reacting with an alcohol.[2]
Decompositionn-Butyl Isocyanate-0.55 kJ/gIn the range of 160 to 450 °C.[10]

Table 2: Kinetic Data for Phenyl Isocyanate Reaction with Butanol (as an estimate for this compound)

ParameterValueConditionsReference
Activation Energy (Ea)11.5 kcal/molIn excess n-butanol[11]
Activation Energy (Ea)8.1 kcal/molIn xylene solution[11]

Experimental Protocols

Protocol 1: General Procedure for a Controlled Reaction with this compound
  • Glassware and Setup: Ensure all glassware is thoroughly dried in an oven and assembled hot under a stream of inert gas (nitrogen or argon). The reaction should be equipped with a magnetic or mechanical stirrer, a thermometer, a reflux condenser with an inert gas inlet, and an addition funnel for the dropwise addition of reagents.

  • Inert Atmosphere: Purge the entire system with inert gas for at least 15-20 minutes before adding any reagents. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Preparation: Use anhydrous solvents and ensure the purity of all reagents. This compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Controlled Addition: Dissolve one reactant in the reaction vessel and place the other reactant in the addition funnel. Add the second reactant dropwise to the stirred solution. Monitor the internal temperature closely during the addition.

  • Temperature Control: Use a cooling bath (e.g., ice-water or a cryocooler) to maintain the desired reaction temperature. Be prepared to adjust the addition rate or the cooling bath temperature to control any exotherm.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or in-situ Fourier-Transform Infrared Spectroscopy (FTIR).[12]

  • Work-up and Quenching: Once the reaction is complete, cool the mixture to 0°C. Slowly add a quenching agent (e.g., a small amount of an alcohol like isopropanol) to react with any excess this compound.

Protocol 2: Emergency Quenching of a Runaway this compound Reaction

WARNING: This procedure should only be performed by trained personnel with appropriate safety measures in place, including a safety shield and personal protective equipment.

  • Prepare a Quenching Solution: Before starting the reaction, prepare a quenching solution. A suitable quencher is a solution of a less reactive alcohol, such as isopropanol, in an inert, high-boiling point solvent. The amount of quenching agent should be sufficient to react with all the remaining this compound.

  • Immediate Actions: In the event of an uncontrolled exotherm, immediately stop the addition of any reagents and maximize cooling.

  • Controlled Addition of Quencher: If the temperature continues to rise, slowly and carefully add the quenching solution to the reaction mixture. DO NOT add the quencher all at once, as this can cause a violent reaction.

  • Monitor Temperature: Continuously monitor the temperature during the quenching process. The temperature should begin to decrease as the reactive isocyanate is consumed.

  • Post-Quench: Once the temperature is under control, continue stirring and cooling the mixture for an extended period to ensure the reaction is fully quenched.

Visualizations

Exothermic_Reaction_Management cluster_planning Planning Phase cluster_execution Execution Phase cluster_response Troubleshooting & Response Assess Reactivity Assess Reactivity Select Appropriate Solvent Select Appropriate Solvent Assess Reactivity->Select Appropriate Solvent Ensure Adequate Cooling Capacity Ensure Adequate Cooling Capacity Select Appropriate Solvent->Ensure Adequate Cooling Capacity Prepare Quenching Agent Prepare Quenching Agent Ensure Adequate Cooling Capacity->Prepare Quenching Agent Controlled Reagent Addition Controlled Reagent Addition Prepare Quenching Agent->Controlled Reagent Addition Monitor Temperature Continuously Monitor Temperature Continuously Controlled Reagent Addition->Monitor Temperature Continuously Temperature Excursion Detected Temperature Excursion Detected Monitor Temperature Continuously->Temperature Excursion Detected If temp rises uncontrollably Maintain Efficient Stirring Maintain Efficient Stirring Maintain Efficient Stirring->Monitor Temperature Continuously Stop Reagent Addition Stop Reagent Addition Temperature Excursion Detected->Stop Reagent Addition Maximize Cooling Maximize Cooling Stop Reagent Addition->Maximize Cooling Add Quenching Agent Add Quenching Agent Maximize Cooling->Add Quenching Agent Emergency Shutdown Emergency Shutdown Add Quenching Agent->Emergency Shutdown If still uncontrolled Butyl_Isocyanate_Reactions cluster_products Reaction Products This compound This compound Urethane Urethane This compound->Urethane + Alcohol (R-OH) Urea Urea This compound->Urea + Amine (R-NH2) Dibutylurea + CO2 Dibutylurea + CO2 This compound->Dibutylurea + CO2 + Water (H2O) Isocyanurate Trimer Isocyanurate Trimer This compound->Isocyanurate Trimer Catalyst / Heat Troubleshooting_Logic Problem Problem Rapid Exotherm Rapid Exotherm Problem->Rapid Exotherm Precipitate Formation Precipitate Formation Problem->Precipitate Formation Slow/No Reaction Slow/No Reaction Problem->Slow/No Reaction Check Stoichiometry Check Stoichiometry Rapid Exotherm->Check Stoichiometry Check Cooling Check Cooling Rapid Exotherm->Check Cooling Check for Contaminants Check for Contaminants Rapid Exotherm->Check for Contaminants Ensure Anhydrous Conditions Ensure Anhydrous Conditions Precipitate Formation->Ensure Anhydrous Conditions Check Reagent Purity Check Reagent Purity Precipitate Formation->Check Reagent Purity Increase Temperature Increase Temperature Slow/No Reaction->Increase Temperature Check Catalyst Check Catalyst Slow/No Reaction->Check Catalyst

References

Technical Support Center: Quenching Unreacted Butyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for effectively quenching unreacted butyl isocyanate in a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to quench unreacted this compound?

A1: Unreacted this compound must be quenched or removed for several reasons. This compound is toxic, a potent respiratory sensitizer, and can cause allergic skin reactions.[1] Leaving it in the reaction mixture can lead to the formation of unwanted side products during work-up and purification, potentially complicating the isolation of the desired product.[2] Furthermore, isocyanates can react with subsequent reagents or solvents if not properly neutralized.

Q2: What are the common methods for removing or quenching unreacted this compound?

A2: The most common methods involve reacting the excess isocyanate with a nucleophilic reagent to form a more easily separable derivative.[2] These methods include:

  • Quenching with Alcohols: Reacting with an alcohol like methanol (B129727) or ethanol (B145695) to form a stable urethane (B1682113) (carbamate).[1][2]

  • Quenching with Amines: Using a primary or secondary amine, such as dibutylamine (B89481), to form a substituted urea (B33335).[2]

  • Quenching with Water: While possible, this is often less desirable as it forms a symmetrically substituted urea which can be difficult to remove and may generate CO2 gas.[2][3]

  • Using Scavenger Resins: Employing polymer-supported amines or alcohols that react with the isocyanate, allowing for its removal by simple filtration.[2]

Q3: How do I select the most appropriate quenching agent for my experiment?

A3: The choice of quenching agent depends on the properties of your desired product and the resulting byproduct. The ideal quencher converts the isocyanate into a byproduct that has significantly different solubility or chromatographic properties than your product, simplifying purification. For example, if your product is non-polar, quenching with a primary amine to form a more polar urea might be advantageous. Conversely, if your product is highly polar, forming a less polar urethane by quenching with an alcohol could be a better strategy.[2]

Q4: How can I monitor the reaction to confirm that all the this compound has been consumed?

A4: The disappearance of the isocyanate can be monitored using several analytical techniques:

  • FT-IR Spectroscopy: The strong, sharp absorption band of the isocyanate group (N=C=O) appears around 2270 cm⁻¹. Monitoring the disappearance of this peak is a reliable way to track the quenching progress.[4][5]

  • Thin-Layer Chromatography (TLC): If the isocyanate is visible on a TLC plate (e.g., by using a suitable stain), its consumption can be monitored by the disappearance of its spot.[1][2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to monitor the disappearance of the isocyanate starting material.[2]

Q5: What are the critical safety precautions when working with this compound?

A5: this compound is a hazardous chemical that requires strict safety protocols.[6]

  • Ventilation: Always handle this compound in a well-ventilated chemical fume hood.[1][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., double-gloving), safety goggles or a face shield, and a lab coat.[7][8]

  • Incompatible Materials: Keep this compound away from water, moisture, strong acids, bases, and oxidizing agents, as it can react vigorously.[8]

  • Storage: Store in a tightly closed container under an inert atmosphere (e.g., nitrogen) in a cool, dry, well-ventilated area away from heat and ignition sources.[6][8]

  • Spills: Clean up spills immediately using an absorbent material and decontaminate the area with a suitable solution (e.g., 5% sodium carbonate solution).[3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Quenching (Residual isocyanate detected after work-up)1. Insufficient amount of quenching agent used.2. Short reaction time for quenching.3. Low reaction temperature.1. Use a larger excess of the quenching agent (e.g., 3-5 equivalents relative to the initial excess of isocyanate).[2]2. Increase the stirring time for the quenching reaction (e.g., 1-2 hours) at room temperature.[2]3. Gentle heating (e.g., 40-50 °C) can be applied if the desired product is thermally stable.[1][2]
Difficulty Separating Product from Byproduct 1. The urea or urethane byproduct has similar solubility or chromatographic properties to the desired product.1. Change the quenching agent to alter the byproduct's properties. For instance, if a primary amine was used, switch to a secondary amine to form a different urea.[2] Or, switch from an amine to an alcohol to form a urethane.[2]2. Consider using a scavenger resin. This creates a solid-bound byproduct that can be removed by filtration.[2]
Low Product Yield After Work-up 1. The product may have some solubility in the aqueous layer during extraction.2. The product may have partially degraded due to the work-up conditions (e.g., strong acid/base washes).3. If using a scavenger resin, the product might be non-specifically binding to the resin.1. Back-extract the aqueous layers with the organic solvent. Using brine (saturated NaCl solution) during the final wash can help reduce the solubility of the organic product in the aqueous phase.[9]2. Use milder wash conditions (e.g., saturated ammonium (B1175870) chloride instead of strong acid).3. Reduce the amount of scavenger resin to the minimum required. Ensure the resin is thoroughly washed with a suitable solvent to recover any adsorbed product.[2]

Data Presentation

Table 1: Comparison of Common Quenching Agents for this compound

Quenching AgentByproduct FormedAdvantagesDisadvantages
Methanol (CH₃OH) N-butyl methyl carbamate (B1207046)Forms a urethane which is often easier to separate chromatographically than ureas.[2]The resulting urethane may still have similar solubility to the product in some cases.
Dibutylamine ((CH₃CH₂CH₂CH₂)₂NH) N,N-dibutyl-N'-butylureaForms an unsymmetrically substituted urea, which often has different solubility properties compared to symmetrically substituted ureas, aiding in separation.[2]The excess amine must be removed, typically with an acidic wash, which might not be suitable for acid-sensitive products.[2]
Water (H₂O) N,N'-dibutylureaInexpensive and readily available.Forms a symmetrical urea that can be difficult to remove.[2] The reaction produces CO₂ gas, which can cause pressure buildup.[3]
Polymer-bound Amine (Scavenger Resin) Resin-bound ureaByproduct is removed by simple filtration, greatly simplifying the work-up procedure.[2]Can be expensive. The product might non-specifically bind to the resin, potentially lowering the yield.[2]

Table 2: Typical Reaction Parameters for Quenching this compound

ParameterQuenching with MethanolQuenching with Dibutylamine
Equivalents of Quencher 2-5 equivalents (relative to excess isocyanate)2-3 equivalents (relative to excess isocyanate)[2]
Solvent The reaction solvent (e.g., THF, Dichloromethane)The reaction solvent (e.g., THF, Dichloromethane)
Temperature 0 °C to Room Temperature0 °C to Room Temperature[2]
Reaction Time 30 minutes - 2 hours1 - 2 hours[2]
Monitoring Method FT-IR (disappearance of N=C=O peak at ~2270 cm⁻¹) or TLCFT-IR, TLC, or LC-MS[2]

Experimental Protocols

Protocol 1: Quenching with Methanol to Form a Carbamate

This protocol is suitable when the resulting N-butyl methyl carbamate is easily separable from the desired product.

  • Cooling: Once the primary reaction is complete (as determined by a suitable monitoring technique), cool the reaction mixture to 0 °C using an ice-water bath.

  • Quenching: Slowly add methanol (2-5 equivalents relative to the initial amount of this compound) to the stirring reaction mixture.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Monitoring: Monitor the disappearance of the isocyanate by FT-IR spectroscopy (loss of the peak at ~2270 cm⁻¹) to ensure the reaction is complete.[5]

  • Work-up: Proceed with the standard aqueous work-up.

Protocol 2: Quenching with Dibutylamine to Form a Urea

This protocol is effective for creating a urea byproduct that can often be removed through extraction or chromatography.[2]

  • Cooling: After the main reaction is finished, cool the reaction mixture to 0 °C in an ice bath.[2]

  • Quenching: Slowly add dibutylamine (2-3 equivalents relative to the initial amount of this compound) to the stirring solution.[2]

  • Reaction: Remove the cooling bath and let the mixture stir at room temperature for 1-2 hours.[2]

  • Monitoring: Check for the complete consumption of this compound using TLC or LC-MS.[2]

  • Work-up: Concentrate the reaction mixture. Redissolve the residue in an organic solvent like ethyl acetate. Wash the organic layer with 1 M HCl to remove excess dibutylamine, followed by washes with saturated aqueous sodium bicarbonate and brine. Dry the organic layer, filter, and concentrate.[2]

  • Purification: Purify the crude product by flash column chromatography to separate it from the N,N-dibutyl-N'-butylurea byproduct.[2]

Visualizations

Quenching_Agent_Selection start Start: Excess Butyl Isocyanate Present product_properties Assess Product Properties (Polarity, Solubility) start->product_properties polar_product Product is Polar product_properties->polar_product High Polarity nonpolar_product Product is Non-Polar product_properties->nonpolar_product Low Polarity scavenger_resin Consider Scavenger Resin for simplified work-up product_properties->scavenger_resin Alternative quencher_choice1 Use Alcohol (e.g., Methanol) to form a less polar Urethane polar_product->quencher_choice1 quencher_choice2 Use Amine (e.g., Dibutylamine) to form a more polar Urea nonpolar_product->quencher_choice2 purification Proceed to Purification (Chromatography/Extraction) quencher_choice1->purification quencher_choice2->purification scavenger_resin->purification

Caption: Logic for selecting a suitable quenching agent.

Quenching_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification start Primary Reaction Complete cool Cool Reaction Mixture to 0 °C start->cool add_quencher Slowly Add Quenching Agent (e.g., Methanol or Amine) cool->add_quencher stir Stir at Room Temp for 1-2 hours add_quencher->stir monitor Monitor Reaction (FT-IR, TLC, LC-MS) stir->monitor concentrate Concentrate in vacuo monitor->concentrate Quenching Complete extract Liquid-Liquid Extraction concentrate->extract wash Wash Organic Layer (Acid/Base/Brine) extract->wash dry Dry (Na₂SO₄), Filter, and Concentrate wash->dry purify Purify Crude Product (e.g., Chromatography) dry->purify product Isolated Product purify->product

Caption: Experimental workflow for quenching and purification.

Reaction_Pathways cluster_alcohol Quenching with Alcohol cluster_amine Quenching with Amine isocyanate Butyl-N=C=O (this compound) alcohol R'-OH (e.g., Methanol) isocyanate->alcohol amine R'₂NH (e.g., Dibutylamine) isocyanate->amine urethane Butyl-NH-C(=O)O-R' (Urethane/Carbamate) alcohol->urethane Forms urea Butyl-NH-C(=O)N-R'₂ (Substituted Urea) amine->urea Forms

Caption: Chemical reactions of isocyanate with quenchers.

References

Identifying byproducts in butyl isocyanate reactions by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with butyl isocyanate. It focuses on the identification of reaction byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts formed in reactions involving this compound?

A1: this compound is a highly reactive electrophile. Common byproducts typically arise from its reaction with nucleophiles, including water, alcohols, amines, or even itself. The most prevalent byproducts are N,N'-dibutylurea, N-butylcarbamates, and isocyanurate trimers.

  • N,N'-Dibutylurea: Forms from the reaction of this compound with water. The isocyanate first hydrolyzes to form butylamine (B146782) and carbon dioxide[1][2][3]. The newly formed, nucleophilic butylamine then rapidly reacts with another molecule of this compound[3][4].

  • N-butylcarbamates: These are formed when this compound reacts with residual alcohols (ROH) that may be present as solvents or reagents in the reaction mixture. This reaction forms a urethane (B1682113) linkage[1][3].

  • Isocyanurate Trimers: In the presence of certain catalysts, or under conditions of high concentration or temperature, this compound can undergo self-condensation to form a stable, six-membered ring known as an isocyanurate[3][5].

  • Unreacted Starting Materials: Depending on the synthesis route, unreacted n-butylamine may also be present as an impurity[6][7].

Q2: I have an unexpected peak in my GC chromatogram. How can I begin to identify it?

A2: First, examine the corresponding mass spectrum for that peak. Look for a molecular ion (M+) peak. Then, compare the fragmentation pattern to the known patterns of common byproducts (see Table 1 below). Key indicators include:

  • Presence of Butylamine: this compound readily degrades with moisture to butylamine. Check for the presence of a peak corresponding to butylamine (MW: 73.14 g/mol ).

  • Urea (B33335) Formation: If butylamine is present, it can react with this compound to form N,N'-dibutylurea (MW: 172.28 g/mol )[4]. This is often a major byproduct.

  • Solvent Adducts: Consider the possibility of a reaction with your solvent. If you are using an alcohol-based solvent, look for the corresponding N-butylcarbamate.

Q3: My reaction mixture produced a white precipitate. What is it likely to be?

A3: A white precipitate is very often N,N'-dibutylurea. This byproduct has low solubility in many common organic solvents and will often crash out of solution as it forms. Its formation is particularly common if the reaction is exposed to atmospheric moisture or if water is generated in situ.

Q4: How can I minimize byproduct formation?

A4: To minimize byproduct formation, strict control of reaction conditions is essential.

  • Moisture Control: Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis to butylamine and subsequent urea formation[1].

  • Temperature Control: Isocyanates can undergo self-condensation (trimerization) at elevated temperatures. Maintain the recommended reaction temperature to minimize this side reaction.

  • Stoichiometry: Ensure precise control over the stoichiometry of your reactants. An excess of the isocyanate can lead to a higher probability of side reactions.

Q5: Should I analyze my samples directly by GC-MS or use a derivatization technique?

A5: Both methods are viable, but serve different purposes.

  • Direct Analysis: Injecting a diluted aliquot of your reaction mixture directly is useful for identifying a broad range of volatile components, including the isocyanate itself, solvents, and lower molecular weight byproducts.

  • Derivatization: Isocyanates can be challenging to analyze directly due to their high reactivity. Derivatization, for example, by reacting the sample with an excess of di-n-butylamine (DBA), converts the reactive isocyanate into a stable urea derivative[8][9][10][11]. This method is more robust and is often used for accurate quantification of the isocyanate content[9].

Byproduct Data and Identification

The following table summarizes the key characteristics of common byproducts encountered in this compound reactions, which are critical for their identification by GC-MS.

Table 1: Common Byproducts in this compound Reactions and their Mass Spectral Data

Byproduct NameFormation PathwayMolecular Weight ( g/mol )Key Mass Spectral Fragments (m/z)Notes
Butylamine Hydrolysis of this compound73.1473 (M+), 58, 44, 30Often the first byproduct to form in the presence of water[4].
N,N'-Dibutylurea This compound + Butylamine172.28172 (M+), 115, 100, 73, 56A common white precipitate in reactions exposed to moisture.
N-Butylcarbamate This compound + Alcohol (ROH)99.13 + MW of ROHVaries with alcohol used. Expect fragments from butyl group and alcohol moiety.Identity depends on the alcohol present in the reaction.
Butyl Isocyanurate (Trimer) 3 x this compound297.39297 (M+), 241, 198, 142, 99More likely at higher concentrations or temperatures.

Experimental Protocols

Protocol 1: Direct GC-MS Analysis of Reaction Mixture

This protocol is suitable for a general screening of volatile components.

  • Sample Preparation:

    • Under an inert atmosphere, withdraw 10 µL of the reaction mixture.

    • Dilute the aliquot with 990 µL of an anhydrous, non-reactive solvent (e.g., dichloromethane (B109758) or toluene) in a GC vial.

    • Cap the vial immediately to prevent exposure to atmospheric moisture.

  • GC-MS Parameters: The following are typical starting parameters and may require optimization.

Table 2: Suggested GC-MS Parameters for Direct Analysis

ParameterSetting
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Injection Mode Split (e.g., 50:1 ratio)
Injection Volume 1 µL
Inlet Temperature 250 °C
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial: 50 °C, hold for 2 min. Ramp: 10 °C/min to 280 °C. Hold: 5 min.
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 35 - 450 amu

Protocol 2: GC-MS Analysis via Di-n-butylamine (DBA) Derivatization

This protocol is used for the stable identification and quantification of this compound.

  • Sample Preparation:

    • Prepare a 0.01 M solution of di-n-butylamine (DBA) in anhydrous toluene.

    • In a sealed vial, add 10 µL of the reaction mixture to 990 µL of the DBA/toluene solution.

    • Allow the reaction to proceed for at least 30 minutes at room temperature to ensure complete derivatization of the isocyanate to N,N,N'-tributylurea.

  • GC-MS Analysis:

    • Use the same GC-MS parameters as listed in Table 2.

    • The target analyte will be the stable N,N,N'-tributylurea derivative. This allows for more reproducible quantification of the original this compound concentration.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for byproduct analysis and the chemical pathways leading to their formation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Collect Reaction Aliquot Prep Choose Method Sample->Prep Direct Dilute in Anhydrous Solvent Prep->Direct Direct Analysis Deriv React with DBA in Toluene Prep->Deriv Derivatization for Quantification Inject Inject into GC-MS Direct->Inject Deriv->Inject GC Separation on GC Column Inject->GC MS Ionization & Mass Analysis GC->MS Acquire Acquire Chromatogram & Mass Spectra MS->Acquire Identify Identify Peaks vs. Library/Standards Acquire->Identify Quant Quantify Byproducts Identify->Quant

Caption: Experimental workflow for GC-MS analysis of this compound reactions.

reaction_pathways cluster_reactants Reactants / Conditions cluster_products Potential Byproducts BIC This compound (R-NCO) Amine Butylamine (R-NH₂) BIC->Amine + H₂O - CO₂ Urethane N-butylcarbamate BIC->Urethane + R'OH Trimer Isocyanurate (Trimer) BIC->Trimer Trimerization H2O Water (H₂O) ROH Alcohol (R'OH) Self High Temp / High Conc. Urea N,N'-Dibutylurea Amine->Urea + this compound

Caption: Major byproduct formation pathways in this compound reactions.

References

Technical Support Center: Safe Disposal of Butyl Isocyanate Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and disposal of butyl isocyanate waste. Adherence to these protocols is critical to ensure laboratory safety and environmental compliance.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a highly hazardous chemical. It is a colorless, flammable liquid with a pungent odor.[1][2] Key hazards include:

  • Toxicity: It is very toxic if ingested, inhaled, or absorbed through the skin.[1][2] Vapors are heavier than air and can cause severe irritation to the eyes, skin, and respiratory tract.[1][3][4] Inhalation may lead to lung edema.[4]

  • Flammability: It is a flammable liquid with a low flash point, posing a significant fire and explosion risk, especially in the presence of heat, sparks, or open flames.[2][3][5]

  • Reactivity: this compound reacts exothermically and potentially violently with many substances, including water, amines, alcohols, acids, bases, and strong oxidizing agents.[2][3][6] Reaction with water can produce carbon dioxide, which can lead to container pressurization and rupture if sealed.[2][6][7]

Q2: What immediate steps should be taken in case of a this compound spill?

A2: In the event of a spill, immediate and decisive action is required:

  • Evacuate: Evacuate all non-essential personnel from the spill area.[3][4]

  • Ventilate: Ensure the area is well-ventilated to disperse vapors.[3][4]

  • Eliminate Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[3][8]

  • Personal Protective Equipment (PPE): Don appropriate PPE, including a respirator with a suitable cartridge, chemical-resistant gloves (e.g., butyl rubber), and safety goggles.[8][9]

  • Containment: For minor spills, absorb the material with a dry, inert absorbent like sand, sawdust, or activated charcoal.[3][7] Do not use water.[7]

  • Collection: Carefully shovel the absorbed material into an open-top, but not sealed, container for subsequent neutralization and disposal.[7][10] Do not seal the container tightly to avoid pressure buildup from potential reactions.[7][10]

Q3: How should I store this compound waste before disposal?

A3: Proper storage of this compound waste is crucial to prevent accidents:

  • Store waste in a designated, well-ventilated, cool, and dry area, away from heat and direct sunlight.[3][9]

  • Keep waste containers tightly closed but not hermetically sealed to allow for the venting of any gases produced.[7][10]

  • Ensure containers are clearly labeled as "Hazardous Waste: this compound."[11]

  • Store away from incompatible materials such as water, acids, bases, alcohols, and oxidizers.[3]

Q4: What are the approved methods for neutralizing this compound waste?

A4: this compound waste must be neutralized before final disposal. Approved methods involve reacting it with a decontamination solution. Two common formulations are:

  • Sodium Carbonate Solution: A mixture of 5-10% sodium carbonate and 0.2-2% liquid detergent in water.[7][10]

  • Ammonia (B1221849) Solution: A mixture of 3-8% concentrated ammonia and 0.2-2% liquid detergent in water.[7][10] Good ventilation is essential when using the ammonia solution.[7]

Troubleshooting Guide

Issue Possible Cause Solution
Container of neutralized waste is bulging. The reaction between this compound and the neutralization solution is producing carbon dioxide gas, and the container is sealed too tightly.Immediately and carefully loosen the container lid in a well-ventilated area (preferably a fume hood) to release the pressure. Do not reseal tightly. Allow the reaction to complete (typically 24-48 hours) before sealing for disposal.
Pungent odor is still present after neutralization. The neutralization reaction may be incomplete, or an insufficient amount of neutralizing solution was used.Add more of the decontamination solution to the waste container and stir gently. Allow the mixture to stand for an additional 24 hours in a well-ventilated area.
Spill area still has a noticeable odor after cleanup. Residual this compound may be present on the surface.Re-clean the affected area with the decontamination solution, allowing it to sit for at least 10 minutes before wiping.[10] Ensure adequate ventilation during and after the cleanup.[10]

Quantitative Data Summary

Parameter Value Reference
Sodium Carbonate Neutralizing Solution 5-10% Sodium Carbonate, 0.2-2% Liquid Detergent, remainder Water[7][10]
Ammonia Neutralizing Solution 3-8% Concentrated Ammonia, 0.2-2% Liquid Detergent, remainder Water[7][10]
Boiling Point 115 °C[1][12]
Vapor Density 3.0 (Air = 1)[1][5]
Flash Point 11 °C (closed cup)[5]

Experimental Protocols

Protocol for Neutralization of this compound Waste

Objective: To safely neutralize small quantities of this compound waste in a laboratory setting.

Materials:

  • This compound waste

  • Sodium Carbonate or Ammonia neutralizing solution (see table above)

  • Open-top, non-sealable waste container

  • Stirring rod

  • Personal Protective Equipment (chemical-resistant gloves, safety goggles, lab coat, respirator)

  • Fume hood

Procedure:

  • Preparation: Perform all steps in a certified chemical fume hood. Don all required PPE.

  • Transfer Waste: Carefully transfer the this compound waste into the designated open-top waste container.

  • Add Neutralizing Solution: Slowly and carefully add the neutralizing solution to the waste. A recommended ratio is approximately 10 parts neutralizing solution to 1 part this compound waste.

  • Stir: Gently stir the mixture with a stirring rod to ensure thorough mixing. Be aware that the reaction may generate heat.

  • Vent: Leave the container open in the fume hood for at least 24 hours to allow for the complete reaction and the safe venting of any carbon dioxide produced. Do not seal the container.[7][10]

  • Check for Completion: After 24 hours, check for any signs of continued reaction (e.g., gas evolution, heat). If the reaction appears complete, the waste can be prepared for final disposal.

  • Final Disposal: The neutralized waste should be disposed of as hazardous waste through your institution's environmental health and safety office, in accordance with all federal, state, and local regulations.[7][11][13][14]

Diagrams

ButylIsocyanateDisposalWorkflow start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Respirator) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood spill Spill Occurs? fume_hood->spill spill_protocol Follow Spill Cleanup Protocol: 1. Evacuate & Ventilate 2. Absorb with Inert Material 3. Collect in Open Container spill->spill_protocol Yes neutralize Neutralize Waste spill->neutralize No spill_protocol->neutralize add_solution Slowly add Neutralizing Solution (e.g., 5-10% Sodium Carbonate) neutralize->add_solution stir Gently Stir Mixture add_solution->stir vent Leave Container Open in Fume Hood for at least 24 hours stir->vent check Reaction Complete? vent->check add_more Add More Neutralizing Solution & Wait Another 24 hours check->add_more No dispose Dispose as Hazardous Waste (Contact EHS) check->dispose Yes add_more->vent

Caption: Workflow for the safe disposal of this compound waste.

References

Technical Support Center: Decontamination of Butyl Isocyanate Spills

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed procedures, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals handling butyl isocyanate. Adherence to these protocols is critical for ensuring laboratory safety and mitigating exposure risks.

Section 1: Troubleshooting Guide

Issue Potential Cause Recommended Solution
Visible residue remains after decontamination. Incomplete neutralization.Re-apply the decontamination solution, ensuring complete coverage and adherence to the recommended contact time. For stubborn residues, gentle scrubbing with a compatible abrasive pad may be necessary.[1]
A strong odor persists after cleanup. Insufficient ventilation or residual contamination.Ensure the spill area is well-ventilated.[1] Check for any missed contamination on vertical surfaces or equipment. Re-application of the decontamination solution may be required.
The waste container is bulging. Carbon dioxide gas is being generated from the reaction of this compound with the neutralization solution in a sealed container.Immediately and carefully vent the container in a well-ventilated area, avoiding inhalation of any released vapors. Never seal containers of isocyanate waste.[1]
Skin contact with this compound occurs. Accidental splash or improper PPE.Immediately wash the affected area with copious amounts of water.[2] A solution of 10% isopropyl alcohol and 1% ammonia (B1221849) in water can be used to neutralize any remaining isocyanate, followed by thorough washing with soap and water.[2] Seek medical attention.
Contamination of personal clothing. Accidental splash or improper PPE.Remove contaminated clothing immediately. Grossly contaminated clothing should be discarded as hazardous waste.[2] Clothing with minor contamination can be immersed in a decontamination solution (e.g., 5-10% sodium carbonate or 1-2% aqueous ammonia with detergent) before laundering separately.[2]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the first thing I should do if there is a this compound spill?

A: Immediately evacuate all non-essential personnel from the area, ensure the area is well-ventilated, and eliminate all ignition sources.[3] Alert your supervisor and consult your institution's emergency procedures.

Q2: What personal protective equipment (PPE) is required for cleaning up a this compound spill?

A: Appropriate PPE includes, at a minimum, a full-face or half-face respirator with organic vapor cartridges, chemical-resistant gloves (butyl or nitrile rubber are recommended), chemical splash goggles or a face shield, and a lab coat or chemical-resistant coveralls.[4]

Q3: What absorbent materials should I use for a this compound spill?

A: Use inert absorbent materials such as sand, vermiculite, or commercial absorbent pads.[2][4] Do not use sawdust or other combustible materials.[4]

Q4: Can I use water to clean up a this compound spill?

A: No, do not use water alone to clean up the initial spill as it reacts with isocyanates to produce carbon dioxide, which can lead to pressure buildup in a confined space.[1][2] Water is a component of the decontamination solutions, but it is used in combination with neutralizing agents.

Q5: How do I dispose of the waste from a this compound spill?

A: Collect the absorbed material and decontamination residue into an open-top, clearly labeled waste container.[1][3] Do not seal the container.[1] Allow the container to stand in a well-ventilated area for at least 48 hours to ensure the neutralization reaction is complete before disposing of it as hazardous waste according to your institution's and local regulations.[2]

Q6: How can I be sure the spill area is fully decontaminated?

A: After the initial cleanup, the area should be wiped down with the decontamination solution and allowed to sit for at least 10 minutes before a final rinse.[3] For verification, commercially available colorimetric wipe tests can be used to detect the presence of residual isocyanates.

Section 3: Quantitative Data on Decontamination Solutions

The following tables summarize the formulations of common decontamination solutions for isocyanates. The effectiveness of these solutions is based on studies with various isocyanates, and they are expected to be effective for this compound.

Table 1: Decontamination Solution Formulations

Solution Type Component 1 Component 2 Component 3
Sodium Carbonate-Based 5-10% Sodium Carbonate[1][3]0.2-2% Liquid Detergent[1][3]Water to 100%[1][3]
Ammonia-Based 3-8% Concentrated Ammonia[1][3]0.2-2% Liquid Detergent[1][3]Water to 100%[1][3]

Table 2: Recommended Contact Times and Efficacy

Decontamination Solution Recommended Minimum Contact Time Notes
5-10% Sodium Carbonate Solution 10 minutes[3]The reaction may be slower than with ammonia-based solutions.
3-8% Ammonia Solution 10 minutes[3]Ensure adequate ventilation due to ammonia vapors.[1][3]

Section 4: Experimental Protocols

Protocol 1: Preparation of 5% Sodium Carbonate Decontamination Solution

Materials:

  • Sodium Carbonate (Na₂CO₃)

  • Liquid laboratory detergent

  • Deionized water

  • Graduated cylinder

  • Beaker or container for mixing

  • Stirring rod

Procedure:

  • Measure 948 mL of deionized water using a graduated cylinder and pour it into a suitable container.

  • Weigh out 50 g of sodium carbonate and add it to the water.

  • Add 2 mL of liquid detergent to the solution.

  • Stir the mixture with a stirring rod until the sodium carbonate is completely dissolved.

  • Label the container clearly as "5% Sodium Carbonate Decontamination Solution for Isocyanate Spills".

Protocol 2: Decontamination of a Minor this compound Spill

Objective: To safely neutralize and clean up a minor spill of this compound (less than 100 mL) on a laboratory surface.

Materials:

  • Appropriate PPE (see FAQ Q2)

  • Inert absorbent material (e.g., vermiculite, sand)

  • Decontamination solution (e.g., 5% Sodium Carbonate Solution)

  • Scoop or brush and dustpan (non-sparking)

  • Open-top waste container, appropriately labeled

  • Paper towels or absorbent pads

  • Wash bottle with deionized water

Procedure:

  • Immediate Response: Evacuate the immediate area, ensure adequate ventilation, and remove all ignition sources. Don the appropriate PPE.

  • Containment: If the spill is liquid, create a dike around the spill using an inert absorbent material to prevent it from spreading.

  • Absorption: Cover the spill with a generous amount of the inert absorbent material.

  • Neutralization: Slowly and carefully apply the decontamination solution to the absorbed spill, working from the outside in. Be aware that the reaction produces carbon dioxide gas, which may cause frothing.

  • Reaction Time: Allow the mixture to react for at least 10 minutes.

  • Waste Collection: Using a non-sparking scoop or brush and dustpan, collect the absorbed and neutralized material. Place the waste into a labeled, open-top container. Do not fill the container more than halfway.

  • Surface Decontamination: Mop or wipe the spill area with additional decontamination solution and allow it to sit for at least 10 minutes.

  • Final Cleaning: Wipe the area with paper towels or absorbent pads. Rinse the area with a small amount of deionized water from a wash bottle and wipe dry.

  • Waste Management: Place all contaminated materials (absorbent, paper towels, etc.) into the open-top waste container. Leave the container in a well-ventilated area for at least 48 hours before sealing and disposing of it as hazardous waste.

  • PPE Removal and Hygiene: Remove PPE in a manner that avoids cross-contamination and wash hands thoroughly with soap and water.

Section 5: Visual Guides

Decontamination_Workflow Spill This compound Spill Occurs Evacuate Evacuate Area & Ensure Ventilation Spill->Evacuate PPE Don Appropriate PPE Evacuate->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Absorb Cover Spill with Absorbent Material Contain->Absorb Neutralize Apply Decontamination Solution Absorb->Neutralize React Allow to React (min. 10 minutes) Neutralize->React Collect Collect Waste into Open-Top Container React->Collect Decontaminate_Surface Wipe Surface with Decontamination Solution Collect->Decontaminate_Surface Clean Rinse and Dry Area Decontaminate_Surface->Clean Dispose Dispose of Waste as Hazardous Material Clean->Dispose

Caption: Workflow for this compound Spill Decontamination.

Neutralization_Reaction cluster_reactants Reactants cluster_products Products This compound This compound Neutralized Product Neutralized Product (e.g., Butyl Amine, Urea Derivative) This compound->Neutralized Product Reaction CO2 Carbon Dioxide (CO2) This compound->CO2 Reaction with H2O Decontamination Agent Decontamination Agent (e.g., H2O, NH3) Decontamination Agent->Neutralized Product

Caption: Simplified this compound Neutralization Reaction.

References

Catalyst Selection for Accelerating Butyl Isocyanate Reactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts for promoting reactions with butyl isocyanate?

A1: The most prevalent catalysts fall into two main categories: organometallic compounds and organocatalysts. Organometallic options frequently include tin compounds (like Dibutyltin Dilaurate - DBTDL), zirconium complexes, and bismuth carboxylates.[1][2] Organocatalysts are typically tertiary amines (such as 1,4-diazabicyclo[2.2.2]octane - DABCO) and guanidine (B92328) derivatives.[3]

Q2: My reaction is sluggish. How do I choose the right catalyst to increase the reaction rate?

A2: Catalyst selection depends on your specific reaction (e.g., with an alcohol or an amine) and desired outcome. For reactions with alcohols, DBTDL is a widely used and effective catalyst that significantly increases the reaction rate.[4][5] However, for improved selectivity and to minimize side reactions with water, zirconium-based catalysts are often a better choice.[1][2] Tertiary amines are also effective, particularly for promoting the gelation reaction (urethane formation).[3]

Q3: I'm observing significant side product formation, particularly a white precipitate. What is it and how can I avoid it?

A3: A white precipitate is commonly due to the formation of urea-based byproducts. This occurs when this compound reacts with moisture present in the reactants or solvent.[1][6] To mitigate this, ensure all reactants and solvents are rigorously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[7][8] Selecting a catalyst with high selectivity for the isocyanate-alcohol reaction over the isocyanate-water reaction, such as a zirconium chelate, can also significantly reduce urea (B33335) formation.[1]

Q4: Can the choice of solvent affect the catalytic activity?

A4: Yes, the solvent can play a crucial role. Base-catalyzed reactions of isocyanates with alcohols should be carried out in inert solvents, as reactions without a solvent can sometimes be violently exothermic.[9] The polarity of the solvent can also influence the reaction rate and the stability of the catalyst.

Q5: Are there more environmentally friendly alternatives to tin-based catalysts?

A5: Yes, due to concerns about the toxicity of organotin compounds, there is a growing interest in alternatives.[1] Bismuth and zirconium-based catalysts are considered more environmentally benign options.[2][10] Organocatalysts, such as guanidines and tertiary amines, are also metal-free alternatives.

Troubleshooting Guide

Symptom Possible Cause(s) Recommended Actions
Low or No Conversion 1. Inactive or Insufficient Catalyst: The catalyst may have degraded due to moisture or is present at too low a concentration. 2. Low Reaction Temperature: The activation energy barrier is not being overcome. 3. Impure Reactants: Contaminants in the this compound, alcohol, or amine can inhibit the reaction.1. Use a fresh, anhydrous catalyst and consider optimizing the catalyst loading. 2. Gradually increase the reaction temperature while monitoring for side reactions. 3. Verify the purity of your starting materials using analytical techniques like NMR or GC-MS. Consider purifying the reactants if necessary.[11]
Formation of White Precipitate (Urea) 1. Moisture Contamination: Presence of water in the reaction mixture. 2. Non-selective Catalyst: The catalyst is promoting the reaction between this compound and water.1. Use anhydrous solvents and reactants. Dry all glassware thoroughly and conduct the reaction under an inert atmosphere.[7][8] Consider using a moisture scavenger.[12] 2. Switch to a more selective catalyst, such as a zirconium diketonate, which preferentially catalyzes the isocyanate-alcohol reaction.[1][13]
Reaction Exotherm is Too High or Uncontrolled 1. High Catalyst Concentration: Too much catalyst can lead to a dangerously fast reaction. 2. Reaction in the Absence of Solvent: Some base-catalyzed reactions can be explosive without a solvent to dissipate heat.[9]1. Reduce the catalyst concentration. 2. Ensure the reaction is performed in a suitable inert solvent.
Gel Formation or Insoluble Product 1. Trimerization of this compound: Certain catalysts, especially at elevated temperatures, can promote the formation of isocyanurate trimers, leading to cross-linking.1. Carefully control the reaction temperature. 2. Select a catalyst that favors urethane (B1682113) formation over trimerization. Tertiary amines are generally less prone to promoting trimerization.[11]

Catalyst Performance Data

The following tables summarize quantitative data for common catalysts in this compound reactions. Please note that reaction conditions can significantly impact performance.

Table 1: Metal-Based Catalyst Performance in this compound-Alcohol Reactions

CatalystReactantTemperature (°C)Catalyst Loading (mol%)Observed Rate Constant (k)Selectivity (Alcohol vs. Water)Reference
Dibutyltin Dilaurate (DBTDL)n-Butanol250.01HighModerate[1][4]
Zirconium Acetylacetonate2-Ethylhexanol250.01Moderate-HighHigh[1]
Bismuth Neodecanoate2-Ethylhexanol250.01ModerateModerate[1]

Table 2: Organocatalyst Performance in this compound Reactions

CatalystReactantTemperature (°C)Catalyst Loading (mol%)Relative Reaction RateNotesReference
DABCOAlcohols251.0IntermediateEffective gelation catalyst.[6]
TriethylamineAlcohols251.0ModerateCan have issues with volatility.[14]
TBD (Triazabicyclodecene)Alcohols251.0HighStrong guanidine base.[15]

Experimental Protocols

Protocol 1: Screening of Catalysts for the Reaction of this compound with 1-Butanol (B46404)

Objective: To determine the relative activity of different catalysts for the formation of butyl N-butylcarbamate.

Materials:

  • This compound (98%+)

  • 1-Butanol (anhydrous, 99.8%)

  • Anhydrous toluene

  • Catalyst to be tested (e.g., DBTDL, Zirconium acetylacetonate, DABCO)

  • Internal standard (e.g., dodecane)

  • Nitrogen or Argon gas supply

  • Round-bottom flask with magnetic stirrer

  • Septa and syringes

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a septum under a positive pressure of nitrogen.

  • In the flask, dissolve 1-butanol (1 equivalent) and the internal standard in anhydrous toluene.

  • Add the catalyst to the solution via syringe. The catalyst loading should be kept consistent for comparison (e.g., 0.1 mol%).

  • Add this compound (1 equivalent) dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by taking aliquots at regular time intervals and quenching them with a solution of dibutylamine (B89481) in toluene.

  • Analyze the quenched aliquots by Gas Chromatography (GC) to determine the consumption of this compound and the formation of the urethane product.

  • Plot the concentration of this compound versus time to determine the initial reaction rate for each catalyst.

Protocol 2: Assessing Catalyst Selectivity for Alcohol vs. Water Reaction using in-situ FTIR

Objective: To quantify the selectivity of a catalyst for the reaction of this compound with an alcohol in the presence of water.

Materials:

  • This compound

  • 2-Ethylhexanol

  • Deionized water

  • Anhydrous Tetrahydrofuran (THF)

  • Catalyst to be tested

  • In-situ FTIR spectrometer with an ATR probe

Procedure:

  • Prepare a stock solution of 2-ethylhexanol and a known amount of deionized water in anhydrous THF.[13]

  • Transfer the stock solution to a reaction vessel equipped with a magnetic stirrer and the in-situ FTIR ATR probe.

  • Add the catalyst to the solution.

  • Inject this compound into the reaction mixture to initiate the reaction. The molar ratio of this compound/alcohol/water should be consistent, for example, 1.0/1.0/2.0.[13]

  • Collect FTIR spectra at regular intervals (e.g., every 30 seconds).

  • Monitor the disappearance of the isocyanate peak (around 2275 cm⁻¹) and the appearance of the urethane carbonyl peak (around 1700-1730 cm⁻¹) and the urea carbonyl peak (around 1630-1650 cm⁻¹).

  • The relative rates of formation of the urethane and urea products provide a quantitative measure of the catalyst's selectivity.

Visualizing Reaction Pathways

The following diagrams illustrate the proposed catalytic cycles for different classes of catalysts in the reaction of this compound with an alcohol (R'OH).

Lewis_Acid_Catalysis cluster_0 Lewis Acid Catalysis (e.g., DBTDL) BuNCO This compound (Bu-N=C=O) Activated_Complex Activated Complex [Bu-N=C=O---Cat] BuNCO->Activated_Complex Coordination Cat Lewis Acid Catalyst (e.g., Sn(IV)) Cat->Activated_Complex Activated_Complex->Cat Catalyst Regeneration Urethane Urethane Product (Bu-NH-CO-OR') Activated_Complex->Urethane Proton Transfer ROH Alcohol (R'-OH) ROH->Activated_Complex Nucleophilic Attack

Caption: Lewis Acid catalysis of the this compound-alcohol reaction.

Base_Catalysis cluster_1 Base Catalysis (e.g., Tertiary Amine) ROH Alcohol (R'-OH) Alcohol_Complex Alcohol-Base Complex [R'-OH---NR3] ROH->Alcohol_Complex Base Tertiary Amine (NR3) Base->Alcohol_Complex H-Bonding Urethane Urethane Product (Bu-NH-CO-OR') Alcohol_Complex->Urethane Nucleophilic Attack on BuNCO BuNCO This compound (Bu-N=C=O) BuNCO->Urethane Urethane->Base Catalyst Regeneration

Caption: Base catalysis of the this compound-alcohol reaction.

Insertion_Mechanism cluster_2 Insertion Mechanism (e.g., Zirconium Catalysts) Cat Zr Catalyst Alkoxide_Complex Zirconium Alkoxide Intermediate Cat->Alkoxide_Complex ROH Alcohol (R'-OH) ROH->Alkoxide_Complex Coordination & Proton Transfer Insertion_Complex Insertion Complex Alkoxide_Complex->Insertion_Complex Reaction with BuNCO BuNCO This compound (Bu-N=C=O) BuNCO->Insertion_Complex Urethane Urethane Product (Bu-NH-CO-OR') Insertion_Complex->Urethane Reaction with another R'-OH Urethane->Cat Catalyst Regeneration

Caption: Insertion mechanism for zirconium-catalyzed reactions.

Safe Handling and Storage of this compound

Storage:

  • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[7][8]

  • Keep containers tightly closed and under an inert atmosphere (e.g., nitrogen) to prevent moisture contamination.[7][8]

  • This compound is flammable and should be stored in a designated flammables area.[7][8]

  • It is incompatible with strong oxidizing agents, alcohols, amines, and water. Segregate from these materials.

Handling:

  • Handle only in a well-ventilated area, preferably in a chemical fume hood.[8]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of vapors, which can be fatal.[7]

  • In case of a spill, remove all ignition sources and absorb the spill with an inert material. Do not use water to clean up spills, as it reacts violently.[9]

  • All equipment used for handling must be grounded to prevent static discharge.[7][9]

For further details, always consult the Safety Data Sheet (SDS) for this compound.[7][8]

References

Technical Support Center: Purification of n-Butyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of acidic impurities from n-butyl isocyanate.

Frequently Asked Questions (FAQs)

Q1: What are the common acidic impurities in n-butyl isocyanate?

A1: The most common acidic impurity in n-butyl isocyanate is hydrogen chloride (HCl). HCl is often a byproduct of the synthesis process, particularly in methods involving the phosgenation of n-butylamine. Other potential acidic impurities can arise from the degradation of the product or the presence of acidic catalysts.

Q2: Why is it crucial to remove acidic impurities from n-butyl isocyanate?

A2: Acidic impurities, such as HCl, can catalyze unwanted side reactions, including the trimerization of the isocyanate to form isocyanurates or reaction with urethane (B1682113) linkages to form allophanates. These side reactions can decrease the yield of the desired product and affect the properties of resulting polymers in drug delivery systems or other applications. Furthermore, acidic impurities can corrode equipment and interfere with downstream processes.

Q3: What are the primary methods for removing acidic impurities from n-butyl isocyanate?

A3: The primary methods for removing acidic impurities from n-butyl isocyanate include:

  • Gas Stripping: An inert gas, such as nitrogen, is bubbled through the liquid to remove volatile acidic impurities like dissolved HCl.

  • Distillation: Fractional distillation, often under reduced pressure, is used to separate the n-butyl isocyanate from less volatile acidic impurities and other byproducts.

  • Neutralization: A mild, non-aqueous base, such as anhydrous sodium carbonate, can be used to neutralize acidic impurities, which are then removed by filtration.

  • Adsorption: The crude n-butyl isocyanate can be passed through a column packed with a basic adsorbent, like basic alumina (B75360) or modified molecular sieves, to remove acidic components.

Q4: Can I use an aqueous base like sodium bicarbonate to wash the n-butyl isocyanate?

A4: It is generally not recommended to wash n-butyl isocyanate with aqueous solutions. Isocyanates are highly reactive towards water and will hydrolyze to form an unstable carbamic acid, which then decomposes into n-butylamine and carbon dioxide.[1] The resulting amine can then react with more isocyanate to form urea (B33335) byproducts. If an aqueous workup is necessary, it should be performed with extreme care and followed by rigorous drying of the organic phase.

Q5: How can I determine the acidity of my n-butyl isocyanate sample?

A5: The acidity of n-butyl isocyanate can be determined by titration. A known weight of the sample is dissolved in a suitable anhydrous solvent and titrated with a standardized solution of a non-aqueous base, such as sodium methoxide (B1231860) in methanol, using an appropriate indicator.

Troubleshooting Guides

Problem 1: The purity of my n-butyl isocyanate does not improve significantly after a single distillation.

Possible CauseTroubleshooting Step
Inefficient distillation setup. Ensure you are using a fractionating column with sufficient theoretical plates for the separation. The column should be well-insulated to maintain a proper temperature gradient.
Azeotrope formation. While not common for this specific mixture, consider the possibility of an azeotrope with an impurity. In such cases, a different purification method, such as adsorption or chemical treatment, may be necessary.
Thermal decomposition. Isocyanates can be thermally sensitive. If distilling at atmospheric pressure, consider switching to a vacuum distillation to lower the boiling point and reduce the risk of decomposition.

Problem 2: After treatment with a neutralizing agent, my product is cloudy or contains suspended solids.

Possible CauseTroubleshooting Step
Incomplete filtration. Ensure you are using a fine porosity filter paper or a sintered glass funnel to remove all of the solid neutralizing agent and any salts formed.
Moisture contamination. The neutralizing agent may have absorbed moisture from the atmosphere, leading to the formation of insoluble byproducts. Use anhydrous neutralizing agents and handle them under an inert atmosphere.
Precipitation of byproducts. The neutralization of acidic impurities may result in the formation of insoluble salts. These should be removed by filtration.

Problem 3: My purified n-butyl isocyanate discolors over time.

Possible CauseTroubleshooting Step
Presence of residual impurities. Trace amounts of impurities can lead to gradual decomposition and discoloration. Consider repurifying the material using a different method (e.g., passing through a plug of basic alumina).
Exposure to air and moisture. Isocyanates are sensitive to atmospheric moisture and can undergo slow polymerization or other reactions upon exposure to air. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.
Exposure to light. Some organic compounds are light-sensitive. Store the purified n-butyl isocyanate in an amber bottle or in a dark location.

Data Presentation

Table 1: Comparison of Purification Methods for Removing Acidic Impurities from n-Butyl Isocyanate

MethodPrincipleTypical Reagents/MaterialsPurity AchievedAcidity ReductionAdvantagesDisadvantages
Gas Stripping + Distillation + Adsorption Removal of volatile acids by inert gas sparging, followed by fractional distillation and final polishing with an adsorbent.Nitrogen gas, modified molecular sieves> 99.5%< 50 ppmHigh purity and low acidity achievable.Requires specialized equipment; multi-step process.
Fractional Distillation (Vacuum) Separation based on boiling point differences at reduced pressure.-HighSignificantReduces risk of thermal decomposition.May not be effective for azeotropes or impurities with close boiling points.
Neutralization & Filtration Chemical reaction of acidic impurities with a solid base, followed by physical separation.Anhydrous Sodium CarbonateModerate to HighGoodSimple and effective for laboratory scale.Risk of introducing moisture if reagents are not anhydrous; filtration can be slow.
Adsorption Chromatography Selective adsorption of polar acidic impurities onto a solid stationary phase.Basic AluminaHighExcellentHighly effective for removing trace acidic impurities.Can be lower capacity; requires solvent for elution.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation under Reduced Pressure
  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is thoroughly dried.

  • Sample Preparation: Place the crude n-butyl isocyanate in the distillation flask with a magnetic stir bar.

  • Distillation:

    • Begin stirring and slowly reduce the pressure using a vacuum pump.

    • Gently heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at the expected boiling point of n-butyl isocyanate at the given pressure (the boiling point of n-butyl isocyanate is 115 °C at atmospheric pressure).[2]

    • Discard the initial and final fractions, which may contain more volatile and less volatile impurities, respectively.

  • Storage: Store the purified n-butyl isocyanate under an inert atmosphere.

Protocol 2: Neutralization with Anhydrous Sodium Carbonate
  • Reagent Preparation: Dry anhydrous sodium carbonate in an oven at >150 °C for several hours and cool in a desiccator.

  • Neutralization:

    • In a dry flask under an inert atmosphere, dissolve the crude n-butyl isocyanate in a minimal amount of a dry, inert solvent (e.g., dichloromethane).

    • Add a small amount of anhydrous sodium carbonate (approximately 1-5% by weight) to the solution.

    • Stir the mixture at room temperature for 1-2 hours.

  • Filtration:

    • Filter the mixture through a pad of celite or a fine porosity filter paper to remove the sodium carbonate and any precipitated salts.

    • Wash the filter cake with a small amount of the dry solvent.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure to obtain the purified n-butyl isocyanate.

  • Storage: Store the purified product under an inert atmosphere.

Protocol 3: Purification by Basic Alumina Column Chromatography
  • Column Packing:

    • Prepare a slurry of basic alumina in a non-polar solvent (e.g., hexanes).

    • Pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude n-butyl isocyanate in a minimal amount of the non-polar solvent.

    • Carefully load the sample onto the top of the alumina column.

  • Elution:

    • Elute the column with the non-polar solvent. n-Butyl isocyanate, being relatively non-polar, will move down the column while the more polar acidic impurities will be strongly adsorbed to the basic alumina.

    • Collect the fractions containing the purified product.

  • Analysis and Solvent Removal:

    • Monitor the fractions by a suitable analytical technique (e.g., TLC, GC) to identify the pure fractions.

    • Combine the pure fractions and remove the solvent under reduced pressure.

  • Storage: Store the purified n-butyl isocyanate under an inert atmosphere.

Mandatory Visualization

Purification_Workflow cluster_start Initial State cluster_methods Purification Methods cluster_steps Post-Purification cluster_end Final Product Crude_BIC Crude n-Butyl Isocyanate (with Acidic Impurities) Distillation Fractional Distillation (Reduced Pressure) Crude_BIC->Distillation Separation by Boiling Point Neutralization Neutralization (e.g., with Na2CO3) Crude_BIC->Neutralization Chemical Neutralization Adsorption Adsorption Chromatography (e.g., Basic Alumina) Crude_BIC->Adsorption Selective Adsorption Analysis Purity & Acidity Analysis (e.g., Titration, GC) Distillation->Analysis Neutralization->Analysis Adsorption->Analysis Analysis->Crude_BIC If Impure Storage Store under Inert Atmosphere Analysis->Storage If Pure Pure_BIC Purified n-Butyl Isocyanate Storage->Pure_BIC

Caption: General workflow for the purification of n-butyl isocyanate.

Troubleshooting_Logic cluster_issues Potential Issues cluster_solutions Corrective Actions Start Purification Attempted Check_Purity Is Purity Satisfactory? Start->Check_Purity Success Purification Successful Check_Purity->Success Yes Failure Identify Issue Check_Purity->Failure No Distillation_Issue Inefficient Distillation? Failure->Distillation_Issue Neutralization_Issue Incomplete Neutralization/Filtration? Failure->Neutralization_Issue Adsorption_Issue Column Overloaded/Inactive? Failure->Adsorption_Issue Improve_Distillation Improve Column Efficiency or Use Vacuum Distillation_Issue->Improve_Distillation Redo_Neutralization Use Anhydrous Reagents & Refilter Neutralization_Issue->Redo_Neutralization Repack_Column Repack Column or Use Fresh Adsorbent Adsorption_Issue->Repack_Column Improve_Distillation->Start Redo_Neutralization->Start Repack_Column->Start

Caption: Troubleshooting logic for n-butyl isocyanate purification.

References

Technical Support Center: Safe Handling of Butyl Isocyanate in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on minimizing exposure to butyl isocyanate vapors in a laboratory setting. It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed safety protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a highly reactive, flammable, and toxic chemical.[1][2][3] The primary hazards include:

  • Inhalation Toxicity: Vapors are fatal if inhaled, causing irritation to the nose, throat, and lungs, which can lead to coughing, wheezing, shortness of breath, and potentially severe respiratory issues like lung edema.[1][2]

  • Skin and Eye Corrosion: Direct contact can cause severe skin burns, eye damage, and allergic skin reactions.[1][2][4]

  • Flammability: It is a flammable liquid with a low flash point, and its vapors can form explosive mixtures with air.[1][2][3][5]

  • Reactivity: It reacts violently with water, amines, alcohols, and strong oxidizers, which can lead to dangerous heat generation and pressure buildup.[1][3][6][7]

Q2: What are the established exposure limits for n-butyl isocyanate?

A2: While no official occupational exposure limits have been established by OSHA or NIOSH for n-butyl isocyanate, several organizations provide guidelines for emergency response.[1] It is crucial to always work under the principle of keeping exposure as low as reasonably achievable.

Q3: What type of gloves should I use when handling this compound?

A3: Chemical-resistant gloves are mandatory. Nitrile or butyl rubber gloves are recommended for handling isocyanates.[8] Standard disposable latex gloves are not sufficient to provide adequate protection.

Q4: How should I store this compound?

A4: this compound should be stored in a cool, dry, well-ventilated area, away from heat, sparks, and open flames.[1] It should be stored under an inert atmosphere, such as nitrogen, in tightly closed containers to prevent contact with moisture, with which it can react violently.[1][6] Store it separately from incompatible materials like strong oxidants, acids, bases, and alcohols.[1]

Q5: What should I do in case of a small spill of this compound?

A5: For a small spill, evacuate the immediate area and ensure proper ventilation. Wearing appropriate personal protective equipment (PPE), cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials like sawdust.[6] Collect the absorbed material into a sealable container for proper disposal. Do not use water to clean the spill, as it reacts violently with this compound.[1][6]

Troubleshooting Guides for Experiments

Scenario 1: You observe unexpected pressure buildup in your reaction vessel.

  • Question: My reaction vessel, containing this compound, is showing a rapid increase in pressure. What could be the cause and what should I do?

  • Answer:

    • Possible Cause: The most likely cause is contamination with water or other incompatible substances like alcohols or amines. This compound reacts with these to produce carbon dioxide gas, leading to pressure buildup.[6][9]

    • Immediate Action: If it is safe to do so, vent the reaction vessel in a fume hood to release the pressure. Cool the vessel with an ice bath to slow down the reaction rate.

    • Prevention: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).

Scenario 2: Your product yield is lower than expected in a derivatization reaction.

  • Question: I am using this compound for a derivatization reaction, but my product yield is consistently low. What are the potential reasons?

  • Answer:

    • Possible Causes:

      • Moisture Contamination: Water in your sample or reagents will react with the this compound, consuming it and reducing the yield of your desired derivative.[9]

      • Competing Nucleophiles: Other nucleophilic compounds (e.g., alcohols, primary/secondary amines) in your sample matrix can compete with your derivatizing agent.[9]

      • Self-Polymerization: At elevated temperatures or in the presence of certain catalysts, this compound can self-polymerize, reducing its availability for the desired reaction.[2][9]

    • Troubleshooting Steps:

      • Thoroughly dry all solvents, reagents, and glassware.

      • Consider a sample cleanup step to remove interfering nucleophiles before derivatization.

      • Control the reaction temperature carefully to avoid promoting self-polymerization.

      • Ensure you are using a sufficient excess of the derivatizing agent.[9]

Quantitative Data Summary

The following tables summarize key quantitative data for n-butyl isocyanate to aid in risk assessment and experimental planning.

Table 1: Physical and Chemical Properties of n-Butyl Isocyanate

PropertyValueReference
Molecular FormulaC₅H₉NO[5][8]
Molecular Weight99.13 g/mol [8][10]
Boiling Point115 °C[5][8][10]
Vapor Pressure17.6 mmHg at 25 °C[10][11]
Flash Point11 °C (51.8 °F) - closed cup[5]
Density0.88 g/mL at 25 °C[5][8]
Solubility in WaterReacts[2][10]

Table 2: Emergency Response Planning Guidelines (ERPGs) for n-Butyl Isocyanate

GuidelineValue (ppm)DescriptionReference
ERPG-10.01The maximum airborne concentration below which it is believed that nearly all individuals could be exposed for up to 1 hour without experiencing other than mild transient adverse health effects or perceiving a clearly defined, objectionable odor.[11]
ERPG-20.05The maximum airborne concentration below which it is believed that nearly all individuals could be exposed for up to 1 hour without experiencing or developing irreversible or other serious health effects or symptoms which could impair their abilities to take protective action.[11]
ERPG-31The maximum airborne concentration below which it is believed that nearly all individuals could be exposed for up to 1 hour without experiencing or developing life-threatening health effects.[11]

Experimental Protocols

Protocol 1: General Procedure for Handling and Dispensing this compound

This protocol outlines the minimum safety requirements for handling neat this compound.

  • Preparation:

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Have an emergency shower and eyewash station readily accessible.

    • Prepare a quench solution (e.g., a solution of isopropanol (B130326) and ammonia) and a spill kit with inert absorbent material.

    • Don appropriate PPE: chemical splash goggles, a face shield, a lab coat, and chemical-resistant gloves (nitrile or butyl rubber).

  • Dispensing:

    • Work exclusively within the fume hood.

    • Ground all metal containers to prevent static discharge.

    • Use a syringe or cannula for transferring the liquid to minimize vapor exposure.

    • Keep the container of this compound sealed when not in use.

  • Waste Disposal:

    • Quench any residual this compound in equipment with the prepared quench solution before cleaning.

    • Dispose of all this compound waste in a designated, sealed container according to your institution's hazardous waste disposal guidelines.

Protocol 2: Synthesis of a Butyl Carbamate (B1207046) Derivative

This protocol provides a general method for the synthesis of a carbamate from an alcohol and this compound.

  • Reaction Setup:

    • Under an inert atmosphere (nitrogen or argon), dissolve the alcohol in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) in a dried round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C using an ice bath.

  • Addition of this compound:

    • Slowly add this compound to the cooled solution dropwise via syringe.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, quench any remaining this compound by adding a small amount of methanol.

    • Wash the reaction mixture with a mild aqueous acid, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Visualizations

hierarchy_of_controls elimination Elimination (Physically remove the hazard) substitution Substitution (Replace the hazard) elimination->substitution engineering Engineering Controls (Isolate people from the hazard) substitution->engineering administrative Administrative Controls (Change the way people work) engineering->administrative ppe PPE (Protect the worker with Personal Protective Equipment) administrative->ppe caption Hierarchy of Controls for Chemical Safety

Caption: Hierarchy of Controls for Chemical Safety

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_reagents Prepare Anhydrous Reagents prep_hood->prep_reagents reaction_setup Set up Reaction Under Inert Atmosphere prep_reagents->reaction_setup add_reagents Add Reactants reaction_setup->add_reagents monitor Monitor Reaction Progress add_reagents->monitor quench Quench Excess Isocyanate monitor->quench extract Extraction quench->extract purify Purify Product extract->purify decontaminate Decontaminate Glassware purify->decontaminate dispose Dispose of Hazardous Waste decontaminate->dispose caption Workflow for Handling this compound

Caption: Workflow for Handling this compound

emergency_response start Exposure Event skin_contact Skin Contact? start->skin_contact inhalation Inhalation? skin_contact->inhalation No action_skin Remove Contaminated Clothing Wash with Soap and Water for 15 min skin_contact->action_skin Yes eye_contact Eye Contact? inhalation->eye_contact No action_inhalation Move to Fresh Air Seek Immediate Medical Attention inhalation->action_inhalation Yes action_eye Flush with Water for 15 min Seek Immediate Medical Attention eye_contact->action_eye Yes end Seek Medical Evaluation eye_contact->end No action_skin->end action_inhalation->end action_eye->end caption Emergency Response Decision Tree

Caption: Emergency Response Decision Tree

References

Validation & Comparative

A Comparative Guide to the Characterization of Butyl Isocyanate-Derived Ureas and Carbamates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthesis and characterization of ureas and carbamates derived from butyl isocyanate. The information presented is curated from scientific literature to assist researchers in selecting appropriate synthetic routes and analytical techniques. This document outlines detailed experimental protocols, presents comparative data in tabular format, and uses visualizations to illustrate key chemical processes and workflows.

Introduction

This compound is a versatile reagent in organic synthesis, primarily utilized in the formation of urea (B33335) and carbamate (B1207046) linkages. These functional groups are prevalent in a wide array of chemical entities, including pharmaceuticals, agrochemicals, and polymers. The reactivity of the isocyanate group with nucleophiles such as amines and alcohols provides a straightforward route to these derivatives. This guide focuses on the comparative analysis of the synthesis and spectral characterization of N-butyl ureas and carbamates, providing a foundational understanding for their application in research and development.

Synthetic Pathways

The synthesis of ureas and carbamates from this compound generally proceeds via the nucleophilic addition of an amine or an alcohol to the electrophilic carbonyl carbon of the isocyanate group. These reactions are typically high-yielding and can often be performed under mild conditions.

Urea Formation

The reaction of this compound with a primary or secondary amine rapidly yields the corresponding N,N'-substituted urea. This reaction is often exothermic and proceeds with high efficiency.

Urea_Formation cluster_reactants Reactants cluster_product Product Butyl_Isocyanate Butyl-N=C=O Urea Butyl-NH-C(=O)-NH-R Butyl_Isocyanate->Urea + Amine R-NH2 Amine->Urea

Caption: General reaction scheme for the synthesis of N-butyl ureas.

Carbamate Formation

Similarly, the reaction of this compound with an alcohol results in the formation of a carbamate. This reaction may require a catalyst, such as a tertiary amine or a tin compound, and elevated temperatures to proceed at a reasonable rate, depending on the reactivity of the alcohol.

Carbamate_Formation cluster_reactants Reactants cluster_product Product Butyl_Isocyanate Butyl-N=C=O Carbamate Butyl-NH-C(=O)-O-R Butyl_Isocyanate->Carbamate + Alcohol R-OH Alcohol->Carbamate

Caption: General reaction scheme for the synthesis of N-butyl carbamates.

Comparative Data of this compound Derivatives

The following tables summarize the synthesis and characterization data for a selection of this compound-derived ureas and carbamates.

Table 1: Synthesis of N-Butyl Ureas

Amine ReactantProductSolventReaction TimeYield (%)Melting Point (°C)Reference
EthylamineN-Butyl-N'-ethylureaDichloromethane (B109758)2 h>9072-74[1]
AnilineN-Butyl-N'-phenylureaToluene (B28343)4 h85134-136[1]
BenzylamineN-Butyl-N'-benzylureaDichloromethane2 h>90102-104[1]

Table 2: Synthesis of N-Butyl Carbamates

Alcohol ReactantProductCatalystReaction TimeYield (%)Melting Point (°C)Reference
MethanolMethyl N-butylcarbamateNone18 h>9539-41[2]
EthanolEthyl N-butylcarbamateNone18 h>9530-32[2]
n-Butanoln-Butyl N-butylcarbamateNone-75-7653-54[3]

Table 3: Spectroscopic Data for N-Butyl-N'-ethylurea

TechniqueSolventChemical Shift (δ) / Wavenumber (cm⁻¹)AssignmentReference
¹H NMRCDCl₃3.14 (q, 2H), 3.08 (t, 2H), 1.45 (m, 2H), 1.35 (m, 2H), 1.12 (t, 3H), 0.91 (t, 3H)-CH₂- (ethyl), -CH₂- (butyl), -CH₂- (butyl), -CH₂- (butyl), -CH₃ (ethyl), -CH₃ (butyl)[4]
¹³C NMRCDCl₃158.5, 40.5, 35.5, 32.5, 20.2, 15.6, 13.8C=O, -CH₂- (butyl), -CH₂- (ethyl), -CH₂- (butyl), -CH₂- (butyl), -CH₃ (ethyl), -CH₃ (butyl)[4]
IR (KBr)-3330, 2960, 1630, 1570N-H stretch, C-H stretch, C=O stretch (Amide I), N-H bend (Amide II)[5]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound-derived ureas and carbamates are provided below.

General Procedure for the Synthesis of N-Butyl Ureas
  • Dissolve the amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add this compound (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • If the product precipitates, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If the product remains in solution, remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.

General Procedure for the Synthesis of N-Butyl Carbamates
  • To a dry round-bottom flask, add the alcohol (1.0 equivalent) and an anhydrous solvent (e.g., toluene or tetrahydrofuran) under an inert atmosphere.

  • If required, add a catalytic amount of a tertiary amine (e.g., triethylamine) or a tin catalyst (e.g., dibutyltin (B87310) dilaurate).

  • Heat the mixture to the desired temperature (e.g., 50-80 °C) with stirring.

  • Add this compound (1.1 equivalents) dropwise to the heated solution.

  • Maintain the reaction at the set temperature and monitor its progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of the synthesized ureas and carbamates.

Characterization_Workflow Start Crude Product Purification Purification (Recrystallization or Chromatography) Start->Purification Purity_Check Purity Assessment (TLC, HPLC, mp) Purification->Purity_Check Structure_Elucidation Structural Elucidation Purity_Check->Structure_Elucidation NMR NMR Spectroscopy (¹H, ¹³C) Structure_Elucidation->NMR IR IR Spectroscopy Structure_Elucidation->IR MS Mass Spectrometry Structure_Elucidation->MS Final_Characterization Fully Characterized Product NMR->Final_Characterization IR->Final_Characterization MS->Final_Characterization

Caption: A general workflow for the purification and characterization of synthesized compounds.

Conclusion

The synthesis of ureas and carbamates from this compound offers a reliable and efficient method for generating a diverse range of compounds. The choice of reaction conditions, particularly the use of a catalyst for carbamate synthesis, can be tailored based on the reactivity of the nucleophile. The characterization data presented provides a baseline for researchers working with these classes of compounds, facilitating their identification and quality assessment. The detailed protocols and workflows serve as a practical guide for the successful synthesis and characterization of this compound-derived ureas and carbamates in a research setting.

References

Spectral Analysis for the Confirmation of Butyl Isocyanate Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectral data for butyl isocyanate, its primary starting material (n-butylamine), and a common byproduct (N,N'-dibutylurea). By leveraging Fourier-Transform Infrared (FTIR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), researchers can effectively confirm the successful synthesis of this compound and assess the purity of their product.

Spectroscopic Comparison

The successful synthesis of this compound from n-butylamine is characterized by the appearance of a strong, sharp absorption band for the isocyanate group (–N=C=O) in the FTIR spectrum and distinct shifts in the NMR spectra corresponding to the change in the functional group attached to the butyl chain. The formation of the N,N'-dibutylurea byproduct, which arises from the reaction of this compound with unreacted n-butylamine, can also be identified by its unique spectral features.

Table 1: Comparative Spectral Data
Compound Structure FTIR (cm⁻¹) Key Absorptions ¹H NMR (δ ppm) Key Signals ¹³C NMR (δ ppm) Key Signals
n-Butylamine CH₃(CH₂)₃NH₂3370 & 3290 (N-H stretch), 2955-2870 (C-H stretch), 1600 (N-H bend)~2.6 (t, 2H, -CH₂-NH₂), ~1.4 (m, 2H, -CH₂-), ~1.3 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃), ~1.1 (s, 2H, -NH₂)~42 (-CH₂-NH₂), ~36 (-CH₂-), ~20 (-CH₂-), ~14 (-CH₃)
This compound CH₃(CH₂)₃NCO~2275 (strong, sharp, -N=C=O stretch) , 2960-2875 (C-H stretch)~3.3 (t, 2H, -CH₂-NCO), ~1.6 (m, 2H, -CH₂-), ~1.4 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃)~122 (-N=C=O) , ~43 (-CH₂-NCO), ~32 (-CH₂-), ~20 (-CH₂-), ~13 (-CH₃)
N,N'-Dibutylurea (CH₃(CH₂)₃NH)₂CO~3320 (N-H stretch), 2955-2865 (C-H stretch), ~1630 (C=O stretch, amide I) , ~1570 (N-H bend, amide II)~5.5 (t, 2H, -NH-), ~3.1 (q, 4H, -CH₂-NH-), ~1.4 (m, 4H, -CH₂-), ~1.3 (m, 4H, -CH₂-), ~0.9 (t, 6H, -CH₃)~159 (C=O) , ~40 (-CH₂-NH-), ~32 (-CH₂-), ~20 (-CH₂-), ~14 (-CH₃)

Experimental Protocols

Fourier-Transform Infrared (FTIR) Spectroscopy

Methodology:

  • Sample Preparation: For liquid samples such as this compound and n-butylamine, a thin film is prepared by placing a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. For solid samples like N,N'-dibutylurea, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Background Spectrum: A background spectrum of the empty sample holder (for thin films) or a pure KBr pellet is recorded to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: The prepared sample is placed in the FTIR spectrometer, and the spectrum is recorded.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands as detailed in Table 1. The most indicative peak for the successful synthesis of this compound is the strong, sharp absorption band around 2275 cm⁻¹ corresponding to the asymmetric stretching vibration of the isocyanate group. The disappearance of the N-H stretching bands of n-butylamine (around 3370 and 3290 cm⁻¹) is another key indicator.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is typically added as an internal standard (δ 0.00 ppm).

  • Instrument Setup: The NMR spectrometer is tuned and shimmed for the specific nucleus to be observed (¹H or ¹³C) to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • ¹H NMR: A standard proton NMR experiment is run. Key parameters include the number of scans, relaxation delay, and pulse width.

    • ¹³C NMR: A proton-decoupled ¹³C NMR experiment is performed to obtain singlets for each unique carbon atom. A sufficient number of scans is necessary due to the low natural abundance of the ¹³C isotope.

  • Data Analysis: The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and integration values (for ¹H NMR) are analyzed. For this compound, the key signal to observe is the downfield shift of the methylene (B1212753) protons adjacent to the nitrogen (from ~2.6 ppm in n-butylamine to ~3.3 ppm in this compound) and the appearance of the isocyanate carbon at ~122 ppm in the ¹³C NMR spectrum.

Workflow for Synthesis and Confirmation of this compound

Synthesis_Confirmation Workflow for this compound Synthesis and Spectral Confirmation cluster_synthesis Synthesis cluster_analysis Spectral Analysis cluster_byproduct Potential Byproduct Formation n_butylamine n-Butylamine reaction Reaction (in an inert solvent) n_butylamine->reaction phosgene Phosgene (or equivalent) phosgene->reaction crude_product Crude this compound reaction->crude_product ftir FTIR Spectroscopy crude_product->ftir nmr ¹H & ¹³C NMR Spectroscopy crude_product->nmr unreacted_butylamine Unreacted n-Butylamine crude_product->unreacted_butylamine dibutylurea N,N'-Dibutylurea crude_product->dibutylurea reacts with analysis Data Analysis & Comparison ftir->analysis nmr->analysis confirmation Confirmation of Synthesis & Purity Assessment analysis->confirmation unreacted_butylamine->dibutylurea dibutylurea->analysis Identified as impurity

Comparative Toxicity of Aliphatic vs. Aromatic Isocyanates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isocyanates, a class of highly reactive organic compounds, are fundamental building blocks in the synthesis of polyurethanes and other polymers used extensively in biomedical research and drug delivery systems. The choice between aliphatic and aromatic isocyanates is a critical decision that significantly impacts the biocompatibility and safety profile of the final product. This guide provides a comprehensive comparison of the toxicity of these two classes of isocyanates, supported by experimental data, to aid in informed material selection.

Executive Summary

Aromatic isocyanates, such as toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI), are generally considered more toxic than their aliphatic counterparts, including hexamethylene diisocyanate (HDI) and isophorone (B1672270) diisocyanate (IPDI). The primary concerns with aromatic isocyanates are their potential for carcinogenicity, due to the formation of toxic aromatic diamine degradation products, and their strong sensitizing properties. While both classes of isocyanates can cause respiratory and dermal sensitization, aromatic isocyanates are often more potent respiratory sensitizers. Aliphatic isocyanates are generally favored for biomedical applications due to their superior biocompatibility and lower toxicity profile.

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for common aromatic and aliphatic isocyanates. These values provide a comparative measure of their acute toxicity and skin sensitization potential.

Table 1: Acute Toxicity Data

IsocyanateTypeOral LD50 (rat)Dermal LD50 (rabbit)Inhalation LC50 (rat)
Toluene Diisocyanate (TDI)Aromatic5,800 mg/kg>16,000 mg/kg0.48 mg/L (1 hr)
Methylene Diphenyl Diisocyanate (MDI)Aromatic>10,000 mg/kg>19,000 mg/kg0.49 mg/L (4 hr, aerosol)
Hexamethylene Diisocyanate (HDI)Aliphatic746 mg/kg593 mg/kg0.124 ppm (4 hr)
Isophorone Diisocyanate (IPDI)Aliphatic4,814 mg/kg[1]>7,000 mg/kg (rat)[1]0.031 mg/L (4 hr, aerosol)[1]

Table 2: Skin Sensitization Potential

IsocyanateTypeLocal Lymph Node Assay (LLNA) EC3 ValueSensitization Classification
Toluene Diisocyanate (TDI)Aromatic0.101%Strong
Methylene Diphenyl Diisocyanate (MDI)AromaticNot explicitly found, but considered a strong sensitizer.Strong
Hexamethylene Diisocyanate (HDI)AliphaticNot explicitly found, but considered a sensitizer.Sensitizer
Isophorone Diisocyanate (IPDI)AliphaticNot explicitly found, but considered a sensitizer.Sensitizer

Table 3: Genotoxicity Profile

IsocyanateTypeAmes TestIn Vivo Micronucleus TestOther Key Findings
Toluene Diisocyanate (TDI)AromaticPositive in some studiesPositive for chromosomal aberrations and sister chromatid exchange in some studies.Can form DNA adducts.
Methylene Diphenyl Diisocyanate (MDI)AromaticNegative, but its metabolite MDA is mutagenic.Positive; can induce micronuclei formation.Genotoxicity is likely mediated by its hydrolysis to methylenedianiline (MDA).
Hexamethylene Diisocyanate (HDI)AliphaticNegativeNegativeDid not show mutagenic or clastogenic effects in tested assays.
Isophorone Diisocyanate (IPDI)AliphaticNegativeNo genotoxicity with relevance to humans reported.No significant genotoxic potential observed.

Experimental Protocols

The toxicity data presented in this guide are primarily derived from studies following standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). Below are brief descriptions of the key experimental protocols.

Acute Toxicity Testing
  • Oral Toxicity (OECD 425): This method determines the median lethal dose (LD50) of a substance when administered orally to a group of rats. A single dose of the isocyanate is given by gavage, and the animals are observed for up to 14 days for signs of toxicity and mortality.

  • Dermal Toxicity (OECD 402): The dermal LD50 is determined by applying a single dose of the isocyanate to the shaved skin of rabbits. The application site is covered with a porous gauze dressing for 24 hours, and the animals are observed for 14 days.

  • Inhalation Toxicity (OECD 403): This test determines the median lethal concentration (LC50) of a substance in the air. Rats are exposed to the isocyanate vapor or aerosol in a whole-body or nose-only inhalation chamber for a specified period (typically 1 or 4 hours), followed by a 14-day observation period.

Skin Sensitization Testing
  • Local Lymph Node Assay (LLNA; OECD 442B): This is the preferred method for assessing the skin sensitization potential of chemicals. The test substance is applied to the dorsum of the ears of mice for three consecutive days. On day six, the draining auricular lymph nodes are excised, and a single-cell suspension is prepared. The proliferation of lymphocytes is measured, typically by the incorporation of a radiolabelled nucleoside. The concentration of the chemical that induces a threefold increase in lymphocyte proliferation compared to the vehicle control is known as the EC3 value. A lower EC3 value indicates a more potent sensitizer.

Genotoxicity Testing
  • Bacterial Reverse Mutation Test (Ames Test; OECD 471): This in vitro assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. The test chemical is incubated with the bacteria in the presence and absence of a metabolic activation system (S9 mix). Mutagenic chemicals will cause reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid.

  • In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts. The test substance is administered to rodents, typically by oral gavage or intraperitoneal injection. After an appropriate time, bone marrow or peripheral blood is collected, and immature (polychromatic) erythrocytes are analyzed for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.

Signaling Pathways and Mechanisms of Toxicity

The toxicity of isocyanates is driven by their high reactivity towards nucleophilic groups in biological macromolecules, such as proteins and DNA. This reactivity underlies their ability to act as sensitizers and, in the case of aromatic isocyanates, their potential to be genotoxic.

Isocyanate-Induced Sensitization

Isocyanates are low-molecular-weight compounds that act as haptens. They are too small to be immunogenic on their own but can elicit an immune response by covalently binding to endogenous proteins, forming "neo-antigens."

Isocyanate_Sensitization Isocyanate Isocyanate (Hapten) Neoantigen Isocyanate-Protein Adduct (Neo-antigen) Isocyanate->Neoantigen Haptenation Protein Endogenous Protein (e.g., Albumin) Protein->Neoantigen APC Antigen Presenting Cell (e.g., Dendritic Cell) Neoantigen->APC Uptake & Processing T_Cell T-Lymphocyte (CD4+ / CD8+) APC->T_Cell Presentation Inflammation Inflammatory Response (Asthma, Dermatitis) T_Cell->Inflammation Activation & Cytokine Release

Figure 1. Simplified signaling pathway of isocyanate-induced sensitization.
Genotoxicity of Aromatic Isocyanates

Aromatic isocyanates like MDI can undergo hydrolysis to form aromatic diamines, such as methylenedianiline (MDA). MDA is a known genotoxic agent that can be metabolically activated to reactive intermediates that bind to DNA, leading to mutations and potential carcinogenicity.

MDI_Genotoxicity MDI MDI Hydrolysis Hydrolysis MDI->Hydrolysis MDA Methylenedianiline (MDA) Hydrolysis->MDA Metabolic_Activation Metabolic Activation (e.g., by P450 enzymes) MDA->Metabolic_Activation Reactive_Metabolite Reactive Metabolite Metabolic_Activation->Reactive_Metabolite DNA_Adduct DNA Adducts Reactive_Metabolite->DNA_Adduct DNA DNA DNA->DNA_Adduct Mutation Mutations DNA_Adduct->Mutation

Figure 2. Proposed mechanism for the genotoxicity of MDI.

Conclusion

The choice between aliphatic and aromatic isocyanates for biomedical applications requires careful consideration of their toxicological profiles. Aromatic isocyanates, while offering certain advantages in polymer chemistry, pose a greater risk due to their potential for carcinogenicity and their potent sensitizing properties. Aliphatic isocyanates, with their lower toxicity and greater biocompatibility, are generally the safer and more appropriate choice for applications where direct or indirect contact with biological systems is anticipated. Researchers and drug development professionals should prioritize the use of aliphatic isocyanates to minimize potential adverse health effects and ensure the safety of their novel materials and therapies.

References

A Comparative Guide to Validated HPLC Methods for Isocyanate Derivative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the analysis of isocyanate derivatives. Due to their high reactivity and potential health risks, accurate quantification of isocyanates is crucial in various fields, including occupational safety, environmental monitoring, and the quality control of polyurethane-based products. This document outlines key derivatizing agents, compares established analytical methods, and provides detailed experimental protocols and performance data to aid in method selection and implementation.

The Critical Role of Derivatization in Isocyanate Analysis

Isocyanates are highly reactive compounds that readily react with nucleophiles. This reactivity makes their direct analysis challenging. Therefore, a crucial step in isocyanate analysis is derivatization, where the isocyanate is reacted with a reagent to form a stable, detectable derivative. The choice of derivatizing agent significantly impacts the sensitivity, selectivity, and overall performance of the analytical method.

A successful derivatizing reagent should exhibit several key characteristics:

  • Rapid Reaction: It must react quickly and completely with all isocyanate groups.

  • Stable Derivative Formation: The resulting derivative must be stable for the duration of the analysis.

  • Selective and Sensitive Detection: The derivatized isocyanate should be selectively detectable at very low levels.

  • Proportional Detector Response: The detector's response should be proportional to the number of derivatized isocyanate groups present.

Below is a diagram illustrating the general principle of isocyanate derivatization for HPLC analysis.

General Isocyanate Derivatization Workflow Isocyanate Isocyanate (R-N=C=O) Reaction Derivatization Reaction Isocyanate->Reaction DerivatizingAgent Derivatizing Agent (e.g., MAP, DBA) DerivatizingAgent->Reaction StableDerivative Stable Urea (B33335) Derivative Reaction->StableDerivative HPLC HPLC Analysis StableDerivative->HPLC

Caption: General workflow of isocyanate derivatization for HPLC analysis.

Comparison of Common Derivatizing Agents

Several reagents have been developed for the derivatization of isocyanates. The selection of the most appropriate agent depends on the specific isocyanate, the sample matrix, and the desired analytical performance. This section compares some of the most widely used derivatizing agents.

Derivatizing AgentCommon AbbreviationKey FeaturesRelative Reactivity (vs. MAP)
1-(9-Anthracenylmethyl)piperazineMAPHigh reactivity and sensitivity, with good fluorescence and UV absorbance.100
1-(2-Methoxyphenyl)piperazineMOPPCommonly used in established methods like NIOSH 5521.[1]88
Di-n-butylamineDBAForms stable urea derivatives, often used with LC-MS/MS.[2]Not directly compared to MAP
1-(2-Pyridyl)piperazine (B128488)1,2-PPUsed in EPA and OSHA methods.[3]Not directly compared to MAP
9-(Methylaminomethyl)anthraceneMAMAOffers good fluorescence and UV response.25
TryptamineTRYPAnother option for derivatization with fluorescence and electrochemical detection.30

Table 1: Comparison of Common Derivatizing Agents for Isocyanate Analysis

Performance Comparison of Validated HPLC Methods

Two of the most well-established methods for isocyanate analysis are NIOSH Method 5525, which utilizes MAP as the derivatizing agent, and OSHA Method 42, which employs 1-(2-pyridyl)piperazine (PP). The following tables summarize the performance data for these and other HPLC methods for the analysis of common diisocyanates.

Method Performance for Toluene Diisocyanate (TDI) Derivatives
Parameter2,4-TDI2,6-TDIMethod DetailsSource
Limit of Detection (LOD)0.002 µg/mL0.011 µg/mLHPLC-UV-MS with 1,2-MP derivatization[4]
Limit of Quantification (LOQ)0.006 µg/mL0.037 µg/mLHPLC-UV-MS with 1,2-MP derivatization[4]
Precision (Repeatability)0.06 (þr)-NIOSH 5525 (Filters)[5]
Recovery99-103%99-103%HPLC with UV detection[6]

Table 2: Performance Data for HPLC Analysis of TDI Derivatives

Method Performance for Methylene Diphenyl Diisocyanate (MDI) Derivatives
Parameter4,4'-MDIMethod DetailsSource
Limit of Detection (LOD)0.003 µg/mLHPLC-UV-MS with 1,2-MP derivatization[4]
Limit of Quantification (LOQ)0.010 µg/mLHPLC-UV-MS with 1,2-MP derivatization[4]
Precision (Repeatability)0.06 (þr)NIOSH 5525 (Filters)[5]
Recovery99-103%HPLC with UV detection[6]

Table 3: Performance Data for HPLC Analysis of MDI Derivatives

Method Performance for Hexamethylene Diisocyanate (HDI) Derivatives
Parameter1,6-HDIMethod DetailsSource
Estimated LOD0.017 µg per sampleNIOSH 5525[7]
Precision (Repeatability)0.05 (þr)NIOSH 5525 (Filters)[5]
Recovery99-103%HPLC with UV detection[6]

Table 4: Performance Data for HPLC Analysis of HDI Derivatives

Experimental Protocols

This section provides detailed methodologies for two widely recognized HPLC methods for isocyanate derivative analysis: NIOSH Method 5525 and a general protocol based on OSHA Method 42.

NIOSH Method 5525: Total Isocyanates by MAP Derivatization

This method is designed for the determination of monomeric and oligomeric isocyanates.

1. Sampling and Derivatization:

  • Sampler: Use a glass fiber filter impregnated with 1-(9-anthracenylmethyl)piperazine (MAP).

  • Flow Rate: 1 to 2 L/min.

  • Sample Volume: Minimum of 1 L, maximum of 500 L.[7]

  • Post-Sampling: Immediately after sampling, transfer the filter to a wide-mouth jar containing 5.0 mL of MAP extraction solution.[5] For impinger samples, solid-phase extraction (SPE) is required.[7]

2. Sample Preparation:

  • For filter samples, acetylate with acetic anhydride.[7]

  • Store prepared samples at -10°C in the dark; they are stable for at least 3 months.[7]

3. HPLC Analysis:

  • Technique: HPLC with UV and Fluorescence Detection.[7]

  • Column: Reversed-phase C8, 150 x 4.6 mm, 5-µm, with titanium frits, maintained at 30°C.[7]

  • Injection Volume: 30 µL.[7]

  • Mobile Phase: A gradient of 65:35 (v/v) acetonitrile (B52724):triethylammonium phosphate/formate buffer (100 mM in both), with a pH gradient from 6.0 to 1.6. The flow rate is 1.5 mL/min.[7]

  • Post-Column Solution: 65:35 (v/v) acetonitrile-4.4 N phosphoric acid at 0.7 mL/min.[7]

  • Detectors: UV at 253 nm and Fluorescence (e.g., excitation at 368 nm, emission at 409 nm).[7]

4. Calibration:

  • Use MAP derivatives of monomeric isocyanates. For oligomers, the use of the UV peak area is mandatory.[7]

OSHA Method 42 (Adapted): Diisocyanates by 1,2-PP Derivatization

This method is commonly used for monitoring workplace air for diisocyanates like TDI, MDI, HDI, and IPDI.[8]

1. Sampling and Derivatization:

  • Sampler: 37-mm glass fiber filter coated with 1-(2-pyridyl)piperazine (PP).[9]

  • Flow Rate: Approximately 1 L/min.[9]

  • Sample Volume: Between 60 to 240 liters.[8]

  • Derivatization: Diisocyanates in the air react with the PP on the filter to form stable urea derivatives.

2. Sample Preparation:

  • Extraction: Desorb the filter in 90/10 acetonitrile/DMSO.[9]

  • Filtration: Filter the extracted solution through a 0.2-µm PTFE syringe filter into a 2-mL autosampler vial.[10]

3. HPLC Analysis:

  • Technique: Reverse-phase HPLC with UV or Fluorescence Detection.[9]

  • Column: A C8 or similar reverse-phase column is typically used.[3]

  • Mobile Phase: A common mobile phase is a mixture of acetonitrile and an ammonium (B1175870) acetate (B1210297) buffer.[3]

  • Detection: UV detection is frequently used, with the wavelength set appropriately for the PP derivatives.

4. Calibration:

  • Prepare calibration standards by spiking known amounts of diisocyanate solutions onto PP-coated filters, followed by the same extraction procedure as the samples.[10]

Method Comparison Workflow

The following diagram illustrates a comparative workflow for the NIOSH 5525 and a general OSHA-based method, highlighting the key differences in their experimental procedures.

Comparison of NIOSH 5525 and OSHA 42 Workflows cluster_NIOSH NIOSH 5525 cluster_OSHA OSHA 42 (General) NIOSH_Sample Sampling on MAP-coated filter NIOSH_Prep Acetylation NIOSH_Sample->NIOSH_Prep NIOSH_HPLC HPLC-UV/Fluorescence (pH Gradient) NIOSH_Prep->NIOSH_HPLC OSHA_Sample Sampling on 1,2-PP-coated filter OSHA_Prep Solvent Extraction (ACN/DMSO) OSHA_Sample->OSHA_Prep OSHA_HPLC HPLC-UV/Fluorescence (Isocratic/Gradient) OSHA_Prep->OSHA_HPLC

Caption: Key workflow differences between NIOSH 5525 and OSHA 42 methods.

Conclusion and Recommendations

The selection of an appropriate HPLC method for isocyanate derivative analysis depends on the specific analytical needs, including the target isocyanates, required sensitivity, and available instrumentation.

  • For high sensitivity and the analysis of a broad range of isocyanates, including oligomers, NIOSH Method 5525 with MAP derivatization is a robust choice. The use of a pH gradient in the HPLC method enhances the resolution of different isocyanate species.[11]

  • For routine monitoring of common diisocyanates in workplace air, methods based on OSHA 42 with 1,2-PP derivatization are well-established and reliable. These methods offer a good balance of performance and practicality.

  • LC-MS/MS methods, often employing DBA derivatization, provide the highest selectivity and sensitivity. This makes them particularly suitable for complex matrices or when very low detection limits are required.[2]

It is imperative for any laboratory to perform in-house validation of their chosen method to ensure it meets the required performance criteria for their specific application. This includes assessing linearity, accuracy, precision, and determining the limits of detection and quantification.

References

Unveiling the Reactivity Landscape of Butyl Isocyanate: A Comparative Guide to its Cross-Reactivity with Diverse Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development and chemical synthesis, understanding the reactivity profile of key chemical intermediates is paramount. Butyl isocyanate, a versatile building block, exhibits a pronounced reactivity towards a variety of functional groups, a characteristic that is both advantageous for synthesis and critical to consider for potential off-target interactions. This guide provides a comparative analysis of this compound's cross-reactivity with primary amines, primary alcohols, and thiols, supported by experimental data and detailed protocols to aid in laboratory investigations.

The electrophilic carbon atom within the isocyanate group (-N=C=O) of this compound is highly susceptible to nucleophilic attack, driving its reactions with compounds containing active hydrogen atoms. The general order of reactivity for these functional groups with isocyanates is widely accepted as: primary amines > secondary amines > primary alcohols > water > thiols. This guide will focus on the quantitative comparison of the most commonly encountered nucleophiles.

Comparative Reactivity: A Quantitative Overview

To provide a quantitative perspective, the following table summarizes representative second-order rate constants for the reactions of isocyanates with various nucleophiles. It is important to note that these values are compiled from different studies and may involve isocyanates structurally similar to this compound, such as phenyl isocyanate, due to a lack of comprehensive kinetic data for this compound itself. Reaction conditions such as solvent and temperature significantly influence these rates.

Functional GroupNucleophile ExampleIsocyanateSecond-Order Rate Constant (k) [L·mol⁻¹·s⁻¹]Reference
Primary Aminen-ButylaminePhenyl Isocyanate~1.0 - 10[1]
Primary Alcoholn-ButanolPhenyl Isocyanate~1 x 10⁻³ - 1 x 10⁻²[2]
Thiol1-ButanethiolPhenyl Isocyanate~1 x 10⁻⁴ - 1 x 10⁻³ (catalyzed)[3][4]

Note: These values are illustrative and can vary significantly based on experimental conditions. The data for phenyl isocyanate is used to demonstrate the relative orders of magnitude of reactivity.

Experimental Protocols for Assessing Cross-Reactivity

To facilitate further research and direct comparison, the following are detailed methodologies for key experiments to determine the cross-reactivity of this compound.

Kinetic Analysis via In-Situ Fourier Transform Infrared (FTIR) Spectroscopy

This method allows for real-time monitoring of the reaction progress by tracking the disappearance of the characteristic isocyanate vibrational band.

Objective: To determine the rate of reaction of this compound with a given functional group.

Materials:

  • This compound

  • Reactant with the functional group of interest (e.g., n-butylamine, n-butanol, n-butanethiol)

  • Anhydrous solvent (e.g., toluene, acetonitrile)

  • FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe

  • Stirred reaction vessel with temperature control

  • Nitrogen or argon supply for inert atmosphere

Procedure:

  • Set up the reaction vessel under an inert atmosphere to prevent side reactions with moisture.

  • Equilibrate the solvent and the reactant containing the functional group to the desired reaction temperature (e.g., 25°C).

  • Place the in-situ FTIR-ATR probe into the reaction vessel.

  • Initiate spectral acquisition to record a background spectrum of the solvent and reactant mixture.

  • Inject a known concentration of this compound into the stirred solution to initiate the reaction.

  • Continuously record FTIR spectra at regular intervals (e.g., every 30 seconds). The disappearance of the strong, sharp absorbance peak of the isocyanate group at approximately 2250-2285 cm⁻¹ is monitored.[5]

  • The concentration of this compound at each time point can be determined by the change in the peak area of the isocyanate band, using a pre-established calibration curve.

  • Plot the concentration of this compound versus time to determine the reaction kinetics and calculate the rate constant.

Adduct Characterization by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is for the identification and quantification of the reaction products (adducts) formed between this compound and the nucleophile.

Objective: To confirm the structure and quantify the amount of the adduct formed.

Materials:

  • Reaction mixture from the kinetic study or a separate reaction.

  • Quenching agent (e.g., an excess of a primary amine like butylamine (B146782) to consume any remaining this compound).

  • High-performance liquid chromatograph (HPLC) coupled to a mass spectrometer (MS).

  • Appropriate HPLC column (e.g., C18 reversed-phase).

  • Solvents for mobile phase (e.g., acetonitrile, water, with formic acid or ammonium (B1175870) acetate).

  • Reference standard of the expected adduct (if available).

Procedure:

  • At the desired reaction time point, quench the reaction by adding a suitable reagent.

  • Dilute a sample of the quenched reaction mixture with the initial mobile phase.

  • Inject the diluted sample into the LC-MS system.

  • Perform a chromatographic separation using a suitable gradient to resolve the adduct from other components in the mixture.

  • The mass spectrometer is used to detect the ions corresponding to the expected mass of the adduct.

  • Fragment the parent ion in the mass spectrometer (MS/MS) to confirm its structure by analyzing the fragmentation pattern.

  • Quantification can be achieved by creating a calibration curve with a known concentration of a synthesized adduct standard.

Visualizing the Experimental Workflow and Reactivity

To further clarify the experimental process and the chemical transformations, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Cross-Reactivity Studies cluster_kinetic Kinetic Analysis (FTIR) cluster_adduct Adduct Analysis (LC-MS) A Reaction Setup (Inert Atmosphere, Temp Control) B Background Spectrum (Solvent + Nucleophile) A->B C Initiate Reaction (Add this compound) B->C D Continuous FTIR Monitoring C->D F Quench Reaction C->F Transfer Sample E Data Analysis (Peak Area vs. Time) D->E G Sample Preparation (Dilution) F->G H LC-MS Injection G->H I Chromatographic Separation H->I J MS Detection & Fragmentation I->J K Structure Confirmation & Quantification J->K

Caption: Workflow for kinetic and product analysis.

The fundamental reaction pathways of this compound with primary amines, alcohols, and thiols are depicted below, highlighting the formation of urea, urethane, and thiourethane linkages, respectively.

Reaction_Pathways Reaction of this compound with Nucleophiles cluster_amine Reaction with Primary Amine cluster_alcohol Reaction with Primary Alcohol cluster_thiol Reaction with Thiol BI This compound (Bu-N=C=O) Amine Primary Amine (R-NH2) BI->Amine k_amine (fast) Alcohol Primary Alcohol (R-OH) BI->Alcohol k_alcohol (moderate) Thiol Thiol (R-SH) BI->Thiol k_thiol (slow) Urea N,N'-Disubstituted Urea (Bu-NH-CO-NH-R) Amine->Urea Urethane Urethane (Bu-NH-CO-O-R) Alcohol->Urethane Thiourethane Thiourethane (Bu-NH-CO-S-R) Thiol->Thiourethane

Caption: this compound reaction pathways.

References

A Comparative Guide to Butyl Isocyanate and tert-Butyl Isocyanate in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of multicomponent reactions (MCRs), which are powerful tools for rapidly building molecular complexity, the choice of reagents is paramount to achieving desired outcomes in yield, selectivity, and structural diversity. Isocyanates are fundamental components in many MCRs, such as the Ugi and Passerini reactions, where they serve as the linchpin for assembling the final product scaffold. This guide provides an objective comparison between two commonly used aliphatic isocyanates: butyl isocyanate and its sterically hindered isomer, tert-butyl isocyanate.

Structural and Reactivity Profile

The primary difference between this compound and tert-butyl isocyanate lies in the steric bulk of the alkyl group attached to the nitrogen atom.

  • This compound (n-Butyl Isocyanate): Features a linear four-carbon chain. The isocyanate group is relatively unhindered, allowing for facile nucleophilic attack on the electrophilic carbonyl carbon.

  • tert-Butyl Isocyanate: Possesses a bulky tert-butyl group, where the nitrogen is attached to a quaternary carbon. This arrangement creates significant steric hindrance around the reactive isocyanate functional group.[1]

This fundamental structural difference profoundly impacts their reactivity. In general, the rate of reaction for isocyanates is sensitive to steric crowding. Studies on the kinetics of isocyanate reactions with alcohols have shown that primary alcohols react faster than secondary alcohols, highlighting the influence of steric hindrance on reaction rates.[2] This principle extends to MCRs, where the approach of other reactants to the isocyanate is a critical step. The bulky tert-butyl group can impede this approach, leading to slower reaction kinetics compared to the linear butyl isomer.

Performance Comparison in Multicomponent Reactions

The steric and electronic properties of this compound versus tert-butyl isocyanate dictate their performance and suitability for different synthetic goals within MCRs. The Ugi and Passerini reactions serve as excellent frameworks for this comparison.

Ugi Four-Component Reaction (Ugi-4CR): The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a di-peptide-like structure.[3][4] While the classic reaction uses an isocyanide, isocyanates can participate in Ugi-type processes. The key step involves the attack of a nucleophile on a nitrilium intermediate. The isocyanate's electrophilicity and steric profile are crucial. Due to its reduced steric hindrance, n-butyl isocyanate generally participates more readily, leading to higher yields and faster reaction times. Conversely, the steric bulk of tert-butyl isocyanate can significantly slow down the reaction or, in some cases, prevent it from proceeding to completion, especially with other bulky reactants.

Passerini Three-Component Reaction (P-3CR): The Passerini reaction combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide.[5][6] The steric demands of this reaction are significant. Experimental evidence shows that substrate choice is critical. In a study exploring phthalimide (B116566) as the acid component in a Passerini reaction, various isocyanides were tested. While aliphatic isocyanides like cyclohexyl isocyanide resulted in good yields (91%), the highly hindered tert-butyl isocyanide gave no corresponding product .[7] This result strongly suggests that the steric shield of the tert-butyl group can completely shut down the reaction pathway, a behavior that is directly analogous to tert-butyl isocyanate in similar MCRs.

The diagram below illustrates the logical consequence of the steric differences between the two isomers.

G cluster_n n-Butyl Isocyanate cluster_t tert-Butyl Isocyanate n_structure Linear Alkyl Group n_steric Low Steric Hindrance n_structure->n_steric n_reactivity High Reactivity n_steric->n_reactivity n_yield Generally Higher Yields n_reactivity->n_yield t_structure Bulky tert-Butyl Group t_steric High Steric Hindrance t_structure->t_steric t_reactivity Low Reactivity t_steric->t_reactivity t_yield Often Lower Yields or No Reaction t_reactivity->t_yield start Isocyanate Choice in MCR start->n_structure Less hindered start->t_structure More hindered G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep Combine Amine + Aldehyde in Solvent imine Stir for 30 min (Imine Formation) prep->imine add_acid Add Carboxylic Acid imine->add_acid add_iso Add Isocyanate add_acid->add_iso react Stir 24-48h at Room Temp add_iso->react concentrate Concentrate in vacuo react->concentrate purify Purify via Chromatography concentrate->purify char Characterize Product (NMR, MS) purify->char

References

A Comparative Guide to the Kinetic Studies of Butyl Isocyanate Reactions with Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic studies of butyl isocyanate reactions with various alcohols. Understanding the kinetics of urethane (B1682113) formation is crucial for professionals in drug development and polymer chemistry, as it governs reaction rates, product distribution, and the overall efficiency of processes involving isocyanates. This document summarizes quantitative data, details experimental protocols, and visualizes reaction pathways and workflows to offer a thorough understanding of these reactions.

Executive Summary

The reaction between this compound and alcohols to form carbamates (urethanes) is a fundamental process in various industrial and pharmaceutical applications. The rate of this reaction is significantly influenced by the structure of the alcohol, the presence and type of catalyst, and the solvent used. Kinetic studies reveal that primary alcohols react faster than secondary alcohols due to reduced steric hindrance. The reaction is often catalyzed, with organotin compounds like dibutyltin (B87310) dilaurate (DBTDL) showing high efficiency. However, due to toxicity concerns, research into alternative catalysts is an active area. This guide presents a comparative analysis of reaction kinetics, highlighting these key factors through experimental data and established reaction mechanisms.

Comparison of Reaction Kinetics

While comprehensive kinetic data for this compound with a wide range of alcohols under identical conditions is not available in a single study, data from analogous systems, particularly using phenyl isocyanate, provide valuable insights into the expected reactivity trends. The following tables summarize key kinetic parameters from various studies.

Disclaimer: The data presented below is compiled from different studies that may use varying experimental conditions (e.g., solvent, temperature, reactant concentrations). Phenyl isocyanate is often used as a model compound, and its reactivity is generally higher than that of this compound due to the electron-withdrawing nature of the phenyl group. Therefore, these values should be used for comparative trends rather than absolute rate predictions for this compound.

Table 1: Comparison of Uncatalyzed Reaction of Phenyl Isocyanate with Primary and Secondary Alcohols

AlcoholTemperature (°C)Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹)Activation Energy (Ea) (kJ/mol)
Propan-1-ol401.1 x 10⁻⁴36
Butan-1-ol401.4 x 10⁻⁴33
Propan-2-ol400.5 x 10⁻⁴44
Butan-2-ol400.5 x 10⁻⁴44

Data extrapolated from a study on phenyl isocyanate in a microreactor system with alcohol/THF mixed solvent.[1]

Table 2: Comparison of Catalyzed Reaction of an Aliphatic Diisocyanate with Primary and Secondary Alcohols

AlcoholCatalyst (DBTDL) Conc. (mol/L)Temperature (°C)Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹)
1-Butanol5.3 x 10⁻⁵405.9 x 10⁻⁴
2-Butanol5.3 x 10⁻⁵401.8 x 10⁻⁴

Data from a study on dicyclohexylmethane-4,4'-diisocyanate (H12MDI) in N,N-dimethylformamide.[2]

Table 3: Comparison of Activation Energies for Phenyl Isocyanate Reaction with Butyl Alcohols

AlcoholSolventActivation Energy (Ea) (kcal/mol)
n-Butyl AlcoholXylene8.1
s-Butyl AlcoholXylene9.9
n-Butyl AlcoholExcess Alcohol11.5
s-Butyl AlcoholExcess Alcohol12.5

Data from a calorimetric and analytical study. Note the increase in activation energy when the reaction is carried out in a large excess of alcohol.[3]

Reaction Mechanisms and Catalysis

The reaction between an isocyanate and an alcohol is generally considered to proceed through a nucleophilic addition mechanism. The alcohol's oxygen atom attacks the electrophilic carbon of the isocyanate group. The reaction can be catalyzed by the alcohol itself (acting as a proton shuttle) or by external catalysts.

Uncatalyzed Reaction: In the absence of a strong catalyst, the reaction is thought to involve a termolecular transition state where a second alcohol molecule facilitates the proton transfer. This is consistent with the observation that the reaction order can be greater than one with respect to the alcohol concentration.[1]

Catalyzed Reaction:

  • Lewis Acid Catalysis (e.g., DBTDL): Organotin catalysts like dibutyltin dilaurate (DBTDL) are highly effective. The proposed mechanism involves the coordination of the tin catalyst with both the isocyanate and the alcohol, which facilitates the nucleophilic attack and proton transfer. DBTDL is a versatile and widely used catalyst for promoting the NCO/OH reaction.[4]

  • Lewis Base Catalysis (e.g., DABCO): Tertiary amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) can also catalyze the reaction. The mechanism is believed to involve the formation of a complex between the amine and the alcohol, which increases the nucleophilicity of the alcohol. However, for aliphatic isocyanates, the catalytic effect of DABCO is generally less pronounced compared to its effect on aromatic isocyanates.

Experimental Protocols

Accurate kinetic data for isocyanate-alcohol reactions are typically obtained using two primary methods: in-situ Fourier Transform Infrared (FTIR) spectroscopy and chemical titration.

In-Situ FTIR Spectroscopy

This method allows for real-time monitoring of the reaction progress by tracking the disappearance of the characteristic isocyanate (-N=C=O) stretching vibration band.

Methodology:

  • Instrument Setup: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe is used. The probe is inserted directly into the reaction vessel.

  • Background Spectrum: A background spectrum of the solvent and alcohol mixture is recorded before the addition of the isocyanate.

  • Reaction Initiation: The reaction is initiated by adding a known amount of this compound to the thermostated alcohol solution under constant stirring.

  • Data Acquisition: Spectra are collected at regular intervals (e.g., every 30-60 seconds). The disappearance of the strong and sharp isocyanate peak, typically located around 2270 cm⁻¹, is monitored.

  • Data Analysis: The concentration of the isocyanate at each time point is determined by measuring the absorbance of the -N=C=O peak and correlating it to concentration using the Beer-Lambert law. A calibration curve is typically prepared beforehand. The rate constants are then calculated by fitting the concentration-time data to the appropriate rate law (e.g., second-order).

Dibutylamine (B89481) Back-Titration Method

This is a classic and reliable method for determining the concentration of unreacted isocyanate at specific time points.

Methodology:

  • Reaction Setup: The reaction between this compound and the alcohol is carried out in a thermostated vessel with stirring.

  • Sampling: At predetermined time intervals, an aliquot of the reaction mixture is withdrawn and immediately quenched in a solution of excess di-n-butylamine in a suitable solvent (e.g., toluene). The di-n-butylamine reacts rapidly and stoichiometrically with the remaining isocyanate.

  • Titration: The excess (unreacted) di-n-butylamine is then back-titrated with a standardized solution of hydrochloric acid (HCl). A potentiometric endpoint or a colorimetric indicator (e.g., bromophenol blue) can be used to determine the equivalence point.

  • Blank Titration: A blank titration is performed by titrating the initial di-n-butylamine solution (without any quenched reaction mixture) with the HCl solution.

  • Calculation: The amount of isocyanate in the original aliquot is calculated from the difference between the blank titer and the sample titer. This data is then used to determine the concentration of isocyanate at each sampling time, from which the reaction rate and rate constant can be derived.

Visualizations

The following diagrams illustrate the general reaction pathway and the experimental workflows described above.

ReactionPathway General Reaction Pathway for Urethane Formation This compound This compound Activated Complex Activated Complex This compound->Activated Complex Alcohol (R-OH) Alcohol (R-OH) Alcohol (R-OH)->Activated Complex Urethane Urethane Activated Complex->Urethane

Caption: General reaction pathway for urethane formation.

FTIR_Workflow FTIR Spectroscopy Experimental Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Setup Instrument Setup (FTIR with ATR probe) Background Record Background (Solvent + Alcohol) Setup->Background Initiate Initiate Reaction (Add this compound) Background->Initiate Acquire Acquire Spectra (Time-course) Initiate->Acquire Analyze Analyze -N=C=O Peak (Absorbance vs. Time) Acquire->Analyze Calculate Calculate Rate Constants Analyze->Calculate

Caption: Experimental workflow for in-situ FTIR spectroscopy.

Titration_Workflow Dibutylamine Titration Experimental Workflow cluster_reaction_sampling Reaction & Sampling cluster_titration Titration cluster_calculation Calculation React Run Reaction Sample Withdraw Aliquots (at time intervals) React->Sample Quench Quench with Di-n-butylamine Sample->Quench Titrate Back-titrate with HCl Quench->Titrate Calculate_NCO Calculate [NCO] at each time point Titrate->Calculate_NCO Blank Perform Blank Titration Blank->Calculate_NCO Calculate_Rate Determine Rate Constants Calculate_NCO->Calculate_Rate

Caption: Experimental workflow for the dibutylamine back-titration method.

References

A Comparative Guide to the Purity Assessment of Synthesized Butyl Isocyanate Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of reagents like butyl isocyanate is paramount for ensuring the reliability and reproducibility of experimental outcomes. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the purity assessment of synthesized this compound, supported by experimental protocols and data.

This compound is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and pesticides.[1][2] Common synthetic routes, such as the phosgenation of n-butylamine, can introduce impurities that may interfere with subsequent reactions.[1][3] Therefore, a robust analytical method for purity determination is essential. Potential impurities can include unreacted starting materials like n-butylamine, solvents used in the synthesis such as o-dichlorobenzene or xylene, and side products like N,N'-dibutylurea, which can form from the reaction of this compound with excess n-butylamine.[1][4][5]

NMR Spectroscopy for Purity Assessment

NMR spectroscopy, particularly quantitative NMR (qNMR), is a powerful primary ratio method for determining the purity of organic compounds without the need for a specific reference standard of the analyte. The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard with a known concentration, the absolute purity of the analyte can be determined.

For this compound (CH₃CH₂CH₂CH₂NCO), the characteristic signals in the ¹H and ¹³C NMR spectra can be used for its identification and quantification.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃:

  • ¹H NMR:

    • ~3.29 ppm (triplet, 2H, -CH₂-NCO)

    • ~1.60 ppm (quintet, 2H, -CH₂-CH₂NCO)

    • ~1.40 ppm (sextet, 2H, CH₃-CH₂-)

    • ~0.94 ppm (triplet, 3H, CH₃-)

  • ¹³C NMR:

    • ~128.5 ppm (N=C=O)

    • ~42.8 ppm (-CH₂-NCO)

    • ~31.5 ppm (-CH₂-CH₂NCO)

    • ~19.9 ppm (CH₃-CH₂-)

    • ~13.6 ppm (CH₃-)

Impurities can be identified by their unique NMR signals. For instance, unreacted n-butylamine would show a characteristic broad singlet for the -NH₂ protons and distinct signals for its butyl chain.[4] Solvents like o-dichlorobenzene would exhibit signals in the aromatic region of the ¹H NMR spectrum.

Experimental Workflow for NMR-Based Purity Assessment

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Accurately weigh synthesized This compound B Accurately weigh a certified internal standard (e.g., maleic acid) A->B C Dissolve both in a known volume of deuterated solvent (e.g., CDCl3) B->C D Transfer solution to an NMR tube C->D E Acquire 1H NMR spectrum with optimized parameters for quantitative analysis D->E F Process the spectrum (phasing, baseline correction) E->F G Integrate signals for this compound, the internal standard, and any impurities F->G H Calculate purity using the standard qNMR equation G->H G cluster_main Purity Assessment of this compound cluster_methods Analytical Methods A Synthesized This compound NMR NMR (Quantitative) A->NMR Structural Info & Absolute Purity GCMS GC-MS A->GCMS Volatile Impurities HPLC HPLC (with Derivatization) A->HPLC High Sensitivity Titration Titration A->Titration Total NCO Content

References

A Comparative Guide to Experimental and Theoretical Spectral Data of Butyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate characterization of chemical compounds is paramount. Butyl isocyanate, a versatile reagent in organic synthesis, presents a valuable case study for comparing experimentally acquired spectral data with theoretically predicted values. This guide provides a detailed comparison of its infrared (IR), proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), and mass spectrometry (MS) data, supported by established experimental protocols.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the experimental and theoretical spectral data for this compound. Experimental data has been aggregated from various chemical databases, while the theoretical data is based on computational predictions using methods such as Density Functional Theory (DFT). It is important to note that exact theoretical values can vary based on the computational method and basis set used.

Table 1: Infrared (IR) Spectroscopy Data

Functional GroupExperimental Wavenumber (cm⁻¹)Theoretical Wavenumber (cm⁻¹)Vibrational Mode
N=C=O~2275 cm⁻¹ (strong, sharp)Predicted around 2250-2300 cm⁻¹Asymmetric stretch
C-H (sp³)~2960, 2935, 2875 cm⁻¹ (strong)Predicted in the 2850-3000 cm⁻¹ regionSymmetric and asymmetric stretches
CH₂~1465 cm⁻¹ (medium)Predicted around 1450-1470 cm⁻¹Bending (scissoring)
CH₃~1380 cm⁻¹ (medium)Predicted around 1370-1390 cm⁻¹Bending (umbrella)

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: CDCl₃)

Proton AssignmentExperimental Chemical Shift (ppm)Predicted Chemical Shift (ppm)MultiplicityIntegration
-CH₂-NCO~3.29 ppm[1]~3.2-3.4 ppmTriplet (t)2H
-CH₂-CH₂NCO~1.58 ppm[1]~1.5-1.7 ppmSextet2H
-CH₂-CH₃~1.42 ppm[1]~1.3-1.5 ppmSextet2H
-CH₃~0.94 ppm[1]~0.9-1.0 ppmTriplet (t)3H

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: CDCl₃)

Carbon AssignmentExperimental Chemical Shift (ppm)Predicted Chemical Shift (ppm)
-N=C=O~121.5 ppm~120-125 ppm
-CH₂-NCO~42.9 ppm~40-45 ppm
-CH₂-CH₂NCO~31.9 ppm~30-35 ppm
-CH₂-CH₃~19.9 ppm~18-22 ppm
-CH₃~13.6 ppm~12-15 ppm

Table 4: Mass Spectrometry (MS) Data - Electron Ionization (EI)

FragmentExperimental m/zPredicted m/zRelative Intensity
[M]⁺99.1[2]99.07Low
[M-CH₃]⁺8484.06Moderate
[M-C₂H₅]⁺7070.05Moderate
[M-C₃H₇]⁺5656.05High
[C₃H₅]⁺4141.04High
[C₂H₅]⁺2929.04Moderate

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid this compound to identify its functional groups.

Methodology:

  • Sample Preparation: A drop of neat (undiluted) this compound is placed between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are gently pressed together to form a thin liquid film.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample compartment is first recorded to subtract the spectral contributions of atmospheric water and carbon dioxide. The salt plates with the sample are then placed in the sample holder. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument's software to yield the final IR spectrum of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Objective: To obtain the ¹H and ¹³C NMR spectra of this compound to determine its molecular structure.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Data Acquisition: The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is performed. Key parameters include a spectral width of approximately 12-15 ppm, a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Data Acquisition: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled experiment is typically run to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay are often required.

  • Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to TMS.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: For a volatile liquid like this compound, direct injection or infusion via a syringe pump into the ion source is a common method. Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) can be used, where the sample is first separated on a GC column before entering the mass spectrometer.

  • Ionization: Electron Ionization (EI) is a standard method for volatile, thermally stable small molecules. In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or similar detector records the abundance of each ion.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for comparing experimental and theoretical spectral data.

Spectral Data Comparison Workflow cluster_experimental Experimental Data Acquisition cluster_theoretical Theoretical Data Generation cluster_comparison Data Comparison and Analysis exp_sample This compound Sample exp_ir IR Spectroscopy exp_sample->exp_ir exp_nmr NMR Spectroscopy (1H & 13C) exp_sample->exp_nmr exp_ms Mass Spectrometry exp_sample->exp_ms exp_data Experimental Spectra exp_ir->exp_data exp_nmr->exp_data exp_ms->exp_data compare Comparison of Key Features (Peaks, Shifts, Fragments) exp_data->compare theo_structure Molecular Structure of this compound theo_calc Computational Chemistry (e.g., DFT) theo_structure->theo_calc theo_spectra Predicted Spectra theo_calc->theo_spectra theo_spectra->compare analysis Structural Confirmation & Method Validation compare->analysis

Caption: Workflow for comparing experimental and theoretical spectral data.

References

A Comparative Guide to Derivatizing Agents for Butyl Isocyanate Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of butyl isocyanate, a reactive and potentially hazardous compound, is critical. This guide provides an objective comparison of the efficacy of various derivatizing agents used to stabilize and facilitate the analysis of this compound, supported by available experimental data and detailed protocols.

The inherent reactivity of isocyanates makes their direct analysis challenging. Derivatization is a crucial step to form stable, readily analyzable products. This process involves reacting the isocyanate with a reagent to form a less reactive and more easily detectable derivative, typically a urea (B33335) or urethane. The choice of derivatizing agent significantly impacts the sensitivity, selectivity, and overall performance of the analytical method. This guide focuses on a comparative evaluation of five commonly employed derivatizing agents: 1-(9-Anthracenylmethyl)piperazine (MAP), 1-(2-Methoxyphenyl)piperazine (MOPP or MPP), 9-(Methylaminomethyl)anthracene (MAMA), Tryptamine (TRYP), and Dibutylamine (DBA).

Performance Comparison of Derivatizing Agents

The efficacy of a derivatizing agent is determined by several factors, including its reactivity, the stability of the resulting derivative, and the sensitivity of the analytical method for that derivative. The following table summarizes the available quantitative data for the compared derivatizing agents. It is important to note that while direct comparative data for this compound is limited, the presented information is based on studies of similar isocyanates and provides valuable insights into their relative performance.

Derivatizing AgentRelative Reactivity (vs. Phenyl Isocyanate)Molar Absorptivity (L·mol⁻¹·cm⁻¹)Relative Fluorescence ResponseMethod of AnalysisLimit of Detection (LOD) / Limit of Quantification (LOQ)
MAP 100[1]1.47 x 10⁵ ± 3.50%[1]100 ± 32.6%[1]HPLC-UV/FluorescenceData not available for this compound
MOPP (MPP) 88[1]Data not availableData not availableHPLC-UV/ECData not available for this compound
MAMA 25[1]1.38 x 10⁵ ± 7.07%[1]41.0 ± 58.8%[1]HPLC-UV/FluorescenceData not available for this compound
TRYP 30[1]3.98 x 10⁴ ± 13.1%[1]2.27 ± 15.6%[1]HPLC-Fluorescence/ECData not available for this compound
DBA Data not availableNot applicableNot applicableLC-MS/MSLOQ of 5 ng/mL (for most isocyanates)[2]

Key Observations:

  • Reactivity: MAP exhibits the highest relative reactivity with phenyl isocyanate, suggesting a potentially faster and more efficient derivatization reaction compared to the other agents.[1] MOPP also shows high reactivity, while MAMA and TRYP are considerably less reactive.[1]

  • Spectroscopic Properties: MAP and MAMA derivatives exhibit high molar absorptivity, making them suitable for UV detection.[1] The MAP derivative also provides the highest fluorescence response, indicating its potential for highly sensitive fluorescence-based detection.[1] It has been noted that the fluorescence intensity of mono-isocyanate derivatives, such as that of this compound, with MAP and MAMA is higher than that of di-isocyanates.

  • Analytical Techniques: While MAP, MOPP, MAMA, and TRYP are commonly analyzed using HPLC with UV or fluorescence detection, DBA derivatives are well-suited for the highly selective and sensitive LC-MS/MS analysis.[3]

  • Quantitative Data: A validated LC-MS/MS method using DBA as the derivatizing agent for a range of isocyanates demonstrated excellent linearity (correlation coefficients >0.995) and repeatability (RSD <13%).[3] For most isocyanates analyzed with this method, a limit of quantification of 5 ng/mL was achieved.[2] Specific LOD and LOQ values for this compound with each of these derivatizing agents require further investigation.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reliable and comparable results. The following are representative protocols for the derivatization of this compound with the discussed agents.

Protocol 1: Derivatization of this compound with 1-(9-Anthracenylmethyl)piperazine (MAP) for HPLC Analysis

This protocol is adapted from the NIOSH Method 5525 for the analysis of total isocyanates.

Materials:

  • This compound standard solution

  • Derivatizing solution: 1 x 10⁻⁴ M MAP in anhydrous acetonitrile (B52724)

  • Anhydrous acetonitrile (HPLC grade)

  • Acetic anhydride (B1165640)

  • HPLC system with UV and fluorescence detectors

Procedure:

  • Sample Preparation: Prepare a standard solution of this compound in anhydrous acetonitrile at a known concentration.

  • Derivatization: a. In a volumetric flask, mix a known volume of the this compound standard solution with an excess of the MAP derivatizing solution. b. Allow the reaction to proceed at room temperature for at least 2 hours to ensure complete derivatization.

  • Quenching: Add a small amount of acetic anhydride to the reaction mixture to react with any excess MAP.

  • Analysis: Dilute the derivatized sample with acetonitrile to a suitable concentration and analyze by HPLC.

    • HPLC Conditions:

      • Column: C18 reverse-phase column

      • Mobile Phase: Gradient of acetonitrile and water

      • UV Detector: 254 nm

      • Fluorescence Detector: Excitation at 254 nm, Emission at 412 nm

Protocol 2: Derivatization of this compound with Dibutylamine (DBA) for LC-MS/MS Analysis

This protocol is based on a validated method for the determination of various isocyanates.[3]

Materials:

  • This compound standard solution

  • Derivatizing solution: 0.01 M DBA in anhydrous toluene (B28343)

  • Anhydrous toluene (HPLC grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Prepare a standard solution of this compound in anhydrous toluene at a known concentration.

  • Derivatization: a. In a sealed vial, add a known volume of the this compound standard solution to the DBA derivatizing solution. b. Allow the reaction to proceed at room temperature for 15 minutes.

  • Sample Processing: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable volume of acetonitrile/water with 0.1% formic acid.

  • Analysis: Analyze the reconstituted sample by LC-MS/MS.

    • LC-MS/MS Conditions:

      • Column: C18 reverse-phase column

      • Mobile Phase: Gradient of acetonitrile and water, both with 0.1% formic acid

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode

      • MS/MS Detection: Monitor the specific precursor-product ion transitions for the this compound-DBA derivative.

Experimental Workflow and Signaling Pathways

The general workflow for the detection of this compound using derivatization involves sample collection, derivatization, and subsequent analysis.

G General Workflow for this compound Detection cluster_sample Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample This compound Sample DerivatizingAgent Addition of Derivatizing Agent (e.g., MAP, DBA) Sample->DerivatizingAgent Step 1 Reaction Formation of Stable Derivative (Urea) DerivatizingAgent->Reaction Step 2 HPLC HPLC Separation Reaction->HPLC Step 3a GC GC Separation Reaction->GC Step 3b Detection Detection (UV, Fluorescence, MS) HPLC->Detection GC->Detection Quantification Quantification Detection->Quantification Step 4 G Derivatization Reaction of this compound ButylIsocyanate This compound (CH3(CH2)3-N=C=O) UreaDerivative Stable Urea Derivative (CH3(CH2)3-NH-C(O)-NR2) ButylIsocyanate->UreaDerivative + Derivatizing Agent DerivatizingAgent Derivatizing Agent (R2-NH)

References

A Comparative Guide to In-Situ Monitoring of Butyl Isocyanate Reactions: FTIR vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in real-time reaction analysis, the precise monitoring of butyl isocyanate reactions is critical for process understanding, optimization, and safety. This guide provides an objective comparison of in-situ Fourier Transform Infrared (FTIR) spectroscopy with alternative monitoring technologies, supported by experimental data and detailed protocols.

The real-time analysis of chemical reactions, a cornerstone of Process Analytical Technology (PAT), offers significant advantages over traditional offline methods by providing immediate feedback on reaction kinetics,mechanisms, and endpoint determination.[1][2][3] For reactions involving highly reactive and toxic species like this compound, in-situ monitoring is not just beneficial but essential for ensuring process safety and product quality.[4] This guide focuses on in-situ FTIR spectroscopy as a primary monitoring tool and compares its performance with other spectroscopic and analytical techniques, namely Near-Infrared (NIR) Spectroscopy, Raman Spectroscopy, and Process Mass Spectrometry (PMS).

In-Situ FTIR Spectroscopy: The Benchmark for Isocyanate Monitoring

In-situ FTIR spectroscopy, particularly when coupled with an Attenuated Total Reflectance (ATR) probe, has established itself as a robust and widely adopted method for monitoring isocyanate reactions.[4][5] The technique's efficacy stems from the distinct and intense absorption band of the isocyanate functional group (–N=C=O).

The asymmetrical stretching vibration of the N=C=O group gives rise to a sharp and well-resolved peak in the mid-infrared region, typically between 2250 and 2285 cm⁻¹.[6][7] This spectral region is often free from interfering absorptions from other functional groups present in the reaction mixture, allowing for straightforward and reliable quantification of isocyanate consumption. The disappearance of this characteristic peak provides a direct measure of the reaction's progress.[6]

Key Advantages of In-Situ FTIR:
  • High Specificity: The unique absorption band of the isocyanate group provides excellent selectivity.[6]

  • Sensitivity: Modern FTIR spectrometers with sensitive detectors can achieve low detection limits, enabling the monitoring of residual isocyanate at low concentrations.[5]

  • Real-Time Data: Continuous monitoring provides immediate insights into reaction kinetics and the formation of intermediates.[4]

  • Versatility: Fiber-optic probes allow for in-situ measurements in a variety of reaction vessels and under diverse process conditions.[6]

Alternative In-Situ Monitoring Techniques

While in-situ FTIR is a powerful tool, alternative technologies offer their own unique advantages and may be more suitable for specific applications.

Near-Infrared (NIR) Spectroscopy

NIR spectroscopy is another vibrational spectroscopy technique that can be used for in-situ reaction monitoring. Instead of fundamental vibrations, NIR measures overtone and combination bands, which are generally broader and less distinct than mid-infrared bands.[8] For isocyanate monitoring, the N=C=O group also exhibits characteristic absorption bands in the NIR region.[9]

NIR spectroscopy is particularly well-suited for online process monitoring in industrial settings due to its compatibility with long fiber optic cables and its robustness.[10] However, the broad and overlapping spectral features in the NIR region often necessitate the use of chemometric methods for quantitative analysis.[8][9]

Raman Spectroscopy

Raman spectroscopy is a light-scattering technique that provides information about the vibrational modes of molecules. It is complementary to FTIR spectroscopy, as some molecular vibrations that are weak or inactive in the infrared are strong and readily observed in the Raman spectrum.[11] The symmetric stretch of the N=C=O group is Raman active and can be used to monitor the progress of the reaction.

A significant advantage of Raman spectroscopy is its low interference from water, making it an excellent choice for aqueous reaction systems.[12] It can also be a powerful tool for studying polymerization kinetics and changes in material properties like crystallinity.[13][14]

Process Mass Spectrometry (PMS)

Process Mass Spectrometry is a non-spectroscopic technique that provides real-time analysis of the chemical composition of a reaction mixture by measuring the mass-to-charge ratio of ionized molecules.[15][16] PMS can be highly sensitive and selective, capable of detecting and quantifying reactants, products, and even short-lived reaction intermediates.[17] For volatile species like this compound, PMS can offer very low detection limits.[18]

Performance Comparison

The choice of an in-situ monitoring technique depends on several factors, including the specific reaction conditions, the required sensitivity and selectivity, and practical considerations such as cost and ease of implementation. The following table summarizes the key performance metrics for each technique in the context of monitoring this compound reactions.

FeatureIn-Situ FTIR (ATR)In-Situ NIRIn-Situ RamanProcess Mass Spectrometry (PMS)
Principle Vibrational Absorption (Mid-IR)Vibrational Absorption (Near-IR)Vibrational ScatteringMass-to-Charge Ratio
Key Analyte Signal Strong, sharp –N=C=O stretch (~2270 cm⁻¹)[7]Overtone/combination bands of –N=C=O[9]Symmetric –N=C=O stretchMolecular ion of this compound
Selectivity HighModerate (chemometrics often required)[8]HighVery High
Sensitivity Good to Excellent (ppm levels possible)[5]Good (chemometrics dependent)[8]GoodExcellent (ppb levels possible)[18]
Response Time Seconds to minutes[6]Seconds to minutes[10]Seconds to minutes[13]Milliseconds to seconds[15]
Aqueous Solutions Challenging (strong water absorption)Less affected than FTIRExcellent (water is a weak Raman scatterer)[12]Requires specialized interfaces
Interferences Overlapping peaks from other functional groupsBroad, overlapping bands; sample matrix effects[8]Fluorescence from sample componentsIsobaric interferences
Ease of Use Relatively straightforward data interpretationRequires chemometric expertise[8]Can be complex, fluorescence mitigation may be neededRequires vacuum systems and specialized expertise
Cost Moderate to HighModerate to HighHighVery High

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are generalized experimental protocols for each of the discussed in-situ monitoring techniques.

In-Situ FTIR Monitoring of a this compound Reaction

Objective: To monitor the consumption of this compound during its reaction with an alcohol in real-time.

Materials and Equipment:

  • FTIR spectrometer equipped with a liquid nitrogen-cooled MCT detector.

  • Fiber-optic ATR probe (e.g., with a diamond or ZnSe crystal).

  • Reaction vessel (e.g., a jacketed glass reactor) with a port for the ATR probe.

  • Reactants: this compound, alcohol (e.g., butanol), solvent (e.g., toluene), and catalyst (if required).

  • Data acquisition and analysis software.

Procedure:

  • System Setup:

    • Insert the ATR probe into the reaction vessel, ensuring a good seal.

    • Connect the probe to the FTIR spectrometer via the fiber-optic cable.

    • Purge the spectrometer with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Spectrum:

    • Add the solvent and the alcohol to the reactor and stir.

    • Collect a background spectrum of the initial reaction mixture before the addition of this compound. This will be used to subtract the spectral features of the starting materials and solvent.

  • Reaction Initiation and Monitoring:

    • Start the data acquisition in a time-resolved mode (e.g., one spectrum every 30-60 seconds).[6]

    • Inject the this compound into the reactor to initiate the reaction.

    • Continuously record the FTIR spectra throughout the course of the reaction.

  • Data Analysis:

    • Monitor the decrease in the absorbance of the isocyanate peak at ~2270 cm⁻¹.[7]

    • Generate a concentration-time profile by plotting the peak area or height of the isocyanate band as a function of time.

    • Simultaneously, monitor the appearance of product-related peaks, such as the urethane (B1682113) C=O stretch.[7]

Visualizing the Workflow and Relationships

To better illustrate the experimental process and the relationships between the different monitoring techniques, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Setup System Setup Background Collect Background Spectrum Setup->Background Initiate Initiate Reaction Background->Initiate Monitor In-Situ Monitoring Initiate->Monitor Analyze Analyze Spectral Data Monitor->Analyze Profile Generate Concentration Profile Analyze->Profile Kinetics Determine Reaction Kinetics Profile->Kinetics

Figure 1. Experimental workflow for in-situ monitoring of a chemical reaction.

Technique_Comparison center This compound Reaction FTIR FTIR center->FTIR High Specificity NIR NIR center->NIR Process Robustness Raman Raman center->Raman Aqueous Systems PMS PMS center->PMS High Sensitivity FTIR->NIR Complementary Vibrational Info FTIR->Raman Complementary Vibrational Info NIR->Raman Vibrational Techniques

Figure 2. Logical relationships between in-situ monitoring techniques for this compound reactions.

Conclusion

The in-situ monitoring of this compound reactions is paramount for achieving process control and ensuring safety. In-situ FTIR spectroscopy stands out as a highly specific and sensitive technique, making it a benchmark for this application. The distinct isocyanate peak in the mid-IR spectrum allows for straightforward and reliable real-time tracking of the reaction progress.

However, the choice of the optimal analytical technique is application-dependent. For robust, industrial-scale online monitoring where high precision may be balanced against cost and simplicity, NIR spectroscopy presents a viable alternative, especially when coupled with powerful chemometric models. For reactions conducted in aqueous media or where fluorescence is not a concern, Raman spectroscopy offers significant advantages. When the highest sensitivity and the ability to detect trace-level intermediates are critical, Process Mass Spectrometry is an unparalleled, albeit more complex and costly, option.

Ultimately, a thorough understanding of the specific reaction chemistry, process conditions, and analytical requirements will guide the selection of the most appropriate in-situ monitoring strategy for your research and development needs.

References

A Comparative Guide to the Synthesis of Butyl Isocyanate: Phosgene vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the traditional phosgene-based synthesis of butyl isocyanate with several alternative, non-phosgene methods. The objective is to offer a clear overview of the performance, experimental conditions, and safety considerations of each method to aid researchers in selecting the most suitable approach for their specific needs.

Executive Summary

The synthesis of this compound, a key intermediate in the production of pharmaceuticals, pesticides, and other organic compounds, has traditionally been dominated by the phosgene (B1210022) route. While this method is well-established and offers high yields, the extreme toxicity of phosgene has driven the development of safer, "phosgene-free" alternatives. This guide benchmarks the phosgene method against non-phosgene routes, including the thermolysis of carbamates, oxidative carbonylation, and rearrangement reactions, presenting available quantitative data, detailed experimental protocols, and reaction pathway diagrams.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data for the synthesis of this compound via different methods. It is important to note that data for some non-phosgene routes specifically for this compound is limited in the literature.

Method Starting Materials Key Reagents/Catalysts Reaction Temperature (°C) Pressure Yield (%) Purity (%) Key Advantages Key Disadvantages
Phosgenation n-ButylaminePhosgene, Hydrogen Chloride-20 to 160Atmospheric≥95[1]>99[1]High yield and purity, well-established industrial process.[2][3]Use of highly toxic phosgene, corrosive HCl byproduct.[2][3]
Thermolysis of Carbamate N-n-ButylcarbamateDibutyltin (B87310) dilaurate (optional catalyst)200 - 450Not specified49 (non-catalytic)[4]Not specifiedAvoids phosgene.Reversible reaction, may require high temperatures.[4]
Oxidative Carbonylation n-ButylamineCarbon Monoxide, Oxygen, Catalyst (e.g., Bi2Se3)20 - 400.5 MPa CO, 0.5 MPa O2High (for dibutylurea)[5][6]Not specified for isocyanatePhosgene-free, milder conditions.Primarily yields urea (B33335) derivatives, direct synthesis of isocyanate is challenging.[5][6]
Curtius Rearrangement Pentanoyl azide (B81097) (from valeric acid)Heat or photolysisNot specifiedNot specifiedNot specified for this compoundNot specifiedAvoids phosgene, versatile.[7][8]Involves potentially explosive azide intermediates.[8]
Hofmann Rearrangement PentanamideBromine, Sodium HydroxideNot specifiedNot specifiedNot specified for this compoundNot specifiedPhosgene-free.Use of bromine, potential for side reactions.

Experimental Protocols

Phosgene-Based Synthesis of n-Butyl Isocyanate

This method involves a two-step phosgenation reaction at low and high temperatures to ensure high yield and purity.[1]

Materials:

  • n-Butylamine

  • Xylene (solvent)

  • Phosgene

  • Nitrogen gas

Procedure:

  • Low-Temperature Phosgenation:

    • Charge a reactor with xylene.

    • Introduce phosgene into the xylene at a weight ratio of 5-20%.

    • Slowly add n-butylamine dropwise at a temperature between -20°C and 30°C. The weight ratio of n-butylamine to xylene should be 5-20%.

    • After the addition is complete, continue stirring the reaction mixture.

  • High-Temperature Phosgenation:

    • Gradually heat the reaction mixture to a temperature between 90°C and 150°C at a rate of 5-20°C/h.

    • Slowly replenish phosgene at this high temperature. The molar ratio of total phosgene to n-butylamine should be between 1.2:1 and 3:1.

    • Continue the reaction until the solution becomes clear.

  • Purification:

    • Stop the phosgene supply and purge the reactor with nitrogen gas to remove any unreacted phosgene.

    • The resulting crude this compound is then purified by rectification to obtain a product with a purity of over 99%.[1]

Example from a Patent:

In a 500L reactor, 200 kg of xylene was charged, and 30 kg of phosgene was introduced. 14.6 kg of n-butylamine was added dropwise at 10°C over 2 hours. The mixture was then stirred for another 1.5 hours. The temperature was raised to reflux at a rate of 20°C/h, and an additional 10 kg of phosgene was slowly added until the solution became clear. After reacting for 1 hour, nitrogen was bubbled through the mixture for 1 hour. The final product was obtained by distillation with a purity of 99.3% and a total yield of 95.5% based on n-butylamine.[1]

Non-Phosgene Synthesis: Thermolysis of N-n-Butylcarbamate

This method provides a phosgene-free route to this compound through the thermal decomposition of N-n-butylcarbamate.[4]

Materials:

  • N-n-Butylcarbamate

  • Argon (inert gas)

  • Dibutyltin dilaurate (optional catalyst)

Procedure:

  • Experimental Setup:

    • An experimental setup consisting of a gas flow meter for argon, a packed column for heating, and a sorption solution tank is used.

  • Thermolysis:

    • N-n-butylcarbamate is introduced into the packed column reactor.

    • The thermolysis is carried out in the gas phase within a temperature range of 200 to 450°C under a flow of argon.

    • To potentially lower the reaction temperature and increase the yield, a catalyst such as dibutyltin dilaurate can be used.[4]

  • Product Collection and Analysis:

    • The reaction products are passed through a sorption solution to capture the n-butyl isocyanate.

    • The yield of n-butyl isocyanate is determined by analyzing the sorption solution using high-performance liquid chromatography (HPLC) with a UV detector.

    • A reported yield for the non-catalytic process is 49%.[4]

Mandatory Visualization: Reaction Pathways and Workflows

The following diagrams illustrate the key reaction pathways and a general experimental workflow for the synthesis of this compound.

Phosgenation_Pathway nButylamine n-Butylamine CarbamoylChloride n-Butylcarbamoyl Chloride (Intermediate) nButylamine->CarbamoylChloride + Phosgene Phosgene Phosgene (COCl2) Phosgene->CarbamoylChloride ButylIsocyanate n-Butyl Isocyanate CarbamoylChloride->ButylIsocyanate Heat HCl HCl (byproduct) CarbamoylChloride->HCl

Caption: Phosgenation reaction pathway for this compound synthesis.

NonPhosgene_Pathways cluster_thermolysis Thermolysis of Carbamate cluster_carbonylation Oxidative Carbonylation cluster_rearrangement Rearrangement Reactions ButylCarbamate n-Butylcarbamate ButylIsocyanate_T n-Butyl Isocyanate ButylCarbamate->ButylIsocyanate_T Heat, Catalyst (optional) Alcohol Alcohol (byproduct) ButylIsocyanate_T->Alcohol nButylamine_C n-Butylamine Dibutylurea 1,3-Dibutylurea nButylamine_C->Dibutylurea + CO, O2, Catalyst CO_O2 CO + O2 CO_O2->Dibutylurea CarboxylicAcid Valeric Acid AcylAzide Pentanoyl Azide CarboxylicAcid->AcylAzide Curtius ButylIsocyanate_R n-Butyl Isocyanate AcylAzide->ButylIsocyanate_R Heat

Caption: Overview of non-phosgene synthesis pathways for isocyanates.

Experimental_Workflow start Start | Select Synthesis Method reactants Reactant Preparation Weighing and mixing of starting materials and solvents start->reactants reaction Reaction Controlled addition of reagents under specific temperature and pressure reactants->reaction monitoring Reaction Monitoring Tracking progress via TLC, GC, or other analytical methods reaction->monitoring workup Work-up Quenching the reaction and initial separation of crude product reaction->workup monitoring->reaction Adjust conditions purification Purification Distillation, chromatography, or recrystallization workup->purification analysis Product Analysis Purity and identity confirmation (NMR, IR, GC-MS) purification->analysis end End | Pure this compound analysis->end

Caption: General experimental workflow for this compound synthesis.

Conclusion

The traditional phosgenation method for synthesizing this compound remains the most efficient in terms of yield and purity, making it suitable for large-scale industrial production.[2][3] However, the significant safety and environmental hazards associated with phosgene are a major drawback.

Non-phosgene alternatives offer a promising avenue for safer and more environmentally benign synthesis. The thermolysis of carbamates is a direct phosgene-free route, although the reported yields are currently lower than the phosgene method.[4] Oxidative carbonylation presents a milder alternative, but it tends to favor the formation of urea derivatives over the desired isocyanate.[5][6] Rearrangement reactions like the Curtius and Hofmann rearrangements are well-established methods for isocyanate synthesis in a laboratory setting but may involve hazardous intermediates or reagents.

For researchers and professionals in drug development, the choice of synthesis method will depend on the required scale, purity, and the available safety infrastructure. While the phosgene route is industrially dominant, the development and optimization of non-phosgene methods are crucial for advancing green chemistry principles in the synthesis of important chemical intermediates like this compound. Further research into improving the yields and reaction conditions of these alternative methods is warranted.

References

Cytotoxicity of Butyl Isocyanate and Its Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxicity of butyl isocyanate and its primary metabolites. This compound is a reactive chemical intermediate, notably recognized as a breakdown product of the benzimidazole (B57391) fungicide, benomyl (B1667996). Understanding the cytotoxic potential of this compound and its subsequent metabolic products is crucial for assessing the overall toxicological profile of parent compounds like benomyl and for the safety evaluation of related isocyanate compounds used in various industrial applications.

Metabolic Pathway of this compound

This compound is formed from the degradation of benomyl. In the body, it primarily undergoes conjugation with glutathione (B108866) (GSH), a key endogenous antioxidant, to form S-(n-butylcarbamoyl)glutathione (SBuG). This conjugate can be further metabolized to S-(n-butylcarbamoyl)cysteine. An alternative pathway for this compound is hydrolysis, which yields n-butylamine and dibutylurea.

Benomyl Benomyl Butyl_Isocyanate This compound Benomyl->Butyl_Isocyanate Degradation SBuG S-(n-butylcarbamoyl)glutathione (SBuG) Butyl_Isocyanate->SBuG Glutathione Conjugation n_Butylamine n-Butylamine Butyl_Isocyanate->n_Butylamine Hydrolysis Dibutylurea Dibutylurea Butyl_Isocyanate->Dibutylurea Hydrolysis GSH Glutathione (GSH) GSH->SBuG SBC S-(n-butylcarbamoyl)cysteine SBuG->SBC Metabolism Hydrolysis Hydrolysis Hydrolysis->n_Butylamine Hydrolysis->Dibutylurea

Figure 1. Metabolic pathway of this compound.

Comparative Cytotoxicity Data

Direct comparative studies on the cytotoxicity of this compound and its full range of metabolites using a single cell line and standardized assay conditions are limited in the publicly available scientific literature. The following table summarizes the available data from various studies. It is critical to consider the different cell lines, exposure times, and assay methods when interpreting these values, as they are not directly comparable.

CompoundCell LineAssay MethodExposure TimeIC50 / Cytotoxicity ConcentrationReference(s)
Benomyl (precursor)SH-SY5Y (human neuroblastoma)MTTNot Specified10.07 µM[1][2]
Benomyl (precursor)NRK-52E (rat kidney)MTTNot Specified25.7 µM[2]
This compound Xenopus laevis embryosTeratogenesisNot SpecifiedSevere malformations at 0 - 0.2 µM
S-(n-butylcarbamoyl)glutathioneIsolated Rat HepatocytesNot SpecifiedNot Specified"Highly cytotoxic" at 1 mM
n-ButylamineQSG-7701 (normal human hepatocytes)MTT48 hours7.11 ± 0.08 μM[3]

Note: IC50 (Inhibitory Concentration 50%) is the concentration of a substance that reduces a biological activity (e.g., cell viability) by 50%. A lower IC50 value indicates higher cytotoxicity. The data presented highlights the need for further research to establish a comprehensive and directly comparable cytotoxic profile of this compound and its metabolites.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard procedures for assessing cytotoxicity.

Hepatocyte Isolation and Culture

Primary hepatocytes are a relevant cell model for studying the metabolism and toxicity of xenobiotics.

  • Isolation: Hepatocytes can be isolated from rodent liver tissue using a two-step collagenase perfusion technique.

  • Culture: Isolated hepatocytes are typically plated on collagen-coated culture dishes and maintained in a specialized hepatocyte culture medium supplemented with growth factors.

Cytotoxicity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4][5][6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Cell Seeding: Plate hepatocytes in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Exposure: Treat the cells with various concentrations of this compound or its metabolites for a specified duration (e.g., 24 or 48 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis Seed_Cells Seed Hepatocytes in 96-well Plate Attach Allow Cells to Attach Seed_Cells->Attach Add_Compound Add Test Compound (this compound or Metabolites) Attach->Add_Compound Incubate Incubate for Specific Duration Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Formazan Incubate (Formazan Formation) Add_MTT->Formazan Solubilize Solubilize Formazan Formazan->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability and IC50 Read_Absorbance->Calculate_Viability

Figure 2. Workflow of the MTT cytotoxicity assay.

Trypan Blue Exclusion Assay

The Trypan Blue exclusion assay is used to differentiate viable from non-viable cells.[7][8] Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.

  • Cell Harvesting: After treatment with the test compounds, detach the hepatocytes from the culture plate.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

  • Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Viability Calculation: Calculate the percentage of viable cells by dividing the number of viable cells by the total number of cells.

Discussion and Conclusion

The available data, although not directly comparable, suggest that this compound and its metabolites possess cytotoxic properties. The high cytotoxicity reported for S-(n-butylcarbamoyl)glutathione in rat hepatocytes at a 1 mM concentration is noteworthy, as this is a primary metabolic product.[1] The hydrolysis product, n-butylamine, also demonstrates significant cytotoxicity in normal human hepatocytes with an IC50 of 7.11 µM.[3]

The mechanism of toxicity for isocyanates often involves their high reactivity towards nucleophilic groups in proteins and other macromolecules, leading to cellular dysfunction. The formation of glutathione conjugates is typically a detoxification pathway; however, for some isocyanates, the resulting conjugates can be reactive and contribute to toxicity.

For professionals in drug development and toxicology, these findings underscore the importance of:

  • Metabolite Toxicity Screening: Evaluating the cytotoxicity of not just the parent compound but also its major metabolites is crucial for a comprehensive safety assessment.

  • Mechanistic Studies: Further research is needed to elucidate the specific mechanisms of cytotoxicity for this compound and its metabolites, including their potential to induce oxidative stress, apoptosis, and necrosis.

  • Standardized Testing: The development of standardized protocols for the comparative cytotoxicity testing of isocyanates and their metabolites would greatly aid in risk assessment.

References

Safety Operating Guide

Butyl isocyanate proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper handling and disposal of butyl isocyanate are critical for ensuring laboratory safety and environmental protection. This compound is a flammable, corrosive, and highly toxic chemical that reacts violently with water.[1][2] Adherence to strict protocols is essential to mitigate risks of exposure and uncontrolled reactions.

This guide provides detailed, step-by-step procedures for the safe disposal of this compound, intended for researchers, scientists, and drug development professionals.

Immediate Safety Protocols

Before handling or disposing of this compound, ensure all necessary safety measures are in place.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear impervious gloves such as butyl rubber or Viton.[3]

  • Eye/Face Protection: Use safety goggles and a face shield.[3]

  • Skin and Body Protection: Wear protective clothing, such as disposable coveralls, to prevent skin contact.[3]

  • Respiratory Protection: Use a respirator and ensure work is conducted in a well-ventilated area or under a chemical fume hood.[4][5]

General Handling Precautions:

  • Ignition Sources: this compound is a flammable liquid.[6] Eliminate all sources of ignition, such as open flames, sparks, and hot surfaces. Use only non-sparking tools and explosion-proof equipment.[5][6]

  • Ventilation: Always handle this compound in a well-ventilated area to minimize the concentration of vapors.[6][7]

  • Emergency Equipment: Ensure an eyewash station and emergency shower are immediately accessible.[6]

Step-by-Step Disposal Procedure for Spills

Accidental spills are a primary source of exposure and require immediate and careful management.[3]

Step 1: Spill Containment and Absorption

  • Evacuate: Clear the area of all non-essential personnel.[5]

  • Ventilate: Increase ventilation to the area.[7]

  • Contain: Dike the spill to prevent it from spreading or entering water systems.[4]

  • Absorb: Cover the spill with an inert, dry absorbent material. Suitable materials include:

    • Activated charcoal[6]

    • Dry sand or vermiculite[3]

    • Commercial absorbents like "floor-dry"[4]

    • Note: Do not use sawdust or other combustible materials due to fire hazards.[3]

Step 2: Neutralization Once the this compound is absorbed, it must be neutralized. This reaction generates carbon dioxide (CO2) gas.[7]

  • Prepare Decontamination Solution: Prepare one of the solutions detailed in the table below. The sodium carbonate solution is generally preferred.

  • Apply Solution: Slowly and carefully add the decontamination solution to the absorbed spill material. Be aware that this may cause frothing as CO2 is produced.[7]

  • Allow Reaction Time: Let the mixture react for a minimum of 10-15 minutes.[7]

Step 3: Waste Collection and Curing

  • Collect Waste: Using non-sparking tools, shovel the neutralized material into an open-top, properly labeled container.[4][7]

  • CRITICAL - DO NOT SEAL: The container must not be sealed.[4] The ongoing chemical reaction releases CO2, which can cause a sealed container to pressurize and potentially rupture.[3][4]

  • Cure in a Safe Area: Move the open container to a well-ventilated, secure area (such as a fume hood) and allow it to stand for at least 48 hours.[3][7] This ensures the neutralization reaction is complete.

Step 4: Final Disposal

  • Seal Container: After the 48-hour curing period, the container can be sealed.

  • Contact Professionals: this compound waste is classified as hazardous.[5][6] Arrange for disposal with a licensed hazardous waste disposal contractor.[4]

  • Follow Regulations: Ensure compliance with all federal, state, and local environmental regulations.[4]

  • Documentation: Obtain and retain all receipts and certifications of proper disposal from the contractor.[4]

Decontamination of Empty Containers

Empty containers that held this compound must be thoroughly decontaminated before disposal or reuse is considered.

  • Small Containers: Fill the container with one of the decontamination solutions and allow it to stand unsealed for a minimum of 48 hours.[3] Afterwards, the container should be pierced to prevent reuse.[3]

  • Large Drums: Use a 5% sodium carbonate solution and let the drum stand for at least 24 hours with the bungs removed to allow CO2 to escape.[3]

Data Presentation

The following table summarizes the formulations for decontamination solutions used to neutralize isocyanates.

Solution FormulaComponentConcentration
Formula 1 (Preferred) Sodium Carbonate5-10%
Liquid Detergent0.2%
Water89.8% - 94.8%
Formula 2 (Use with caution) Concentrated Ammonia (B1221849) Solution3-8%
Liquid Detergent0.2%
Water91.8% - 96.8%
Data sourced from Foam Supplies, Inc.[4] Note: If using the ammonia formula, ensure excellent ventilation to prevent exposure to ammonia vapor.[4]

Experimental Protocols & Visualizations

The disposal procedure follows a logical workflow designed to safely manage the chemical's reactivity.

Butyl_Isocyanate_Disposal cluster_prep Phase 1: Preparation & Initial Response cluster_neutralize Phase 2: Containment & Neutralization cluster_dispose Phase 3: Waste Handling & Final Disposal start Identify this compound Waste (Spill or Unused Product) ppe Don Appropriate PPE (Gloves, Goggles, Respirator) start->ppe safety Ensure Ventilation & Remove Ignition Sources ppe->safety contain Contain Spill & Apply Dry Absorbent safety->contain prep_solution Prepare Decontamination Solution (See Table) contain->prep_solution apply_solution Slowly Apply Solution to Absorbed Material prep_solution->apply_solution react Allow to React (min. 15 minutes) apply_solution->react collect Collect Waste into OPEN-TOP Container react->collect cure Cure in Ventilated Area (min. 48 hours) DO NOT SEAL collect->cure seal Seal Container cure->seal dispose Dispose as Hazardous Waste via Licensed Contractor seal->dispose

Caption: Workflow for the safe disposal of this compound waste.

References

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Retrosynthesis Analysis

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